Technical Documentation Center

Hydroxyethylvindesine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Hydroxyethylvindesine
  • CAS: 55324-79-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Hydroxyethylvindesine & Vindesine Scaffolds

This technical guide provides an in-depth analysis of Hydroxyethylvindesine and its parent scaffold, Vindesine .[1] Editorial Note: While "Vindesine" (Desacetylvinblastine amide) is the clinically established antineoplas...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Hydroxyethylvindesine and its parent scaffold, Vindesine .[1]

Editorial Note: While "Vindesine" (Desacetylvinblastine amide) is the clinically established antineoplastic agent, "Hydroxyethylvindesine" refers to a specific structural derivative (N-hydroxyethyl-desacetylvinblastine amide) or conjugate form often explored to modify pharmacokinetics (e.g., Hydroxyethyl starch-Vindesine conjugates).[1][2] This guide addresses the chemical scaffold of Vindesine while specifically detailing the hydroxyethyl modification where relevant to solubility and conjugation strategies.

[2]

Chemical Identity & Structural Analysis[2][3]

The vinca alkaloids are a class of dimeric indole-dihydroindole molecules.[1] The transition from the natural product Vinblastine to the semi-synthetic Vindesine and its Hydroxyethyl- derivatives represents a critical evolution in medicinal chemistry aimed at reducing neurotoxicity while maintaining oncolytic efficacy.[1]

Nomenclature and Classification[1]
  • Common Name: Vindesine (Parent Drug)[1][2][3][4][5]

  • Chemical Name: 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine[1][2][6]

  • Specific Derivative: Hydroxyethylvindesine (N-(2-hydroxyethyl)-desacetylvinblastine amide)[1][2]

  • Class: Vinca Alkaloid (Semi-synthetic)[1][2]

  • CAS Registry: 53643-48-4 (Vindesine), 59917-39-4 (Vindesine Sulfate)[1][2][6][7]

Structural Architecture

The molecule is a heterodimer composed of two units:

  • Catharanthine moiety (Upper unit): Contains the indole ring; generally responsible for structural integrity and binding orientation.[1]

  • Vindoline moiety (Lower unit): The site of major semi-synthetic modifications.[1]

Key Structural Modifications (vs. Vinblastine):

  • C4 Position: The acetyl group (

    
    ) present in Vinblastine is removed (deacetylation), resulting in a hydroxyl group.[1][2]
    
  • C3 Position: The methyl ester (

    
    ) is replaced by a carboxamide (
    
    
    
    for Vindesine) or an N-substituted amide (
    
    
    for Hydroxyethylvindesine).[1][2]

Stereochemistry: The biological activity is strictly dependent on the stereochemical configuration at the C18'–C2' junction. The natural alkaloids possess the specific chirality required to bind the tubulin "vinca domain."

PropertyVindesine (Parent)Hydroxyethylvindesine (Derivative)
Formula


Mol.[1][2] Weight 753.9 g/mol ~797.9 g/mol
H-Bond Donors 34 (Added -OH on ethyl tail)
H-Bond Acceptors 78

Physicochemical Properties[1][7][9]

Understanding the physicochemical profile is vital for formulation, particularly given the light sensitivity and pH-dependent stability of vinca alkaloids.[1]

Solubility and Lipophilicity[1]
  • LogP (Partition Coefficient): Vindesine has a LogP of ~2.9, making it lipophilic enough to cross cell membranes but sufficiently polar to require salt formation (Sulfate) for intravenous formulation.[1]

  • Solubility:

    • Free Base:[1] Poorly soluble in water; soluble in methanol/ethanol.[1]

    • Sulfate Salt: Highly water-soluble (>100 mg/mL), facilitating IV administration.[1][2]

  • Effect of Hydroxyethylation: The addition of the hydroxyethyl group ($ -CH_2CH_2OH $) to the amide increases polar surface area (PSA), potentially altering the hydration shell and reducing non-specific binding compared to the parent amide.

Stability Profile
  • Hydrolysis: The C4-hydroxyl group in Vindesine is more stable than the C4-acetyl ester in Vinblastine, which is prone to hydrolysis.[1][2]

  • Photostability: Highly sensitive to UV light.[1] Solutions must be protected from light to prevent oxidation of the indole double bonds.

  • pKa Values:

    • 
       (Catharanthine nitrogen)[1][2]
      
    • 
       (Vindoline nitrogen)[1][2]
      
    • Implication: At physiological pH (7.4), the molecule exists in a partially ionized state, essential for tubulin interaction.[1]

Mechanism of Action: Microtubule Destabilization[10][11][12][13]

Vindesine and its derivatives function as Spindle Poisons .[1] They do not bind DNA directly but target the cytoskeleton.[1]

The Vinca Binding Domain

The drug binds specifically to the


-tubulin  subunit at the interface with 

-tubulin (the "Vinca domain").[1] This binding is distinct from the taxane binding site.[1]
  • Inhibition of Polymerization: At high concentrations, the drug binds to free tubulin heterodimers, preventing them from incorporating into the growing microtubule (+) end.[1]

  • Depolymerization: The binding shifts the equilibrium toward disassembly, causing rapid depolymerization of existing microtubules.[1]

  • Mitotic Arrest: Without the mitotic spindle, chromosomes cannot segregate during metaphase.[1] The cell activates the Spindle Assembly Checkpoint (SAC), leading to prolonged metaphase arrest and eventual apoptosis.[1]

Visualization of Signaling Pathway

G Drug Hydroxyethylvindesine / Vindesine Tubulin Free Tubulin Heterodimers (Alpha/Beta) Drug->Tubulin High Affinity Binding (Vinca Domain) Complex Tubulin-Vinca Complex (Crystal Aggregates) Tubulin->Complex Sequestration MT_Plus Microtubule (+) End Complex->MT_Plus Inhibits Polymerization Spindle Mitotic Spindle Formation MT_Plus->Spindle Disruption Metaphase Metaphase Arrest (Spindle Checkpoint) Spindle->Metaphase Failure to Segregate Chromosomes Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action showing the cascade from tubulin sequestration to apoptotic cell death.[1][2][8][9]

Synthesis & Manufacturing Methodologies

The synthesis of Vindesine (and subsequently Hydroxyethylvindesine) is a semi-synthetic process starting from Vinblastine.[1] The "Hydrazinolysis" route is the industry standard.[1]

Precursor Sourcing[1]
  • Source: Catharanthus roseus (Madagascar Periwinkle).[1][10]

  • Starting Material: Vinblastine Sulfate (isolated via extraction and chromatography).[1]

Synthetic Protocol (Vindesine)

This protocol describes the conversion of Vinblastine to Vindesine.[1] To generate Hydroxyethylvindesine , Step 2 is modified by reacting the intermediate with ethanolamine instead of Raney Nickel reduction, or by post-modification.[1]

Step 1: Hydrazinolysis

  • Reagents: Anhydrous Hydrazine (

    
    ).[1]
    
  • Conditions:

    
     for 2-4 hours under inert atmosphere (
    
    
    
    ).
  • Mechanism: Hydrazine attacks the C4-acetyl group (deacetylation) and the C3-ester group simultaneously.[1][2]

  • Intermediate: 4-Desacetylvinblastine C3-carbohydrazide.[1][2]

Step 2: Reductive Cleavage (The Raney Nickel Method)

  • Reagents: Raney Nickel (Active catalyst).[1]

  • Conditions: Reflux in methanol.[1]

  • Mechanism: Raney Nickel cleaves the

    
     bond of the hydrazide, converting it into the primary amide (
    
    
    
    ).[1]
  • Product: Vindesine.

Step 3: Hydroxyethylation (Specific for Hydroxyethylvindesine)

  • To achieve the

    
    -hydroxyethyl derivative, the C3-carbohydrazide intermediate (from Step 1) is treated with nitrous acid (
    
    
    
    ) to form the Acyl Azide .[1][2]
  • The Acyl Azide is then reacted with 2-Aminoethanol (Ethanolamine).[1][2]

  • Result: Formation of the

    
    -(2-hydroxyethyl) amide linkage.[1][2]
    
Synthetic Workflow Diagram

Synthesis cluster_0 Pathway A: Vindesine cluster_1 Pathway B: Hydroxyethyl-VDS VB Vinblastine (C4-Acetyl, C3-Ester) Inter Desacetylvinblastine Hydrazide VB->Inter 60°C, 2h Hydrazine Anhydrous Hydrazine RaNi Raney Nickel Cleavage Inter->RaNi Azide Nitrous Acid -> Acyl Azide Inter->Azide VDS Vindesine (Amide) RaNi->VDS Amine + Ethanolamine Azide->Amine HEV Hydroxyethylvindesine Amine->HEV

Figure 2: Divergent synthesis pathways for Vindesine and its Hydroxyethyl derivative from Vinblastine.[1][2]

Analytical Profiling (HPLC & MS)

For quality control and pharmacokinetic monitoring, rigorous analytical methods are required.[1]

HPLC Method Parameters

Separation of Vindesine from its degradation products (e.g., Desacetylvinblastine) requires ion-pairing chromatography due to the basic nitrogen atoms.[1][2]

ParameterSpecification
Column C18 Reverse Phase (e.g.,

Bondapak C18), 3.9 x 300 mm
Mobile Phase Methanol : 10mM Ammonium Phosphate buffer (pH 7.[1][2]0) [65:35 v/v]
Flow Rate 1.0 - 1.2 mL/min
Detection UV Absorbance at 270 nm (Indole chromophore)
Retention Time Vindesine elutes before Vinblastine due to higher polarity (loss of ester/acetyl).[1][2]
Mass Spectrometry (ESI-MS)
  • Ionization: Positive Electrospray Ionization (+ESI).[1]

  • Parent Ion (M+H)+:

    • Vindesine: m/z ~754.4[1][2]

    • Hydroxyethylvindesine: m/z ~798.4[1][2]

  • Fragmentation: Characteristic loss of the vindoline moiety or cleavage of the amide side chain.

Pharmacokinetics & Toxicology[7][13]

ADME Profile[1][2]
  • Absorption: Not orally bioavailable (P-gp substrate); administered IV.[1][2]

  • Distribution: Rapid tissue binding; does not cross the Blood-Brain Barrier (BBB) efficiently.[1][2]

  • Metabolism: Hepatic via CYP3A4.[1]

  • Excretion: Biliary (primary) and Renal.[1]

Toxicity (Dose-Limiting)[1][2]
  • Neurotoxicity: Peripheral neuropathy (less severe than Vincristine but significant).[1][9] Mechanism: Disruption of axonal microtubules involved in transport.[1]

  • Myelosuppression: Leukopenia (neutropenia) is the primary dose-limiting toxicity (unlike Vincristine, which is non-myelosuppressive).[1][2]

  • Vesicant: Extravasation causes severe tissue necrosis.[1]

Advanced Applications: HES-Vindesine Conjugates

The "Hydroxyethyl" prefix is frequently encountered in the context of Hydroxyethyl Starch (HES) conjugates .

  • Concept: Conjugating Vindesine to HES (a plasma volume expander) via the amino group.[1]

  • Benefit: Increases molecular weight significantly (>40 kDa), reducing renal clearance and enhancing the Enhanced Permeability and Retention (EPR) effect in solid tumors.[1]

  • Linker Chemistry: Often utilizes a succinic spacer or direct amide linkage to the hydroxyethylvindesine nitrogen.[1]

References

  • PubChem. (2025).[1][11] Vindesine | C43H55N5O7. National Library of Medicine.[1] [Link]

  • DrugBank. (2025).[1] Vindesine: Pharmacology and Structure. [Link][1][2]

  • PubChem. (2025).[1][11] Hydroxyethylvindesine (Compound CID 429019).[1][2] National Library of Medicine.[1] [Link][1][2]

  • Barnett, C. J., et al. (1978).[1][6] Structure-activity relationships of dimeric Catharanthus alkaloids.[1][2] 1. Deacetylvinblastine amide (vindesine) and related derivatives.[1][2][6][12] Journal of Medicinal Chemistry.[1] [Link]

  • Rahman, A., et al. (1983).[1] Localisation and toxicity study of a vindesine-anti-CEA conjugate in patients with advanced cancer.[1][4][13] British Journal of Cancer.[1][13][14] [Link]

Sources

Exploratory

Hydroxyethylvindesine: Molecular Mechanisms and Microtubule Dynamics

A Technical Whitepaper for Drug Development Professionals Executive Summary Hydroxyethylvindesine (HEV), chemically designated as deacetylvinblastine hydroxyethylamide (CAS: 55324-79-3)[1][2], is a highly potent semisynt...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Hydroxyethylvindesine (HEV), chemically designated as deacetylvinblastine hydroxyethylamide (CAS: 55324-79-3)[1][2], is a highly potent semisynthetic derivative of the vinca alkaloid family. Designed to optimize the therapeutic index of classical antimitotic agents, HEV disrupts the delicate thermodynamic balance of microtubule assembly. This whitepaper provides an in-depth mechanistic analysis of HEV, detailing its binding kinetics at the vinca domain, its concentration-dependent modulation of dynamic instability, and the downstream apoptotic cascades it triggers. Furthermore, we outline self-validating experimental workflows essential for quantifying these biochemical interactions in preclinical development.

Structural Biology: The Vinca-Binding Domain

Microtubules are dynamic cytoskeletal polymers composed of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-tubulin heterodimers. The structural mechanism of HEV relies on its high-affinity interaction with the "vinca-binding domain," located at the inter-dimer interface of 

-tubulin.

Unlike taxanes, which stabilize microtubules, or colchicine, which binds to the intra-dimer interface, vinca alkaloids like HEV introduce a steric "wedge" between two longitudinally adjacent tubulin molecules[3]. This structural interference prevents the straight alignment required for proper protofilament assembly. Instead, HEV induces a conformational shift that promotes the self-association of tubulin into curved, spiral aggregates at the expense of linear microtubule growth[4][5].

Concentration-Dependent Modulation of Dynamic Instability

The pharmacological effects of HEV are strictly concentration-dependent, governed by two distinct binding modalities[5][6]:

  • Low Concentrations (Kinetic Capping): At sub-micromolar concentrations, HEV binds to high-affinity sites located exclusively at the plus-ends of existing microtubules[5]. This binding does not significantly reduce the total microtubule polymer mass. Instead, it acts as a "kinetic cap," potently suppressing dynamic instability—the stochastic switching between growth and shrinkage[7][5]. By decreasing both the lengthening and shortening rates, HEV freezes the mitotic spindle in an attenuated state.

  • High Concentrations (Mass Depolymerization): At higher concentrations (>1

    
    M), HEV binds to low-affinity sites distributed along the microtubule surface[5]. This extensive binding weakens lateral interactions between protofilaments, causing the microtubule to splay into spiral protofilaments and ultimately leading to catastrophic depolymerization and the formation of paracrystalline aggregates[4][5].
    

G HEV Hydroxyethylvindesine (HEV) Tubulin Soluble α/β-Tubulin Heterodimers HEV->Tubulin Binds Vinca Domain HighAff High-Affinity Binding (Microtubule Plus-Ends) Tubulin->HighAff Low Conc. (< 1 μM) LowAff Low-Affinity Binding (Microtubule Surface) Tubulin->LowAff High Conc. (> 1 μM) KineticCap Kinetic Capping (Suppressed Dynamics) HighAff->KineticCap Depoly Protofilament Splaying & Depolymerization LowAff->Depoly MitoticArrest Mitotic Arrest (G2/M) KineticCap->MitoticArrest Depoly->MitoticArrest

Diagram 1: Concentration-dependent mechanisms of HEV on microtubule destabilization.

Downstream Signaling: From Mitotic Arrest to Apoptosis

The kinetic suppression of the mitotic spindle prevents the proper attachment of kinetochores to spindle poles. This lack of tension activates the Spindle Assembly Checkpoint (SAC), blocking the progression from metaphase to anaphase[7].

Prolonged mitotic arrest leads to a sustained activation of CDK1/Cyclin B. This hyperactive kinase environment results in the phosphorylation and subsequent inactivation of anti-apoptotic proteins like Bcl-2[7]. The inactivation of Bcl-2 releases Bax and Bak to oligomerize on the mitochondrial membrane, triggering cytochrome C release and executing caspase-dependent apoptosis[7].

G Arrest Prolonged Mitotic Arrest SAC Spindle Assembly Checkpoint (SAC) Activation Arrest->SAC CDK1 Sustained CDK1/Cyclin B Activity SAC->CDK1 Bcl2 Bcl-2 Phosphorylation (Inactivation) CDK1->Bcl2 Bax Bax/Bak Oligomerization Bcl2->Bax CytoC Cytochrome C Release Bax->CytoC Caspase Caspase-3/7 Activation (Apoptosis) CytoC->Caspase

Diagram 2: Apoptotic signaling cascade triggered by HEV-induced mitotic arrest.

Quantitative Pharmacodynamics

To benchmark HEV against classical vinca alkaloids, we must evaluate its thermodynamic binding parameters. The table below summarizes the comparative biochemical metrics. (Note: HEV values are representative extrapolations based on validated structure-activity relationship models for vindesine derivatives).

CompoundTubulin Binding Affinity (

,

M)
IC

for Polymerization (

M)
Mitotic Block IC

(nM)
Primary Structural Modification
Vinblastine 1.0 - 2.02.53.0Natural alkaloid base
Vindesine 0.5 - 1.01.81.5Desacetyl, carboxamide derivative
Hydroxyethylvindesine 0.4 - 0.81.51.2Hydroxyethylamide substitution

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug development requires assays that inherently validate their own mechanisms. The following protocols are designed to isolate specific variables of HEV's mechanism of action, explaining the causality behind each methodological choice.

Protocol A: Cell-Free Tubulin Polymerization and Kinetic Capping Assay

Rationale: Turbidimetry assays often suffer from light-scattering artifacts if a drug precipitates. By using a DAPI-based fluorescence reporter, we ensure high specificity for polymerized tubulin.

  • Preparation: Reconstitute

    
     pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9).
    • Causality: EGTA is critical to chelate trace calcium ions, which act as natural microtubule depolymerizers.

      
       is required to coordinate GTP binding at the exchangeable E-site of 
      
      
      
      -tubulin.
  • Thermodynamic Stabilization: Add 1 mM GTP and 5% glycerol to the tubulin master mix.

    • Causality: Glycerol acts as a thermodynamic stabilizer, artificially lowering the critical concentration (

      
      ) required for tubulin assembly. This ensures a rapid, robust baseline polymerization curve against which HEV's inhibitory effects can be accurately measured.
      
  • Drug Dosing: Aliquot the master mix into a pre-warmed (37°C) 96-well half-area plate containing logarithmic concentration gradients of HEV (10 nM to 10

    
    M).
    
  • Kinetic Measurement: Immediately read fluorescence (Ex 360 nm / Em 420 nm) in a microplate reader at 37°C for 60 minutes, taking readings every 30 seconds.

  • Validation Check: Include a Taxol (Paclitaxel) positive control. If the assay is functioning correctly, Taxol will eliminate the initial lag phase and force immediate polymerization, whereas HEV will extend the lag phase and suppress the

    
     of the growth curve.
    
Protocol B: High-Resolution Live-Cell Imaging of Microtubule Plus-Ends

Rationale: To prove that HEV acts via kinetic capping in vivo, we must track individual microtubule plus-ends in living cells.

  • Transfection: Transfect HeLa cells with a plasmid encoding EB1-GFP (End-Binding protein 1).

    • Causality: EB1 is a +TIP (plus-end tracking protein) that autonomously binds to the growing ends of microtubules. Under a microscope, these appear as moving "comets." A reduction in comet velocity or track length directly proves kinetic capping.

  • Drug Treatment: Treat cells with an IC

    
     dose of HEV (e.g., 1.2 nM) for 2 hours.
    
  • Imaging Modality: Image the cells using Total Internal Reflection Fluorescence (TIRF) microscopy at 37°C.

    • Causality: TIRF is mandatory here. It restricts fluorophore excitation to an evanescent wave at the basal plasma membrane (within 100-200 nm). This eliminates out-of-focus cytosolic background fluorescence, providing the high signal-to-noise ratio required to track individual EB1 comets.

  • Analysis: Generate kymographs (space-time plots) from the time-lapse images to calculate the growth rate (

    
    m/min) and catastrophe frequency.
    

G Prep Step 1: Cell Prep Transfect EB1-GFP Dose Step 2: HEV Dosing 0.1 - 100 nM range Prep->Dose TIRF Step 3: TIRF Microscopy Live-cell imaging (37°C) Dose->TIRF Track Step 4: Plus-End Tracking Quantify growth rates TIRF->Track Validate Step 5: Validation Confirm kinetic capping Track->Validate

Diagram 3: Experimental workflow for live-cell TIRF tracking of microtubule dynamics.

Conclusion

Hydroxyethylvindesine represents a sophisticated chemical evolution within the vinca alkaloid class. By selectively targeting the vinca-binding domain at the inter-dimer interface, HEV exerts profound kinetic control over microtubule dynamic instability. Understanding the precise thermodynamic thresholds that separate its kinetic capping function from its mass depolymerization function is critical for optimizing its therapeutic window and overcoming efflux-mediated drug resistance mechanisms in oncology.

References

  • Vindesine Action Pathway - SMPDB Small Molecule Pathway Database[Link][7]

  • Resistance to anti-tubulin agents: From vinca alkaloids to epothilones OAE Publishing[Link][4]

  • The Vinca Alkaloids - Holland-Frei Cancer Medicine NCBI Bookshelf - NIH [Link][5]

  • Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors ACS Omega - ACS Publications[Link][3]

  • Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine PubMed - NIH [Link][6]

Sources

Foundational

Hydroxyethylvindesine vs. Vindesine: A Comprehensive Structure-Activity Relationship (SAR) Guide

Executive Summary The evolution of vinca alkaloids from naturally occurring Catharanthus roseus extracts to semi-synthetic derivatives represents a cornerstone of modern antineoplastic pharmacology. As drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of vinca alkaloids from naturally occurring Catharanthus roseus extracts to semi-synthetic derivatives represents a cornerstone of modern antineoplastic pharmacology. As drug development professionals, our primary objective in modifying these complex dimeric indole alkaloids is to widen the therapeutic index—maximizing microtubule destabilization in tumor cells while minimizing neurotoxicity.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) between Vindesine (VDS) and its N-substituted analog, Hydroxyethylvindesine . By examining their synthetic pathways, tubulin-binding kinetics, and differential in vivo efficacies, we uncover how minor peripheral modifications at the C-23 position fundamentally alter tissue-specific targeting and pharmacokinetic profiles.

Structural Chemistry & Synthesis Pathways

Both Vindesine and Hydroxyethylvindesine are semi-synthetic derivatives of Vinblastine (VLB). The core structural modification involves the vindoline (lower) moiety of the dimeric alkaloid, specifically targeting the C-4 and C-23 positions 1.

  • Vindesine is chemically defined as deacetylvinblastine amide. It lacks the C-4 acetyl group of vinblastine and replaces the C-23 methyl ester with a primary amide (-CONH₂).

  • Hydroxyethylvindesine (N-β-hydroxyethyl deacetylvinblastine amide) takes this a step further. It is synthesized by substituting the primary amide nitrogen with a polar β-hydroxyethyl group (-CONH-CH₂CH₂OH) 2.

The synthesis of these compounds requires a precise, multi-step amidation sequence utilizing a highly reactive acid azide intermediate 3.

SAR_Synthesis VLB Vinblastine (VLB) C-23 Ester, C-4 Acetyl Hydrazide Deacetylvinblastine Hydrazide C-4 Deacetylated VLB->Hydrazide Hydrazinolysis (Anhydrous Hydrazine) Azide Deacetylvinblastine Acid Azide Reactive Intermediate Hydrazide->Azide Nitrous Acid (HNO2) 0°C VDS Vindesine (VDS) Primary Amide (-NH2) Azide->VDS Aminolysis (Excess NH3) HE_VDS Hydroxyethylvindesine N-β-hydroxyethyl Amide Azide->HE_VDS Aminolysis (Ethanolamine)

Caption: Chemical synthesis pathway from Vinblastine to Vindesine and Hydroxyethylvindesine.

Table 1: Structural Comparison Summary
CompoundC-4 PositionC-23 PositionMolecular Formula
Vinblastine -OCOCH₃ (Acetyl)-COOCH₃ (Methyl ester)C₄₆H₅₈N₄O₉
Vindesine -OH (Hydroxyl)-CONH₂ (Primary amide)C₄₃H₅₅N₅O₇
Hydroxyethylvindesine -OH (Hydroxyl)-CONHCH₂CH₂OH (N-β-hydroxyethyl amide)C₄₅H₅₉N₅O₈

Mechanistic Pharmacology: Tubulin Binding & Apoptotic Signaling

Like all vinca alkaloids, both Vindesine and Hydroxyethylvindesine act as microtubule-destabilizing agents. They bind with high affinity to the vinca-binding domain located at the positive end of β-tubulin subunits 4.

By binding to soluble tubulin, these agents induce conformational changes that prevent the lateral association of tubulin heterodimers into microtubule polymers 5. This disruption critically impairs the formation of the mitotic spindle during the M-phase of the cell cycle, leading to metaphase arrest 6. Prolonged mitotic block triggers an apoptotic cascade characterized by the upregulation of p53 and p21, and the subsequent inhibition of anti-apoptotic Bcl-2 activity 4.

Mechanism_Pathway Drug Hydroxyethylvindesine / Vindesine Tubulin Soluble β-Tubulin (Vinca-Binding Domain) Drug->Tubulin High-affinity binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits dynamics Spindle Mitotic Spindle Assembly Polymerization->Spindle Prevents formation Arrest Metaphase Arrest (Mitotic Block) Spindle->Arrest Triggers checkpoint Apoptosis Apoptosis (p53/p21 ↑, Bcl-2 ↓) Arrest->Apoptosis Prolonged arrest

Caption: Mechanism of action: Microtubule destabilization leading to metaphase arrest and apoptosis.

Structure-Activity Relationship (SAR) Analysis

While Vindesine demonstrates an optimal collective antitumor profile across various rodent models with significantly lower neurotoxicity than Vincristine 1, the N-substitution in Hydroxyethylvindesine reveals a fascinating shift in tissue-specific efficacy.

The addition of the polar β-hydroxyethyl group increases the hydrogen-bonding capacity and steric bulk at the C-23 position. SAR studies indicate that Hydroxyethylvindesine surpasses Vindesine in its activity against the Ridgway osteogenic sarcoma and the Gardner lymphosarcoma (GLS) 3. Conversely, it is less active than VDS against B16 melanoma 3.

This divergence suggests that the polar N-substitution alters the drug's cellular uptake kinetics or its susceptibility to specific multidrug resistance (MDR) efflux pumps, thereby enhancing its targeting of specific connective tissue and lymphoid malignancies while reducing efficacy in melanocytic models.

Table 2: Comparative In Vivo Antitumor Activity
Tumor ModelVindesine (VDS)HydroxyethylvindesineSAR Causality & Implication
Ridgway Osteogenic Sarcoma High EfficacySuperior to VDS Increased polarity enhances partitioning into bone/connective tissue environments.
Gardner Lymphosarcoma (GLS) High EfficacySuperior to VDS Altered hydrogen-bonding profile improves retention in specific lymphoid lineages.
B16 Melanoma High EfficacyReduced vs. VDS Steric bulk of the hydroxyethyl group may hinder cellular penetration in melanocytes.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility in drug development, the following protocols are designed as self-validating systems. Every critical step contains an internal check to confirm success before proceeding.

Protocol 1: Synthesis and Isolation of Hydroxyethylvindesine

Causality Focus: The conversion of the ester to an amide cannot be done directly due to the steric hindrance of the dimeric alkaloid structure. We must route through a highly reactive acid azide intermediate.

  • Hydrazinolysis: React Vinblastine sulfate with anhydrous hydrazine at 60°C for 18 hours. This cleaves both the C-23 ester and the C-4 acetyl group.

    • Self-Validation Check: TLC (Silica, CHCl₃:MeOH 9:1) must show complete disappearance of the VLB spot and the appearance of a highly polar spot (deacetylvinblastine hydrazide).

  • Azide Formation: Dissolve the hydrazide in 1N HCl at 0°C. Dropwise, add 1.2 equivalents of sodium nitrite (NaNO₂).

    • Self-Validation Check: Extract an aliquot into cold CH₂Cl₂ and run FTIR. The presence of a sharp, intense peak at ~2140 cm⁻¹ confirms the formation of the acid azide. If this peak is missing, the intermediate has degraded.

  • Aminolysis: Immediately add the cold acid azide solution to a 10-fold molar excess of ethanolamine (for Hydroxyethylvindesine) at 0–5°C. Stir for 24 hours.

    • Causality: Low temperatures are strictly maintained to prevent the Curtius rearrangement of the azide into an isocyanate.

  • Purification: Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via preparative HPLC (C18 column, Acetonitrile/Water gradient).

    • Self-Validation Check: High-Resolution Mass Spectrometry (HRMS) must confirm the exact monoisotopic mass of Hydroxyethylvindesine ([M+H]⁺ m/z 798.44) 2.

Protocol 2: In Vitro Tubulin Polymerization Kinetics Assay

Causality Focus: We utilize PIPES buffer instead of Tris because PIPES does not chelate Mg²⁺, an ion absolutely critical for the GTP-dependent lateral association of tubulin protofilaments.

  • Reagent Preparation: Prepare PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9). Supplement with 1 mM GTP immediately before use.

  • Assay Setup: In a pre-chilled 96-well half-area UV-transparent plate, add purified bovine brain tubulin to a final concentration of 3 mg/mL in PEM buffer.

  • Drug Incubation: Add Hydroxyethylvindesine or Vindesine at varying concentrations (0.1 µM to 50 µM). Include a vehicle control (DMSO < 0.5% final).

  • Kinetic Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Self-Validation Check: The vehicle control must exhibit a classic sigmoidal curve (nucleation lag phase → linear growth phase → steady-state plateau). If the control fails to polymerize, the tubulin has denatured or GTP has hydrolyzed prematurely. The efficacy of the analog is quantified by calculating the reduction in the

      
       (slope of the linear phase) relative to the control.
      

References

  • Source: SMPDB (Small Molecule Pathway Database)
  • What is the mechanism of Vindesine Sulfate?
  • Vincristine - StatPearls Source: NCBI Bookshelf URL
  • Structure-activity relationships of dimeric Catharanthus alkaloids. 1. Deacetylvinblastine amide (vindesine)
  • Hydroxyethylvindesine (C45H59N5O8)
  • Structure-activity relationships of dimeric Catharanthus alkaloids. 2. Experimental antitumor activities of N-substituted deacetylvinblastine amide (vindesine)

Sources

Exploratory

Pharmacological Profile of Hydroxyethylvindesine in Oncology Research

Executive Summary & Chemical Identity[1] Hydroxyethylvindesine (HEV) represents a specialized semi-synthetic derivative within the Vinca alkaloid class of antineoplastic agents.[1] Chemically distinct from its parent com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

Hydroxyethylvindesine (HEV) represents a specialized semi-synthetic derivative within the Vinca alkaloid class of antineoplastic agents.[1] Chemically distinct from its parent compound, Vindesine (desacetyl vinblastine amide), HEV is characterized by the functionalization of the C-23 carboxamide moiety with a


-hydroxyethyl group.[1]

While Vindesine is a well-established chemotherapeutic used in the treatment of acute lymphocytic leukemia (ALL) and blast crisis of chronic myeloid leukemia (CML), the development of N-substituted analogues like HEV was driven by the structure-activity relationship (SAR) hypothesis: that increasing the hydrophilicity of the amide substituent could alter cellular pharmacokinetics and overcome specific resistance profiles found in solid tumors, particularly osteogenic sarcomas.[1]

Chemical Taxonomy[1]
  • Common Name: Hydroxyethylvindesine[1][2][3]

  • Chemical Structure:

    
    -
    
    
    
    -hydroxyethyl-desacetylvinblastine amide[1][4]
  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1]
    
  • Parent Scaffold: Catharanthus alkaloids (Vinblastine/Vindesine)[1]

  • Primary Target:

    
    -tubulin (Vinca domain)[1]
    

Mechanism of Action: The Microtubule Destabilization Cascade

HEV functions as a classical spindle poison but with distinct binding kinetics attributable to its side-chain modification.[1] The mechanism is not merely "stopping cell division" but a specific disruption of the dynamic instability required for chromosome segregation.

Molecular Binding Dynamics

HEV binds to the Vinca domain at the interface of


- and 

-tubulin heterodimers.[1] Unlike taxanes (which stabilize microtubules), HEV inhibits the polymerization of tubulin into microtubules.[1]
  • High-Affinity Binding: HEV binds to free tubulin dimers in the cytoplasm.[1]

  • Polymerization Blockade: The drug-tubulin complex adds to the growing (+) end of the microtubule but prevents further addition of dimers.[1]

  • Crystallization (High Dose): At high intracellular concentrations, HEV induces the formation of paracrystalline aggregates of tubulin, sequestering the protein pool.[1]

  • Mitotic Arrest: The lack of a functional spindle apparatus triggers the Spindle Assembly Checkpoint (SAC), arresting cells in metaphase.[1]

  • Apoptotic Signaling: Prolonged arrest leads to the phosphorylation of Bcl-2 family proteins and activation of Caspase-3, inducing apoptosis.[1]

Visualization: Signaling Pathway

The following diagram illustrates the cascade from HEV cellular entry to Apoptosis.

HEV_Mechanism HEV Hydroxyethylvindesine (HEV) (Extracellular) Transport Passive/Active Transport (P-gp Efflux Susceptible) HEV->Transport Tubulin_Free Free Tubulin Dimers (Cytosol) Transport->Tubulin_Free Complex HEV-Tubulin Complex (Vinca Domain Binding) Tubulin_Free->Complex Binding MT_Plus Microtubule (+) End Capping Complex->MT_Plus Incorporation Instability Suppression of Dynamic Instability MT_Plus->Instability Inhibits Polymerization Arrest Metaphase Arrest (SAC Activation) Instability->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Prolonged Stress Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Figure 1: Mechanistic cascade of Hydroxyethylvindesine inducing mitotic arrest and subsequent apoptosis.[1]

Structure-Activity Relationship (SAR) & Comparative Pharmacology[1]

The pharmacological justification for HEV lies in the modification of the C-4 position of the vinblastine scaffold.

The Amide Modification Logic
  • Vinblastine: Contains an ester group at C-4.[1]

  • Vindesine: The ester is converted to an amide (

    
    ).[1] This removes the acetyl group, making the molecule more hydrophilic and altering its interaction with P-glycoprotein (P-gp) efflux pumps.[1]
    
  • Hydroxyethylvindesine: The amide nitrogen is substituted with a hydroxyethyl group (

    
    ).[1]
    

Why this matters: Research indicates that N-substituted vindesine analogues exhibit differential tumor specificity.[1][4] Specifically, the hydroxyethyl substitution (


-

-hydroxyethyl-VDS) has demonstrated superior activity against Ridgway osteogenic sarcoma compared to unmodified Vindesine, although it may be less active against B16 melanoma [1].[1][4] This suggests that the hydroxyethyl tail may facilitate uptake or retention in specific sarcoma tissue types.
Comparative Potency Data (Preclinical Models)
CompoundModification (C-23/C-4)Relative HydrophilicityPrimary Resistance ProfileKey Preclinical Efficacy
Vinblastine Acetyl / EsterLow (Lipophilic)High (MDR1 substrate)Lymphomas, Testicular
Vindesine Desacetyl / AmideModerateModerateALL, CML, Melanoma
HEV Desacetyl / N-hydroxyethylHigh Altered Osteogenic Sarcoma

Experimental Protocols for Profiling HEV

To scientifically validate the profile of HEV, researchers must employ self-validating protocols that confirm both chemical identity and biological activity.[1]

Protocol A: Synthesis Verification via Acid Azide Coupling

Context: HEV is typically synthesized from Deacetylvinblastine acid azide.[1] Objective: Generate HEV for testing.

  • Precursor Preparation: Dissolve Deacetylvinblastine acid azide in dry dichloromethane (DCM).

  • Amine Addition: Add 5.0 equivalents of ethanolamine (2-aminoethanol) to the solution.

    • Critical Step: The reaction must be performed at 0°C to prevent degradation of the indole ring.

  • Incubation: Stir under nitrogen atmosphere for 4–6 hours. Monitor via TLC (System: Chloroform/Methanol 90:10).[1]

  • Purification: Quench with cold water. Extract organic layer.[1] Purify via High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.[1]

  • Validation: Mass Spectrometry (ESI-MS) must confirm the molecular ion peak corresponding to

    
     (approx. m/z 797.4).[1]
    
Protocol B: Tubulin Polymerization Turbidimetry Assay

Context: To confirm HEV acts as a destabilizer, not a stabilizer (like Paclitaxel).[1]

  • Reagent Setup: Prepare purified porcine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.[1]

  • Baseline Control: Establish a baseline absorbance at 340 nm at 4°C.

  • Induction: Shift temperature to 37°C to induce polymerization.

  • Treatment:

    • Control: Vehicle (DMSO) only -> Absorbance increases (polymerization).[1]

    • Reference (Paclitaxel): Absorbance increases rapidly and plateaus higher (stabilization).[1]

    • Test (HEV 5 µM): Add HEV prior to temp shift.

  • Readout: Monitor

    
     for 60 minutes.
    
    • Success Criteria: HEV samples must show a flat or significantly suppressed absorbance curve compared to Control, confirming inhibition of polymerization.[1]

Protocol C: In Vitro Cytotoxicity & Cross-Resistance Profiling

Context: Determine


 and efficacy against MDR+ lines.
  • Cell Lines:

    • Sensitive: L1210 (Leukemia) or HeLa.[1]

    • Resistant: P388/VCR (Vincristine-resistant) or KB-V1 (P-gp overexpressing).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Dosing: Treat with serial dilutions of HEV (0.1 nM to 1000 nM) for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Calculate

    
     using non-linear regression.
    
    • Resistance Factor (RF): Calculate

      
      .[1]
      
    • Interpretation: A lower RF for HEV compared to Vinblastine indicates potential utility in MDR tumors.

Workflow Visualization: Experimental Design

The following diagram outlines the logical flow for characterizing HEV, ensuring data integrity from synthesis to biological validation.

HEV_Workflow cluster_Bio Biological Validation Start Start: Deacetylvinblastine Acid Azide Synth Synthesis: + Ethanolamine (0°C) Start->Synth Purify HPLC Purification (C18 Column) Synth->Purify QC QC: Mass Spec (Confirm C45H59N5O8) Purify->QC QC->Start Fail (Re-synthesize) Tubulin Tubulin Assay (Turbidimetry) QC->Tubulin Pass Cell Cytotoxicity (MTT / SRB) Tubulin->Cell MDR MDR Profiling (P-gp lines) Cell->MDR End Valid Pharmacological Profile MDR->End

Figure 2: Step-by-step workflow for the synthesis and pharmacological validation of HEV.

References

  • Barnett, C. J., et al. (1978).[1] Structure-activity relationships of dimeric Catharanthus alkaloids. 2. Experimental antitumor activities of N-substituted deacetylvinblastine amide (vindesine) sulfates.[1] Journal of Medicinal Chemistry.

  • PubChem. (n.d.).[1] Hydroxyethylvindesine (Compound CID 429019).[1] National Library of Medicine. [1]

  • TargetMol. (2024). Hydroxyethylvindesine Safety Data Sheet & Product Information.

  • Rahman, A., et al. (1986).[1] Comparative pharmacokinetics of vincristine, vinblastine, and vindesine in patients. Cancer Research.[1][5] (Note: Provides baseline for parent compound comparison).[1]

Sources

Foundational

Binding Affinity of Hydroxyethylvindesine to Tubulin Dimers: Structural Mechanisms, Thermodynamics, and Experimental Validation

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Hydroxyethylvindesine (CAS 55324-79-3), chemically defined as deacetylvinblastine hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Hydroxyethylvindesine (CAS 55324-79-3), chemically defined as deacetylvinblastine hydroxyethylamide (


), is a highly specialized semi-synthetic biochemical derivative within the vinca alkaloid family[1]. Like its parent compounds, it functions as a potent antimitotic agent by disrupting microtubule dynamics.

Understanding the precise binding affinity of Hydroxyethylvindesine to


-tubulin heterodimers is critical for optimizing its pharmacokinetic profile and mitigating off-target toxicities. This whitepaper deconstructs the structural causality of its binding mechanism, the thermodynamic models governing its affinity, and the self-validating experimental workflows required to quantify these interactions accurately.

Structural Causality of the Binding Mechanism

Vinca alkaloids exert their antimitotic effects by binding to a highly conserved pocket located at the interface between two tubulin heterodimers (specifically, the


-

interface)[2]. The binding interaction is fundamentally driven by two distinct structural moieties inherent to the vinca core:
  • The Catharanthine Moiety (CM): The indole portion of the catharanthine moiety acts as the primary binding determinant, driving the initial recognition and insertion into the tubulin interface[3].

  • The Vindoline Moiety (VM): The vindoline moiety functions as a structural anchor[3]. In Hydroxyethylvindesine, the vindoline core is modified with a hydroxyethylamide group. This alteration shifts the hydrogen-bonding landscape compared to standard vinblastine.

Molecular docking and structural analyses reveal that the binding pocket involves key residues such as B-Ser178, B-Asp179, B-Glu183, B-Tyr210, and B-Asp226 on the


-subunit, alongside C-Lys326, C-Asp327, and C-Lys336 on the 

-subunit[4]. The hydroxyethyl modification likely enhances polar interactions with B-Asp179 and B-Tyr210, anchoring the ligand more rigidly and facilitating the structural distortion that leads to tubulin self-association.

Pathway A Free α,β-Tubulin Heterodimer C Liganded Heterodimer (K1 Affinity) A->C + Ligand Binding B Hydroxyethylvindesine (Ligand) B->C D Spiral Aggregates (K2 Affinity) C->D Self-Association E Microtubule Depolymerization D->E Structural Distortion F G2/M Cell Cycle Arrest E->F Mitotic Failure

Fig 1: Mechanism of Hydroxyethylvindesine-induced tubulin self-association and cell cycle arrest.

Thermodynamic Modeling: The Ligand-Mediated Self-Association Model

The binding of vinca alkaloids to tubulin cannot be accurately described by a simple 1:1 Langmuir binding isotherm. Instead, the thermodynamics are governed by an isodesmic ligand-mediated self-association model [5]. The overall affinity is the product of two distinct equilibrium constants:

  • 
     (Heterodimer Affinity):  The intrinsic affinity of the drug for the unassembled 
    
    
    
    -tubulin heterodimer.
  • 
     (Polymerization Affinity):  The affinity of the liganded heterodimer for the growing spiral polymer aggregate.
    

Crucial Insight: Experimental data shows that


 is remarkably identical across different vinca alkaloids (approx. 

). The distinct pharmacological efficacies and overall binding affinities of these drugs are primarily driven by differences in

[5].

Furthermore, the nucleotide state of the tubulin dimer dictates the thermodynamic favorability of this reaction. The presence of GDP enhances self-association in the presence of vinca alkaloids by 3-5-fold compared to GTP, an energetic enhancement (averaging


 kcal/mol) linked directly to the 

self-association step[5].
Quantitative Data Summary: Comparative Affinities
Ligand ClassHeterodimer Affinity (

)
Polymerization Affinity (

)
High-Affinity Site

Overall Affinity Rank
Vincristine

Highest

1 (Strongest)
Vinblastine

Intermediate

[6]
2
Vindesine

Intermediate

3
Hydroxyethylvindesine

Predicted Intermediate

*
N/A
Vinorelbine

Lowest

4 (Weakest)

*Extrapolated based on photoaffinity labeling of related vinca analogues (e.g., NABV


)[6].

Self-Validating Experimental Protocols for Affinity Quantification

To isolate


 from 

, standard bulk fluorescence assays are insufficient. As a Senior Application Scientist, I recommend the following orthogonal, self-validating workflows.
Protocol A: Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC)

SV-AUC is the gold standard because it physically separates free tubulin (sedimenting at


) from drug-induced spiral aggregates (sedimenting at 

), allowing for the independent calculation of

and

.

Causality & Validation Design: Because nucleotide states drastically alter


[5], this protocol mandates HPLC validation of the GDP/GTP ratio prior to the run to ensure the thermodynamic baseline is controlled.
  • Sample Preparation: Purify porcine brain tubulin to

    
     purity. Exchange buffer to 10 mM NaPi, 10 mM 
    
    
    
    , pH 7.0.
  • Nucleotide Control (Self-Validation Step): Incubate tubulin with either 50

    
     GDP or 50 
    
    
    
    GTP. Verify the nucleotide saturation state via HPLC.
  • Ligand Titration: Prepare samples with a constant tubulin concentration (e.g., 20

    
    ) and titrate Hydroxyethylvindesine from 1 
    
    
    
    to 100
    
    
    .
  • Ultracentrifugation: Load samples into double-sector charcoal-filled Epon centerpieces. Centrifuge at 40,000 rpm at 25°C using an analytical ultracentrifuge.

  • Optical Monitoring: Continuously scan absorbance at 275 nm and 280 nm.

  • Data Modeling: Analyze the sedimentation boundaries using the Lamm equation in SEDFIT software to generate continuous sedimentation coefficient

    
     distributions. Fit the weight-average sedimentation coefficients to the isodesmic ligand-mediated model to extract 
    
    
    
    and
    
    
    .

Protocol S1 Step 1: Sample Prep Tubulin + Ligand + GDP/GTP S2 Step 2: SV-AUC Centrifugation 40,000 rpm, 25°C S1->S2 S3 Step 3: Optical Monitoring Absorbance Scans at 275/280 nm S2->S3 S4 Step 4: Lamm Equation Modeling c(s) Distribution Analysis S3->S4 S5 Step 5: Isodesmic Fitting Extract K1 and K2 Constants S4->S5

Fig 2: Self-validating SV-AUC workflow for quantifying K1 and K2 binding affinities.

Protocol B: Competitive Photoaffinity Labeling

To validate the specific binding site (the vinca domain) and determine the overall


, competitive displacement using a photoactive analogue is required[6].

Causality & Validation Design: Nonspecific binding is a major confounder in tubulin assays. This protocol utilizes an excess of unlabeled vinblastine as a competitive control to subtract nonspecific background noise, making the system self-validating.

  • Tracer Incubation: Incubate 10

    
     calf brain tubulin with varying concentrations of a radioactive photoactive analogue (e.g., 
    
    
    
    ) in the dark.
  • Competitive Displacement: Introduce Hydroxyethylvindesine in a concentration gradient (0.1

    
     to 50 
    
    
    
    ).
  • Nonspecific Control (Self-Validation Step): Prepare a parallel set of samples containing a 100-fold molar excess of unlabeled vinblastine to saturate the specific high-affinity sites[6].

  • UV Irradiation: Irradiate the mixtures at 302 nm to covalently cross-link the photoactive tracer to the tubulin subunits.

  • Quantification: Separate the

    
     and 
    
    
    
    subunits via SDS-PAGE. Excise the bands and quantify covalent incorporation via liquid scintillation counting.
  • Analysis: Plot the decrease in specific incorporation of the tracer against the concentration of Hydroxyethylvindesine to calculate the competitive

    
     and derive the 
    
    
    
    via the Cheng-Prusoff equation.

Conclusion

The binding affinity of Hydroxyethylvindesine to tubulin is an energetically complex process dictated by its dual-moiety structure and the subsequent self-association of tubulin into spiral aggregates. While its intrinsic affinity for the heterodimer (


) aligns with the broader vinca alkaloid class, its specific hydroxyethyl modifications influence the polymerization affinity (

). Accurate quantification requires rigorous, self-validating methodologies like SV-AUC and competitive photoaffinity labeling, ensuring that nucleotide states and non-specific interactions are tightly controlled.

References

  • Theoretical insight into the structural mechanism for the binding of vinblastine with tubulin. merckmillipore.com.
  • Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed. nih.gov.
  • Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine | Biochemistry. acs.org.
  • Tubulin-based Structure-affinity Relationships for Antimitotic Vinca Alkaloids. uah.es.
  • Hydroxyethylvindesine (C45H59N5O8) - PubChemLite. uni.lu.
  • Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed. nih.gov.

Sources

Exploratory

Thermodynamic Solubility Profiling of Hydroxyethylvindesine in Biological Fluids

The following technical guide details the thermodynamic solubility profiling of Hydroxyethylvindesine (HEV) . Given that HEV is a specialized derivative of the vinca alkaloid class (structurally analogous to Vindesine),...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic solubility profiling of Hydroxyethylvindesine (HEV) . Given that HEV is a specialized derivative of the vinca alkaloid class (structurally analogous to Vindesine), this guide synthesizes established physicochemical data of its parent compounds with rigorous experimental protocols required for its characterization in biological fluids.[1][2]

Executive Summary

Hydroxyethylvindesine (HEV) is a semi-synthetic vinca alkaloid, structurally defined by the introduction of a hydroxyethyl group to the carboxamide moiety of the vinblastine core.[1][2] While its parent compound, Vindesine , exhibits a solubility of approximately


 in water, the introduction of the hydroxyethyl side chain (

) alters the solvation shell and hydrogen bonding capacity.[1][2]

This guide provides a definitive protocol for determining the thermodynamic solubility of HEV. Unlike kinetic solubility, which measures the precipitation point of a dissolved compound, thermodynamic solubility represents the saturation limit of the crystal lattice in equilibrium with the solvent—a critical parameter for parenteral formulation stability and predicting in vivo precipitation risks.[1][2]

Physicochemical Basis & Prediction[1][2][3][4]

To design a robust solubility protocol, we must first model the compound's behavior based on its structural pharmacophore.[1][2]

Structural Analysis (HEV vs. Vindesine)
  • Core Scaffold: Catharanthine-vindoline dimer (Vinca alkaloid).[1][2]

  • Ionization Centers: Two basic nitrogens.[2]

    • 
       (Catharanthine): Non-basic (indolic).[1][2]
      
    • 
       (Vindoline): Tertiary amine, responsible for pH-dependent solubility (Estimated pKa 
      
      
      
      5.5 - 7.5).[1][2]
  • Modification: The

    
    -hydroxyethyl carboxamide increases polar surface area (PSA) relative to Vindesine's primary amide, potentially enhancing aqueous solubility via additional H-bond donation/acceptance, despite the slight increase in molecular weight (
    
    
    
    vs
    
    
    ).[1][2]
Predicted Solubility Profile

Vinca alkaloids exhibit a "U-shaped" or pH-dependent solubility profile.[1][2]

  • pH < pKa (Acidic/SGF): Protonated form (

    
    ). High solubility.
    
  • pH > pKa (Plasma/Physiological): Neutral form (

    
    ). Solubility is limited by the crystal lattice energy (Intrinsic Solubility, 
    
    
    
    ).[1][2]

Table 1: Predicted Physicochemical Parameters

ParameterVindesine (Reference)Hydroxyethylvindesine (Predicted)Impact on Protocol
MW 753.9 g/mol 797.9 g/mol Requires gravimetric adjustment.[1][2]
LogP 2.9 (Lipophilic)~2.5 - 2.8Slightly more hydrophilic; lower equilibration time.[1][2]
pKa (Basic) 5.4, 7.4~5.5, 7.5Critical solubility drop between pH 6.0 and 7.[1][2]4.
Class BCS Class II/IVBCS Class II/IVPermeability/Solubility limited.

Experimental Protocol: Thermodynamic Solubility

This protocol utilizes the Shake-Flask Method (Standard Equilibrium) , adapted for biological fluids where enzymatic stability and protein binding are confounding factors.[1][2]

Materials & Media Preparation[1][2]
  • Simulated Gastric Fluid (SGF): pH 1.2, surfactant-free (to measure intrinsic dissolution).[1][2]

  • Simulated Intestinal Fluid (SIF): pH 6.8, fed/fasted state (FaSSIF/FeSSIF) to mimic bile salt solubilization.

  • Human Plasma: Pooled, EDTA-treated.[1][2] Note: Stability of HEV in plasma must be verified prior to 24h equilibration due to esterase activity.

  • PBS (Phosphate Buffered Saline): pH 7.4 (Control).

Workflow Diagram

The following diagram outlines the decision logic and workflow for the solubility assessment.

SolubilityProtocol Start Start: Solid HEV Sample QC QC: X-Ray Diffraction (PXRD) Verify Crystalline Form Start->QC MediaPrep Media Preparation (SGF, SIF, Plasma, PBS) QC->MediaPrep Pass Saturate Saturation Step Add excess solid to media MediaPrep->Saturate Incubate Equilibration 37°C, 24-72 Hours Agitation Saturate->Incubate Sep Phase Separation Centrifugation / Filtration Incubate->Sep Analysis Quantification (HPLC-UV/MS) Sep->Analysis Data Calculate Solubility (S) Analysis->Data

Figure 1: Standardized workflow for thermodynamic solubility assessment of crystalline HEV.

Step-by-Step Methodology
Phase A: Saturation
  • Weighing: Dispense excess HEV solid (approx. 2 mg) into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500

    
     of the respective biological fluid.
    
    • Critical Step: For plasma, ensure temperature is maintained at 37°C strictly to prevent protein precipitation artifacts.[1][2]

  • Agitation: Place tubes on an orbital shaker (300 rpm) inside a temperature-controlled incubator (37°C

    
     0.5°C).
    
Phase B: Equilibration & Sampling[1][2][3]
  • Timepoints: Sample at 24h, 48h, and 72h to ensure equilibrium plateau.

  • pH Check: Measure pH at the end of equilibration. If pH shifts > 0.1 units (common with salts), adjust or record the final pH (

    
    ).[1][2]
    
Phase C: Separation (The Filtration Trap)[1][2]
  • Standard Fluids (PBS/SGF/SIF): Centrifuge at 15,000 rpm for 10 mins. Filter supernatant through 0.22

    
     PVDF filter (pre-saturated to minimize drug adsorption).[1][2]
    
  • Plasma: Centrifugation alone is insufficient due to lipid/protein suspension.[2] Use Ultracentrifugation (30,000 x g) or Equilibrium Dialysis if distinguishing free vs. total solubility is required.[2]

    • Note: For total solubility in plasma, standard centrifugation is acceptable if the supernatant is extracted immediately with Acetonitrile (ACN) to precipitate proteins before HPLC injection.[1][2]

Phase D: Quantification
  • Precipitation (Plasma only): Mix 50

    
     supernatant with 200 
    
    
    
    ice-cold ACN containing Internal Standard (e.g., Vinblastine). Vortex and centrifuge.
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2]

    • Mobile Phase: ACN:Ammonium Acetate buffer (gradient).[1][2]

    • Detection: UV at 270 nm (Vinca chromophore) or MS/MS for sensitivity.[1][2]

Mechanistic Interpretation of Results

Understanding the data requires analyzing the equilibrium between the solid phase, the solvated neutral species, and the ionized species.[1][2]

The Henderson-Hasselbalch Relationship

For a basic drug like HEV, total solubility (


) at a specific pH is defined by:

[1][2]
  • 
     (Intrinsic Solubility):  The solubility of the neutral form (predominant at pH 7.4).[2]
    
  • Implication: In SGF (pH 1.2),

    
    , leading to massive solubility increases (often > 10 mg/mL).[1][2] In Plasma (pH 7.4), solubility approaches 
    
    
    
    .[1][2]
Biological Fluid Specifics

Table 2: Expected Solubility Matrix

FluidpHDominant SpeciesExpected SolubilityMechanistic Driver
SGF 1.2Cationic (

)
High (> 10 mg/mL)Ionization of amine.[1][2]
PBS 7.4Neutral (

)
Low (~

)
Crystal lattice energy.[1][2]
Plasma 7.4Neutral + BoundModerateProtein Binding Effect: Albumin/AGP binding acts as a "sink," increasing apparent total solubility.[1][2]
Visualization of Solubility Equilibrium

The diagram below illustrates the competing forces in a plasma environment.

Equilibrium Solid HEV (Solid Crystal) Solvated HEV (Dissolved Neutral) Solid->Solvated Dissolution (S0) Ionized HEV+ (Protonated) Solvated->Ionized pH < pKa Bound HEV-Protein Complex Solvated->Bound Plasma Binding

Figure 2: Thermodynamic equilibrium states in plasma.[1][2] The 'Bound' state drives apparent solubility higher than intrinsic solubility.[1]

References

  • PubChem. (2025).[2][4] Vindesine Compound Summary. National Library of Medicine. [Link]

  • DrugBank Online. (2025).[2] Vindesine: Pharmacology and Solubility Data. [Link][1][2]

  • Avdeef, A. (2007).[1][2][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for solubility protocols).

  • Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

Sources

Foundational

Definitive Technical Guide to Hydroxyethylvindesine: Development and Pharmacology

The following technical guide details the development, chemistry, and pharmacological profile of Hydroxyethylvindesine (Desacetylvinblastine hydroxyethylamide), a specific semi-synthetic derivative of the vinca alkaloid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the development, chemistry, and pharmacological profile of Hydroxyethylvindesine (Desacetylvinblastine hydroxyethylamide), a specific semi-synthetic derivative of the vinca alkaloid class.[1][2]

[1][2]

Executive Summary

Hydroxyethylvindesine (also known as N-(


-hydroxyethyl)vindesine or Deacetylvinblastine hydroxyethylamide) represents a critical juncture in the structure-activity relationship (SAR) exploration of vinca alkaloids.[1][2] Developed during the intense optimization campaigns of the 1970s that produced Vindesine  (Eldisine), this molecule was synthesized to mitigate the neurotoxicity of Vincristine while maintaining the oncolytic potency of Vinblastine.[1][2] While it did not achieve the widespread commercial status of its "sister" molecule Vindesine, Hydroxyethylvindesine remains a vital reference compound in tubulin-binding research and has seen renewed interest as a cytotoxic payload in Small Molecule Drug Conjugates (SMDCs).[1][2]

Chemical Evolution and Structural Logic[1][2]

The Vinca Alkaloid Scaffold

The natural vinca alkaloids, Vinblastine and Vincristine , isolated from Catharanthus roseus, are dimeric compounds consisting of a catharanthine moiety and a vindoline moiety.[1][2] Their clinical utility is limited by distinct toxicity profiles:

  • Vinblastine: Dose-limiting myelosuppression.[1][2]

  • Vincristine: Dose-limiting neurotoxicity.[1][2]

The "Vindesine Bridge"

To bridge the gap between these two extremes, researchers focused on the C-23 position of the vindoline ring (specifically the C-4 acetyl and C-3 ester groups).[1][2]

  • Vindesine was created by converting the C-23 ester to a primary amide (

    
    ) and removing the acetyl group.[1][2]
    
  • Hydroxyethylvindesine extends this logic by substituting the amide nitrogen with a 2-hydroxyethyl group (

    
    ).[1][2]
    

This modification was driven by the hypothesis that increasing the hydrophilicity of the amide side chain could alter cellular uptake and tubulin binding affinity, potentially decoupling anti-mitotic activity from axonal transport inhibition (the cause of neurotoxicity).[1][2]

Synthesis Pathway

The synthesis of Hydroxyethylvindesine follows the "Azide Method," a classic semi-synthetic route developed by Eli Lilly researchers.[1][2]

Protocol Overview:

  • Hydrazinolysis: Vinblastine is treated with anhydrous hydrazine to yield Deacetylvinblastine hydrazide.[1][2]

  • Azide Formation: The hydrazide is converted to the acyl azide using nitrous acid (generated in situ).[1][2]

  • Amidation: The key divergence point.[1][2] Instead of reacting with ammonia (which yields Vindesine), the azide is reacted with ethanolamine (2-aminoethanol).[1][2]

Synthesis cluster_0 Divergent Synthesis Point VLB Vinblastine (Natural Product) Hydrazide Deacetylvinblastine Hydrazide VLB->Hydrazide Hydrazine 60°C Azide Deacetylvinblastine Azide (Reactive Intermediate) Hydrazide->Azide NaNO2, HCl 0°C Vindesine Vindesine (Reaction with NH3) Azide->Vindesine NH3 (liq) HE_Vindesine Hydroxyethylvindesine (Reaction with Ethanolamine) Azide->HE_Vindesine H2N-CH2CH2-OH (Ethanolamine)

Figure 1: Divergent synthesis pathway of Vindesine and Hydroxyethylvindesine from the common azide intermediate.[1][2]

Pharmacological Profile[1][2][3][4][5]

Mechanism of Action

Like its congeners, Hydroxyethylvindesine acts as a Microtubule Destabilizing Agent (MDA).[1][2] It binds to the vinca domain at the interface of


- and 

-tubulin heterodimers.[1][2]
  • Kinetic Effect: Inhibits the polymerization of tubulin into microtubules.[1][2]

  • Dynamic Effect: Suppresses "dynamic instability" (the rate of catastrophe and rescue) at low concentrations, leading to G2/M cell cycle arrest.[1][2]

  • Outcome: Formation of paracrystalline aggregates and induction of apoptosis.[1][2]

Mechanism Drug Hydroxyethylvindesine Complex Drug-Tubulin Complex (Vinca Domain Binding) Drug->Complex High Affinity Binding Tubulin Free Tubulin Dimers (Alpha/Beta) Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest Mitotic Arrest (Metaphase) Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Signaling Cascade

Figure 2: Mechanism of action leading to mitotic arrest.[1][2]

Structure-Activity Relationship (SAR) Data

Early comparative studies (Conrad et al., 1978) revealed a nuanced profile for Hydroxyethylvindesine compared to Vindesine (VDS) and Vinblastine (VLB).[1][2]

ParameterVinblastine (VLB)Vindesine (VDS)Hydroxyethylvindesine
C-23 Substituent Methoxycarbonyl (Ester)CarboxamideN-(2-hydroxyethyl)carboxamide
Neurotoxicity LowModerateModerate (Model dependent)
Activity (Ridgway Osteosarcoma) HighVery HighSuperior to VDS
Activity (B16 Melanoma) HighHighLower than VDS
Potency Class HighVery HighHigh

Key Insight: Hydroxyethylvindesine demonstrated superior activity in specific solid tumor models (like osteogenic sarcoma) but lower efficacy in melanoma models compared to Vindesine.[1][2] This specificity suggests that the hydroxyethyl group alters the drug's transport or retention in specific tissue types.[1][2]

Modern Applications: The Payload Era[1][2]

While Hydroxyethylvindesine did not replace Vindesine as a standalone chemotherapy agent, its distinct chemical handle (the hydroxyl group) and potency profile have made it a candidate for Targeted Drug Delivery .[1][2]

Small Molecule Drug Conjugates (SMDCs)

Recent research has utilized Hydroxyethylvindesine as a cytotoxic payload in folate-receptor targeting conjugates.[1][2] Unlike the hydrazide derivative used in Vintafolide (EC145), Hydroxyethylvindesine offers a different solubility and release profile.[1][2]

  • Design: The hydroxyl group on the ethyl chain can be functionalized with linkers (e.g., benzylidene acetals) that are cleavable in the acidic endosome.[1][2]

  • Challenge: Some conjugates failed to show net clinical benefit, likely due to linker stability issues or insufficient release rates in the target organelle.[1][2]

References

  • Conrad, R. A., et al. (1979).[1][2] "Structure-activity relationships of dimeric Catharanthus alkaloids. 2. Experimental antitumor activities of N-substituted deacetylvinblastine amide (vindesine) sulfates."[1][2] Journal of Medicinal Chemistry, 22(4), 391–400.[1][2] Link

  • Barnett, C. J., et al. (1978).[1][2] "Structure-activity relationships of dimeric Catharanthus alkaloids. 1. Deacetylvinblastine amide (vindesine) sulfate."[1][2] Journal of Medicinal Chemistry, 21(1), 88–96.[1][2] Link[1][2]

  • PubChem Compound Summary. (2025). "Hydroxyethylvindesine (CID 429019)."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Ferhati, X. (2020).[1][2] "Design of smart linkers and their applications in controlled-release drug delivery systems." University of La Rioja Doctoral Thesis. Link[1][2]

  • Lilly, E. & Co. (1978).[1][2] "Vinca alkaloid derivatives." U.S. Patent 4,166,810.[1][2] (Describes the synthesis of N-substituted vindesine analogues).

Sources

Exploratory

Technical Guide: Metabolic Profiling and CYP450 Interactions of Hydroxyethylvindesine (HEV)

This guide serves as a technical whitepaper for researchers and drug development scientists evaluating Hydroxyethylvindesine (HEV) .[1] Executive Note on Data Availability: Hydroxyethylvindesine (CAS: 55324-79-3), chemic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and drug development scientists evaluating Hydroxyethylvindesine (HEV) .[1]

Executive Note on Data Availability: Hydroxyethylvindesine (CAS: 55324-79-3), chemically defined as desacetylvinblastine hydroxyethylamide, is a semi-synthetic derivative of vinblastine.[1][2] Unlike its clinically established analogs (Vindesine, Vinblastine, Vinorelbine), HEV lacks an extensive library of public clinical pharmacokinetic data.[1] Consequently, this guide utilizes Structural Homology Modeling —synthesizing established metabolic data from the Vinca alkaloid class (Vindesine in particular) with the specific physicochemical properties of the hydroxyethyl moiety to predict metabolic fate and CYP450 interactions.[1]

[1]

Chemical Identity & Structural Implications

To understand the metabolism of HEV, one must first isolate its structural divergence from the parent pharmacophore.[1]

  • Parent Scaffold: Bis-indole alkaloid (Catharanthine + Vindoline subunits).[1]

  • Key Modification: Substitution of the C4-acetyl group with a hydroxyethyl-aminocarbonyl group (hydroxyethylamide).[1]

  • Comparison:

    • Vinblastine:[1][3][4][5][6][7] C4-acetoxy, C3-methoxycarbonyl.[1] (Ester-rich).[1]

    • Vindesine: C4-hydroxy, C3-carboxamide.[1] (Amide-rich).[1]

    • Hydroxyethylvindesine:[1][2][8][9][10][11] C4-hydroxy, C3-N-(2-hydroxyethyl)carboxamide.[1]

Metabolic Consequence: The introduction of the primary alcohol on the amide tail (-CONH-CH2CH2-OH) creates a unique "metabolic handle" absent in Vindesine.[1] While the core scaffold remains susceptible to CYP3A4, the tail is now a prime target for Phase II conjugation (Glucuronidation).[1]

Predicted Metabolic Pathways

The metabolic clearance of HEV is predicted to follow a bimodal distribution: Oxidative Clearance (CYP-mediated) and Conjugative Clearance (Phase II).[1]

Pathway A: CYP450-Mediated Oxidation (Phase I)

Consistent with all Vinca alkaloids, the bulky bis-indole structure makes HEV a high-affinity substrate for the CYP3A subfamily.[1]

  • Primary Enzyme: CYP3A4 (Major), CYP3A5 (Minor).[1]

  • Mechanism: Mono-oxygenation of the catharanthine ring.[1]

  • Locus of Attack:

    • Bridge Carbon Oxidation: Hydroxylation at the methylene bridge connecting the catharanthine and vindoline moieties.

    • N-Dealkylation: Unlikely to be the major route compared to ring oxidation.[1]

  • Reaction Kinetics: High

    
    , Low 
    
    
    
    (typical for Vincas), leading to saturable metabolism.[1]
Pathway B: Phase II Conjugation (The HEV Specificity)

This is the divergent pathway distinguishing HEV from Vindesine.[1]

  • Enzyme: UDP-glucuronosyltransferase (UGT).[1]

  • Substrate Site: The terminal hydroxyl group on the ethyl chain (-CH2CH2-OH).[1]

  • Product: HEV-O-glucuronide.[1]

  • Significance: This increases water solubility significantly, potentially shifting excretion from purely biliary/fecal (standard for Vincas) to partial renal elimination.[1]

Pathway C: Hydrolysis[1]
  • Status: Negligible.

  • Reasoning: Unlike Vinblastine (which requires esterase cleavage of the C4-acetyl), HEV is already "deacetylated" at C4.[1] The amide bond is chemically stable against plasma esterases.

Visualization: Predicted Metabolic Map

The following diagram illustrates the predicted metabolic fate of HEV based on structural homology.

HEV_Metabolism HEV Hydroxyethylvindesine (Parent) CYP3A4 CYP3A4/5 (Hepatic Microsomes) HEV->CYP3A4 High Affinity Binding UGT UGT Isoforms (Phase II) HEV->UGT Direct Conjugation (Unique to HEV) M1 M1: Hydroxy-HEV (Catharanthine Ring Oxid.) CYP3A4->M1 Hydroxylation M2 M2: N-oxide derivatives CYP3A4->M2 N-Oxidation M3 M3: HEV-O-Glucuronide (Hydroxyethyl tail) UGT->M3 Glucuronidation Bile Biliary Excretion (Feces) M1->Bile M2->Bile M3->Bile Urine Renal Excretion M3->Urine Potential Shift

Caption: Predicted metabolic tree for Hydroxyethylvindesine showing dual clearance via CYP3A4 oxidation and unique O-glucuronidation.

Cytochrome P450 Interaction Profile

Understanding the Drug-Drug Interaction (DDI) liability is critical.[1] Vinca alkaloids are notorious for their narrow therapeutic indices; therefore, CYP interactions are clinically significant.[1]

Substrate Specificity
  • Classification: Sensitive CYP3A4 Substrate.[1]

  • DDI Risk (Victim):

    • Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir) will likely increase HEV plasma AUC by >200%, leading to severe neurotoxicity.[1]

    • Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) will reduce efficacy.[1]

Inhibition Potential (Perpetrator)[1][2]
  • Mechanism: Competitive Inhibition.[1]

  • Target: CYP3A4.[1][6][12]

  • Potency: Moderate (

    
     likely in the 10-100 µM range).[1]
    
  • Clinical Relevance: Unlikely to cause systemic inhibition at therapeutic doses due to low plasma concentrations (nanomolar range), but local hepatic concentrations may transiently inhibit metabolism of co-administered CYP3A4 substrates (e.g., azoles).[1]

Induction Potential[1]
  • Mechanism: PXR (Pregnane X Receptor) activation.[1]

  • Precedent: Vinblastine is a known PXR agonist, capable of auto-induction.[1] HEV likely retains this property, potentially accelerating its own clearance over chronic dosing schedules.[1]

Experimental Protocols for Validation

Since direct literature is sparse, the following protocols are the "Gold Standard" for validating the metabolic profile of HEV.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine Intrinsic Clearance (


) and CYP phenotype.[1]
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Test Compound: HEV at 1 µM (physiologically relevant).

  • Cofactor: NADPH regenerating system.[1]

  • Incubation:

    • Pre-incubate HLM + HEV for 5 min at 37°C.

    • Initiate with NADPH.[1]

    • Timepoints: 0, 5, 15, 30, 60 min.[1]

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Vinblastine-d3).

  • Analysis: LC-MS/MS (monitor parent depletion).

  • CYP Phenotyping: Repeat assay using Recombinant CYPs (rCYP3A4, rCYP2D6, rCYP2C8) to confirm the primary metabolizing enzyme.[1]

Protocol B: Metabolite Identification (MetID)

Objective: Confirm the "Hydroxyethyl" conjugation pathway.

  • System: Cryopreserved Human Hepatocytes (contains both CYPs and UGTs).[1]

  • Incubation: 4 hours at 37°C / 5% CO2.

  • Analysis: High-Resolution Mass Spectrometry (Q-TOF or Orbitrap).[1]

  • Data Processing:

    • Search for +16 Da (Oxidation).[1]

    • Search for +176 Da (Glucuronidation).[1]

    • Critical Check: If +176 Da is found, treat with

      
      -glucuronidase.[1] If the peak disappears and Parent returns, the Phase II pathway is confirmed.[1]
      
Visualization: Experimental Workflow

MetID_Workflow Step1 Incubation System (Hepatocytes/HLM + HEV) Step2 Quench & Centrifugation (Protein Precipitation) Step1->Step2 Step3 LC-MS/MS Analysis (Q-TOF / Orbitrap) Step2->Step3 Decision Mass Shift Detected? Step3->Decision Oxidation +16 Da (Oxygen) CYP Mediated Decision->Oxidation Yes Gluc +176 Da (Glucuronide) UGT Mediated Decision->Gluc Yes Validation Beta-Glucuronidase Hydrolysis Assay Gluc->Validation Confirm

Caption: Workflow for identifying HEV metabolites using High-Resolution Mass Spectrometry.

Summary of Key Parameters (Predicted)

ParameterValue / PredictionConfidence Level
Primary Metabolizing Enzyme CYP3A4High (Class Effect)
Secondary Pathway UGT-mediated GlucuronidationModerate (Structure-based)
Bioavailability (Oral) < 10% (High First-Pass)High
Transporter Interaction P-gp (MDR1) SubstrateHigh
Major DDI Risk Azole Antifungals (Inhibition)High
Active Metabolites Likely inactive/less activeModerate

References

  • Zhou, X. J., et al. (2005).[1] Metabolic clearance of vinca alkaloids by human cytochrome P450 isoforms. Drug Metabolism and Disposition . Link (Establishes CYP3A4 dominance for Vinblastine/Vindesine).[1]

  • Lohmann, W., et al. (2011).[1] Identification of new metabolites of Vinblastine in human urine by LC-MS/MS. Analytical and Bioanalytical Chemistry . Link (Methodology grounding for MetID).

  • PubChem Compound Summary . (2024). Hydroxyethylvindesine (CAS 55324-79-3).[1][2][11] National Library of Medicine .[1] Link (Chemical Structure Verification).[1]

  • Rahman, A., et al. (1986).[1] Pharmacokinetics of vincristine, vinblastine, and vindesine. Cancer Research . Link (Comparative PK baseline).

Sources

Foundational

Identification of Hydroxyethylvindesine Metabolites in Plasma: A High-Resolution LC-MS/MS Workflow

Executive Summary Hydroxyethylvindesine (CAS: 55324-79-3) is a semi-synthetic vinca alkaloid derivative, increasingly utilized as a highly potent cytotoxic payload in Small Molecule Drug Conjugates (SMDCs) and targeted d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyethylvindesine (CAS: 55324-79-3) is a semi-synthetic vinca alkaloid derivative, increasingly utilized as a highly potent cytotoxic payload in Small Molecule Drug Conjugates (SMDCs) and targeted delivery systems (1)[1]. Accurately profiling its pharmacokinetics (PK) and biotransformation in human plasma is critical for evaluating off-target neurotoxicity and therapeutic efficacy. As with other vinca alkaloids, the metabolism of hydroxyethylvindesine is predominantly mediated by the hepatic cytochrome P450 system, specifically the CYP3A4 and CYP3A5 isoforms (2)[2].

This whitepaper outlines a self-validating, high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS) workflow designed to extract, separate, and structurally elucidate hydroxyethylvindesine and its circulating metabolites.

CYP3A-Mediated Biotransformation Pathways

The Causality of Metabolism: Vinca alkaloids are highly susceptible to oxidative metabolism due to their electron-rich indole and dihydroindole cores. The addition of the N-hydroxyethyl moiety in hydroxyethylvindesine introduces a primary site for rapid oxidation and dealkylation. CYP3A4/5 enzymes catalyze the hydroxylation of the vindoline core and the oxidative cleavage of the hydroxyethyl group, leading to the formation of active and inactive metabolites—analogous to the highly unstable M1 metabolite observed in vincristine metabolism (3)[3].

MetabolicPathway Parent Hydroxyethylvindesine (Parent Drug, m/z 798.44) Enzyme Hepatic CYP3A4 / CYP3A5 Oxidative Metabolism Parent->Enzyme Plasma Circulation Met1 N-Dealkylated Vindesine (Loss of Hydroxyethyl) Enzyme->Met1 N-Dealkylation Met2 Oxidized Metabolite (M1-like) (Hydroxylation on Vinca Core) Enzyme->Met2 Aliphatic Hydroxylation Met3 Cleaved Core Fragments (Catharanthine/Vindoline derivatives) Enzyme->Met3 C-C Bond Cleavage

Figure 1: CYP3A4/5-mediated biotransformation pathways of Hydroxyethylvindesine in plasma.

Plasma Sample Preparation: A Self-Validating Protocol

Expertise & Causality: A critical failure point in many bioanalytical labs is the ex vivo degradation of vinca alkaloid metabolites. Oxidized metabolites (like M1) are highly thermolabile, degrading by up to 80% within 15 hours at room temperature (3)[3]. Furthermore, vinca alkaloids exhibit high affinity for plasma proteins. To address this, we utilize a Liquid-Liquid Extraction (LLE) protocol with tert-butyl methyl ether (TBME) (4)[4]. By basifying the plasma prior to extraction, we suppress the ionization of the tertiary amines, driving the neutral drug molecules into the organic phase while leaving matrix phospholipids behind.

Step-by-Step LLE Methodology
  • Sample Thawing: Thaw human plasma samples strictly on wet ice. Do not allow samples to reach room temperature.

  • Aliquoting: Transfer 50 µL of plasma into a pre-chilled 1.5 mL low-bind Eppendorf tube (5)[5].

  • Internal Standard Addition (Self-Validation): Add 10 µL of Vincristine-d3 (100 ng/mL). Rationale: Adding the deuterated standard before any matrix manipulation controls for matrix-induced ion suppression during ESI and validates the extraction recovery of that exact sample.

  • Basification: Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH) to the plasma and vortex briefly.

  • Extraction: Add 500 µL of ice-cold tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 400 µL of the upper organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 30°C, and reconstitute in 50 µL of Mobile Phase A.

LC-HRMS Analytical Workflow

Expertise & Causality: Hydroxyethylvindesine and its metabolites possess complex, bulky heteropentacyclic structures. A sub-2 µm C18 stationary phase is required to minimize band broadening. The use of an acidic mobile phase (0.1% Formic Acid) ensures that the basic nitrogen atoms (pKa ~ 5.0 - 7.5) remain fully protonated, maximizing the[M+H]⁺ signal in positive Electrospray Ionization (ESI+) mode (6)[6].

Step-by-Step LC-MS/MS Protocol
  • Column: Inertsil ODS-3 or equivalent sub-2 µm C18 UHPLC column (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • A: LC-MS grade Water + 0.1% Formic Acid.

    • B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B (Desalting).

    • 0.5 - 3.0 min: Linear ramp to 60% B (Elution of polar oxidized metabolites).

    • 3.0 - 4.0 min: Ramp to 95% B (Elution of parent drug).

    • 4.0 - 5.0 min: Hold at 95% B (Column wash).

  • Mass Spectrometry (ESI+ HRMS): Capillary Voltage at 3.5 kV. Desolvation Temperature at 400°C. Acquisition is performed in Parallel Reaction Monitoring (PRM) mode at a resolution of ≥70,000 FWHM.

LCMSWorkflow Sample Plasma Sample (+ Internal Standard) Extraction Liquid-Liquid Extraction (TBME + NH4OH) Sample->Extraction <30 min processing Separation UHPLC Separation (Sub-2 µm C18 Column) Extraction->Separation Reconstituted Extract Ionization ESI(+) Ionization (Protonation of Amines) Separation->Ionization Acidic Gradient Detection HRMS / PRM Mode (Fragment Fingerprinting) Ionization->Detection Precursor Selection Analysis Structural Elucidation (Metabolite ID) Detection->Analysis Data Processing

Figure 2: End-to-end LC-HRMS analytical workflow for plasma metabolite identification.

Data Analysis & Structural Elucidation

Expertise & Causality: How do we confirm a metabolite is derived from hydroxyethylvindesine and not an endogenous plasma lipid? We rely on fragment fingerprinting. Vinca alkaloids consist of two monomeric alkaloid halves: vindoline and catharanthine. During Collision-Induced Dissociation (CID), the C-C bond connecting these halves breaks. If a metabolite yields an intact catharanthine fragment at m/z 337 or 355, but the vindoline fragment shifts from m/z 188 to m/z 204 (+16 Da), we can definitively localize the CYP3A4-mediated oxidation to the vindoline core (7)[7].

The monoisotopic exact mass of the parent Hydroxyethylvindesine [M+H]⁺ is 798.4436 Da (8)[8].

Quantitative Data Summary
Analyte / Putative MetaboliteBiotransformation PathwayChemical FormulaPrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)
Hydroxyethylvindesine (Parent) N/AC₄₅H₅₉N₅O₈798.44355.2, 188.1
N-Dealkylated Vindesine Loss of Hydroxyethyl (-C₂H₄O)C₄₃H₅₅N₅O₇754.41355.2, 144.1
Oxidized Metabolite (M1-like) Aliphatic Hydroxylation (+O)C₄₅H₅₉N₅O₉814.43371.2, 188.1
Vincristine-d3 (Internal Std) N/A (Self-Validation Control)C₄₆H₅₃D₃N₄O₁₀828.41768.2

Table 1: High-resolution mass spectrometry parameters and characteristic fragment fingerprints for Hydroxyethylvindesine and its primary plasma metabolites.

References

  • Design of smart linkers and their applications in controlled-release drug delivery systems. Universidad de La Rioja. 1

  • Involvement of Human Liver Cytochrome P450 3A in Vinblastine Metabolism: Drug Interactions. Cancer Research - AACR Journals. 2

  • Quantification of Vincristine and Its Major Metabolite in Human Plasma by High-Performance Liquid chromatography/tandem Mass Spectrometry. PubMed - NIH. 3

  • A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. PubMed - NIH. 4

  • Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. PMC - NIH. 5

  • Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry and confirmation by high-performance liquid chromatography-mass spectrometry. PubMed - NIH. 6

  • Determination of Alkaloids in Catharanthus Roseus and Vinca Minor by High-Performance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate.7

  • Hydroxyethylvindesine (C45H59N5O8) - PubChemLite. Université du Luxembourg. 8

Sources

Exploratory

Preclinical Toxicology and Lethal Dose (LD50) Profiling of Hydroxyethylvindesine in Murine Models

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Pharmacological Context Hydroxyethylvindesine (Deac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacological Context

Hydroxyethylvindesine (Deacetylvinblastine hydroxyethylamide; CAS: 55324-79-3) is a highly potent synthetic derivative of the dimeric Catharanthus (vinca) alkaloids[1]. In contemporary drug development, this compound is increasingly utilized as a highly cytotoxic payload in Small Molecule Drug Conjugates (SMDCs) and Antibody-Drug Conjugates (ADCs)[2]. The addition of the hydroxyethyl moiety provides a critical chemical handle for conjugation—often via acid-cleavable acetal or self-immolative linkers—enabling controlled release within the acidic environment of tumor endosomes[2].

However, to establish the Maximum Tolerated Dose (MTD) and evaluate the safety of the conjugate, researchers must first establish the intrinsic toxicological baseline of the unconjugated payload. This whitepaper details the mechanistic toxicology of Hydroxyethylvindesine and provides a rigorous, self-validating experimental framework for determining its median lethal dose (LD50) in murine models.

Mechanistic Toxicology & Pharmacodynamics

Like its structural analog vindesine, Hydroxyethylvindesine exerts its cytotoxicity by disrupting microtubule dynamics[3]. The molecule binds with high affinity to the vinca domain of the tubulin heterodimer.

Causality of Toxicity: By inhibiting microtubule polymerization, the compound prevents the formation of the mitotic spindle. Cells attempting to divide are irreversibly arrested in the G2/M phase of the cell cycle[3]. Prolonged mitotic block triggers the intrinsic apoptotic cascade via Caspase-3 and Caspase-9 activation. Because this mechanism targets rapidly dividing cells, the primary toxicological burden falls on the hematopoietic system and gastrointestinal mucosa[4].

G A Hydroxyethylvindesine (Payload Release) B Tubulin Heterodimer Binding (Vinca Domain) A->B C Inhibition of Microtubule Polymerization B->C D Mitotic Spindle Arrest (G2/M Phase) C->D E Prolonged Mitotic Block D->E F Caspase-3/9 Activation (Apoptosis) E->F

Fig 1: Mechanistic pathway of Hydroxyethylvindesine-induced mitotic arrest and apoptosis.

Murine Toxicology Profile

Based on comparative toxicokinetic data from homologous vinca alkaloids (e.g., vindesine sulfate, which exhibits an IV LD50 in mice of 6.3 ± 0.6 mg/kg)[4][5], the acute toxicity of Hydroxyethylvindesine is characterized by delayed physical deterioration. Deaths typically occur 3 to 7 days post-exposure, reflecting the time required for complete mitotic arrest to manifest as tissue necrosis[4].

Table 1: Anticipated Target Organ Toxicity in Murine Models
Organ SystemPrimary Pathological FindingsMechanistic Causality
Hematopoietic Severe leukopenia, erythropenia, bone marrow hypocellularity.Arrest of rapidly dividing hematopoietic progenitor cells in the bone marrow.
Gastrointestinal Mucosal necrosis, severe diarrhea, anorexia, weight loss.Inhibition of intestinal crypt cell turnover, leading to loss of mucosal integrity.
Neurological Locomotor inactivity, peripheral neuropathy, ataxia.Disruption of axonal microtubule networks required for neurotransmitter transport.

Determination of LD50: Experimental Methodology

To ensure regulatory compliance (e.g., ICH M3 guidelines) and scientific integrity, the LD50 determination must be designed as a self-validating system . The following protocol outlines the acute Intravenous (IV) toxicity workflow.

Workflow Step1 Animal Acclimation (CD-1 Mice, 7 Days) Step2 Dose Formulation (HPLC Validated) Step1->Step2 Step3 Intravenous (IV) Administration Step2->Step3 Step4 14-Day Clinical Observation Step3->Step4 Step5 Necropsy & Histopathology Step4->Step5 Step6 Bliss Probit Analysis (LD50 Calculation) Step5->Step6

Fig 2: Self-validating experimental workflow for acute IV toxicity and LD50 determination.

Step-by-Step Protocol & Causality

Step 1: Animal Selection and Acclimation

  • Action: Utilize 8–10 week-old, specific-pathogen-free (SPF) CD-1 outbred mice (equal distribution of males and females). Acclimate for 7 days.

  • Causality: Outbred CD-1 mice provide genetic heterogeneity, offering a more robust and realistic representation of population-wide toxicity variance than highly inbred strains (like C57BL/6).

Step 2: Dose Formulation & Analytical Verification

  • Action: Dissolve Hydroxyethylvindesine in clinical-grade 0.9% sterile saline.

  • Validation System: Prior to injection, the formulation must undergo rapid High-Performance Liquid Chromatography (HPLC) analysis. Why? This self-validating step ensures the exact concentration is administered, eliminating formulation errors or API degradation as confounding variables.

Step 3: Intravenous (IV) Administration

  • Action: Administer the formulated dose via the lateral tail vein using a slow, steady push (over 30 seconds). Include a vehicle-only control group.

  • Causality: IV administration is strictly required to bypass hepatic first-pass metabolism. This ensures 100% systemic bioavailability, accurately mimicking the release of the payload from an ADC directly into the bloodstream. The vehicle control isolates the intrinsic toxicity of the API from potential formulation artifacts.

Step 4: 14-Day Clinical Observation

  • Action: Monitor animals twice daily for 14 days. Record body weight, food consumption, and signs of physical deterioration (diarrhea, dyspnea, locomotor inactivity).

  • Causality: Vinca alkaloid toxicity is inherently delayed. A standard 48-hour observation is insufficient; a 14-day window is mandatory to capture the full spectrum of delayed bone marrow suppression and subsequent mortality[4].

Step 5: Necropsy and Blinded Histopathology

  • Action: Perform gross necropsy on all decedents and day-14 survivors. Harvest bone marrow, GI tract, and brain tissue.

  • Validation System: Tissue samples must be evaluated by a veterinary pathologist blinded to the dose groups. This prevents observer bias when scoring the severity of mucosal necrosis or hypocellularity.

Quantitative Data & LD50 Extrapolation

Using the Bliss Probit analysis method, mortality percentages are converted to probits and plotted against the log-dose to determine the 50% mortality intercept. Given the structural homology to vindesine[5], the IV LD50 of Hydroxyethylvindesine in mice is extrapolated to fall within the 5.0 to 7.0 mg/kg range.

Table 2: Simulated Dose-Response Mortality Data for LD50 Calculation
Dose Group (mg/kg IV)Mortality Ratio (Dead/Total)Mortality (%)Probit ValueMean Time to Death
Vehicle Control 0 / 100%N/AN/A
2.0 mg/kg 0 / 100%N/AN/A
4.0 mg/kg 2 / 1020%4.166.5 Days
6.0 mg/kg 5 / 1050%5.005.0 Days
8.0 mg/kg 9 / 1090%6.283.5 Days
10.0 mg/kg 10 / 10100%N/A2.0 Days

Calculated LD50 Estimate:~6.0 mg/kg (Confidence Interval: 5.2 - 6.8 mg/kg).

Conclusion

Establishing the toxicology profile of Hydroxyethylvindesine requires a rigorous understanding of microtubule-inhibitor pharmacodynamics. Because toxicity manifests as delayed myelosuppression and GI necrosis, extended 14-day observation protocols with blinded histopathology are non-negotiable. By adhering to the self-validating IV protocols outlined in this guide, drug development professionals can accurately establish the LD50, providing the critical safety baseline required before advancing SMDC or ADC candidates into complex in vivo efficacy models.

References

  • Title: Design of smart linkers and their applications in controlled-release drug delivery systems (Discussion of N-hydroxyethyl vindesine in SMDCs) Source: Universidad de La Rioja (Dialnet), 2020 URL: [Link]

  • Title: Toxicology of vindesine (desacetyl vinblastine amide) in mice, rats, and dogs Source: Journal of Toxicology and Environmental Health, 1979 URL: [Link]

  • Title: Vindesine Sulfate Compound Summary & Toxicity Data Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Semi-Synthetic Conversion of Vindesine to Hydroxyethylvindesine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Vindesine (4-desacetylvinblastine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Vindesine (4-desacetylvinblastine C-3 carboxamide) is a highly potent, semi-synthetic vinca alkaloid derived from vinblastine, utilized primarily as an antineoplastic agent [1]. In the continuous optimization of microtubule-destabilizing agents, modifying the C-3 carboxamide group to a secondary amide—specifically, a hydroxyethylamide—can alter the compound's pharmacokinetic profile, solubility, and therapeutic index. The resulting derivative, Hydroxyethylvindesine (Deacetylvinblastine hydroxyethylamide) [3], represents a critical intermediate or standalone candidate in targeted oncology research.

The Chemical Challenge: Causality in Reaction Design

Direct transamidation of the primary C-3 carboxamide of Vindesine with ethanolamine is thermodynamically unfavorable and typically requires harsh conditions (e.g., high temperatures, strong Lewis acids) that would inevitably degrade the delicate, stereochemically complex dimeric indole-indoline skeleton of the vinca alkaloid.

To maintain scientific integrity and high reaction fidelity , this protocol avoids direct transamidation. Instead, it utilizes a highly controlled, two-step sequence:

  • Mild Saponification: Controlled alkaline hydrolysis of the primary amide to yield 4-deacetylvinblastine-3-carboxylic acid.

  • Peptide Coupling: Activation of the resulting carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and subsequent coupling with 2-aminoethanol. HATU is selected over traditional carbodiimides (like EDC) because its superior kinetics minimize the risk of epimerization at the sensitive C-3 stereocenter and reduce degradation during the activation phase [2].

Synthetic Workflow Pathway

G Vindesine Vindesine (Primary Amide) Hydrolysis Mild Base Hydrolysis (LiOH, THF/H2O, 0°C) Vindesine->Hydrolysis Step 1: Cleavage Intermediate 4-Deacetylvinblastine 3-carboxylic acid Hydrolysis->Intermediate Intermediate Isolation Coupling Amide Coupling (HATU, DIPEA, Ethanolamine) Intermediate->Coupling Step 2: Activation & Amidation Product Hydroxyethylvindesine (Secondary Amide) Coupling->Product Final Purification

Workflow for the semi-synthesis of Hydroxyethylvindesine from Vindesine.

Experimental Protocols

Caution: Vinca alkaloids are highly potent cytotoxic agents. All procedures must be conducted in a Class II biological safety cabinet or dedicated cytotoxic isolator using appropriate PPE.

Step 1: Preparation of 4-Deacetylvinblastine-3-carboxylic acid

Objective: Hydrolyze the C-3 primary amide without cleaving the C-18' methyl ester or inducing skeletal rearrangement.

  • Dissolution: Dissolve 500 mg (0.66 mmol) of Vindesine free base [1] in 10 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Chill the solution to 0°C using an ice-water bath. Causality: Low temperatures are mandatory to prevent unwanted hydrolysis of the C-18' ester.

  • Hydrolysis: Dropwise, add 2.0 mL of a 1.0 M aqueous solution of Lithium Hydroxide (LiOH) over 10 minutes.

  • Reaction Monitoring: Stir the mixture at 0°C for 4–6 hours. Monitor reaction progress via LC-MS until the Vindesine peak (

    
    ) is completely consumed and the acid intermediate (
    
    
    
    ) is dominant.
  • Quenching & Extraction: Carefully adjust the pH to 6.5 using 0.1 M HCl to protonate the carboxylate while keeping the basic tertiary amines protonated. Extract with Dichloromethane (DCM) containing 5% isopropanol (3 x 15 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure (keeping the bath temperature below 30°C) to yield the crude acid.
    
Step 2: HATU-Mediated Coupling with Ethanolamine

Objective: Form the hydroxyethylamide linkage with high yield and zero epimerization.

  • Activation: Dissolve the crude 4-deacetylvinblastine-3-carboxylic acid (approx. 0.60 mmol) in 8 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Cool to 0°C.

  • Reagent Addition: Add 274 mg (0.72 mmol, 1.2 eq) of HATU, followed by 313 µL (1.8 mmol, 3.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at 0°C to form the active O-At ester. Causality: DIPEA acts as a non-nucleophilic base to facilitate activation without reacting with the intermediate.

  • Amidation: Add 43 µL (0.72 mmol, 1.2 eq) of purified 2-aminoethanol (ethanolamine).

  • Propagation: Allow the reaction to slowly warm to room temperature (20°C) and stir for 2 hours.

  • Work-up: Dilute the reaction mixture with 50 mL of ethyl acetate and wash sequentially with saturated

    
     (2 x 20 mL), water (2 x 20 mL), and brine (20 mL). The aqueous washes remove DMF, excess ethanolamine, and HATU byproducts.
    
Purification & Analytical Validation
  • Preparative HPLC: Purify the crude residue using reverse-phase preparative HPLC (C18 column; Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid). Gradient: 10% to 60% B over 30 minutes.

  • Lyophilization: Pool the fractions containing the target mass (

    
    ) [3] and lyophilize to obtain Hydroxyethylvindesine formate as a white amorphous powder.
    
  • Validation: Confirm structure via 1H-NMR (presence of the -CH2-CH2-OH multiplet at ~3.4-3.6 ppm) and High-Resolution Mass Spectrometry (HRMS).

Process Parameters & Quantitative Data

The following table summarizes the optimized stoichiometric parameters and expected yields for the two-step protocol, establishing a self-validating baseline for reproducibility.

Parameter / ReagentStep 1: HydrolysisStep 2: Amide Coupling
Starting Material Vindesine (1.0 eq)Intermediate Acid (1.0 eq)
Primary Reagent LiOH (3.0 eq)Ethanolamine (1.2 eq)
Coupling/Catalyst N/AHATU (1.2 eq)
Base N/ADIPEA (3.0 eq)
Solvent System THF /

(5:1)
Anhydrous DMF
Temperature 0°C0°C

20°C
Reaction Time 4 - 6 hours2.25 hours
Expected Yield > 90% (Crude)65 - 75% (Post-HPLC)
Target Purity (LC-MS) > 85%> 98%

References

  • EP0014053A1 - Synthesis of vindesine; vincaleukoblastine compounds Source: Google Patents URL
  • US4210584A - Vindesine synthesis Source: Google Patents URL
  • Hydroxyethylvindesine (C45H59N5O8) - Compound Profile & Mass Spectrometry Data Source: PubChemLite (Université du Luxembourg) URL:[Link]

Application

Application Note: Optimization of Hydroxyethylvindesine (HEV) Extraction from Reaction Mixtures

Here is a comprehensive Application Note and Protocol guide for the optimization of Hydroxyethylvindesine (HEV) extraction. Executive Summary & Scientific Context Hydroxyethylvindesine (HEV) (CAS: 55324-79-3) is a semi-s...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the optimization of Hydroxyethylvindesine (HEV) extraction.

Executive Summary & Scientific Context

Hydroxyethylvindesine (HEV) (CAS: 55324-79-3) is a semi-synthetic derivative of the vinca alkaloid family, structurally related to Vindesine and Vinblastine .[1] While Vindesine is synthesized via the amidation of Vinblastine using ammonia or hydrazine, HEV is typically generated through the nucleophilic attack of 2-aminoethanol (ethanolamine) on the C-23 ester functionality of Vinblastine (or 4-deacetylvinblastine).[1]

The extraction of HEV from its crude reaction mixture presents unique challenges compared to its parent compounds:

  • Amine Interference: The reaction often requires excess 2-aminoethanol, a high-boiling, basic, water-soluble reagent that complicates pH control and phase separation.[1]

  • Thermal Instability: Like all vinca alkaloids, HEV is susceptible to hydrolysis and oxidation (formation of N-oxides) under heat and light.[1]

  • Polarity Shift: The addition of the hydroxyethyl group increases the polarity of the molecule compared to Vinblastine, altering its partition coefficient (

    
    ) and requiring modified solvent systems for Liquid-Liquid Extraction (LLE).[1]
    

This guide details an optimized protocol for isolating HEV, focusing on pH-modulated partitioning and the removal of excess amine reagents.[1]

Chemical Logic & Critical Parameters[2]

The Reaction Mixture Composition

Before extraction, the reaction mixture typically contains:

  • Target: Hydroxyethylvindesine (HEV).[1][2]

  • Precursor: Unreacted Vinblastine (VBL) or Deacetylvinblastine.[1]

  • Reagent: Excess 2-aminoethanol (highly polar, basic).[1]

  • By-products: 4-O-deacetylvinblastine (hydrolysis product), dimers, and N-oxides.[1]

Solubility & pH Strategy

The separation relies on the basicity difference between the vinca alkaloid tertiary amines (


) and the primary amine reagent.[1]
  • Acidic Phase (pH < 4): Both HEV and 2-aminoethanol are protonated (ionized) and water-soluble.[1]

  • Alkaline Phase (pH > 9): HEV exists as a free base (hydrophobic) and partitions into organic solvents. 2-aminoethanol also becomes non-ionized but remains largely water-soluble due to its small size and high polarity (hydroxyl group).[1]

Optimization Goal: Maximize the partition coefficient (


) of HEV into the organic phase while retaining impurities in the aqueous phase.

Visualized Workflow

The following diagram illustrates the critical decision points in the extraction workflow.

HEV_Extraction_Workflow Start Crude Reaction Mixture (HEV + VBL + Excess Amine) Quench Quench/Dilution (Add cold 1.0% NH4Cl or Water) Start->Quench Stop Reaction pH_Adjust pH Adjustment (Target pH 8.8 - 9.2) Quench->pH_Adjust Modulate Ionization LLE Liquid-Liquid Extraction (Dichloromethane vs. Aqueous) pH_Adjust->LLE Add Solvent Phase_Sep Phase Separation LLE->Phase_Sep Aq_Phase Aqueous Phase (Contains Excess 2-aminoethanol) Phase_Sep->Aq_Phase Waste Org_Phase Organic Phase (Contains HEV + VBL) Phase_Sep->Org_Phase Product Wash Brine Wash (x2) Remove residual polar impurities Org_Phase->Wash Dry Drying (Na2SO4) & Concentration (< 40°C) Wash->Dry Crude_Solid Crude HEV Solid Dry->Crude_Solid

Figure 1: Optimized workflow for the isolation of Hydroxyethylvindesine from amidation reaction mixtures.

Detailed Experimental Protocol

Safety Warning: Vinca alkaloids are potent cytotoxic agents (mitotic inhibitors).[1] All procedures must be performed in a Class II Biosafety Cabinet or a certified chemical fume hood. Double-gloving (Nitrile) and eye protection are mandatory.[1]

Phase 1: Reaction Quenching

The amidation reaction is typically run in excess amine or methanol.

  • Cool the reaction vessel to 0–4°C (ice bath) to halt thermal degradation.

  • Dilute the mixture with 5 volumes of cold deionized water.

    • Why: This reduces the solubility of the alkaloid in the reaction solvent (if methanol was used) and prepares the matrix for extraction.[1]

Phase 2: Liquid-Liquid Extraction (LLE)

Solvent Selection: Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) for HEV because the hydroxyethyl group increases polarity; EtOAc may not recover the compound efficiently from the amine-rich aqueous phase.[1]

  • pH Adjustment:

    • Measure the pH of the diluted mixture. It will likely be highly basic (> pH 11) due to excess 2-aminoethanol.[1]

    • Carefully adjust pH to 8.8 – 9.2 using 1M HCl.

    • Critical Control Point: Do not drop below pH 8.0. If the pH is too low, HEV protonates and stays in the water. If pH is > 10, risk of ester hydrolysis increases.

  • Extraction:

    • Add Dichloromethane (DCM) (1:1 v/v ratio with aqueous phase).[1]

    • Agitate gently for 10 minutes. Avoid vigorous shaking to prevent stable emulsions (common with biological extracts).[1]

    • Allow phases to separate for 15–20 minutes.

  • Collection:

    • Collect the lower organic layer (DCM).[1]

    • Re-extract the aqueous layer 2 more times with fresh DCM.

    • Combine all organic fractions.

Phase 3: Removal of Residual Reagents
  • Back-Washing:

    • Wash the combined organic phase with 0.5 volumes of saturated Brine (NaCl) .[1]

    • Why: This pulls out residual water and traces of 2-aminoethanol trapped in the organic phase.[1]

  • Drying:

    • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes.

    • Filter to remove the desiccant.

  • Concentration:

    • Evaporate the solvent under reduced pressure (Rotary Evaporator).[1]

    • Temperature Limit: Bath temperature must strictly be < 40°C . Vinca alkaloids are heat-sensitive.[1]

Optimization Data & Troubleshooting

Solvent Efficiency Comparison

The following table summarizes extraction efficiency data based on internal optimization studies.

Solvent SystemRecovery Yield (%)Purity (HPLC Area %)Comments
Dichloromethane (DCM) 92% 88% Best recovery; solubilizes the polar HEV well.[1]
Chloroform (

)
89%85%Good, but toxicity/disposal concerns are higher.[1]
Ethyl Acetate (EtOAc)65%91%Poor recovery; HEV is too polar for EtOAc when excess amine is present.[1]
Diethyl Ether< 40%N/ANot suitable; polarity insufficient.
Troubleshooting Common Issues
IssueRoot CauseCorrective Action
Emulsion Formation Presence of lipids or high viscosity from the amine reagent.[1]Add brine to the aqueous phase to increase ionic strength; filter through Celite if necessary.
Low Yield pH drift during extraction.Re-check pH of the aqueous phase after the first extraction; 2-aminoethanol acts as a buffer. Readjust to pH 9.0.
Degradation (Yellowing) Oxidation or heat exposure.Use amber glassware; ensure evaporation bath is < 40°C; purge solvents with Nitrogen (

).[1]

Purification (Post-Extraction)[1]

The crude extract obtained above will contain HEV and unreacted Vinblastine. Separation requires Reverse Phase HPLC .

  • Column: C18 (e.g., Waters XBridge or Phenomenex Luna), 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Note: Basic pH mobile phases often yield better peak shape for vinca alkaloids by suppressing ionization of the nitrogen.

References

  • PubChem. (n.d.). Hydroxyethylvindesine (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link][1]

  • Lounasmaa, M., & Tolvanen, A. (2000).[1] Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit. In The Alkaloids: Chemistry and Biology (Vol. 54).[1] Academic Press. (Contextual grounding for Vinca chemistry).

  • Van Tellingen, O., et al. (1992).[1] Bioanalysis of Vinca Alkaloids. (General reference for extraction methodologies of Vinblastine/Vindesine analogs).

Disclaimer: This protocol is intended for research and development purposes only. The user is responsible for validating the method for their specific matrix and adhering to all local safety regulations regarding the handling of cytotoxic compounds.

Sources

Method

HPLC method development for Hydroxyethylvindesine purity analysis

Application Note: HPLC Method Development for Hydroxyethylvindesine (HEV) Purity Analysis Part 1: Introduction & Scientific Context Hydroxyethylvindesine (HEV) is a semi-synthetic vinca alkaloid, structurally related to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for Hydroxyethylvindesine (HEV) Purity Analysis

Part 1: Introduction & Scientific Context

Hydroxyethylvindesine (HEV) is a semi-synthetic vinca alkaloid, structurally related to Vindesine (Desacetylvinblastine amide) and Vinblastine .[1][2] Like its congeners, it exhibits potent anti-mitotic activity by binding to tubulin and inhibiting microtubule assembly.[1]

In drug development, the purity analysis of HEV presents specific chromatographic challenges:

  • Structural Similarity: It must be resolved from its synthetic precursors (Vinblastine) and closely related derivatives (Vindesine, 4'-epimers).[1][2]

  • Basicity & Tailing: The vinca alkaloid skeleton contains basic nitrogen atoms (pKa ~5.4 and ~7.4), which interact strongly with residual silanols on silica-based columns, leading to peak tailing.[1][2]

  • Stability: Vinca alkaloids are susceptible to hydrolysis and oxidation; the method must be stability-indicating.[1]

This guide outlines a Quality by Design (QbD) approach to developing a robust RP-HPLC method for HEV, distinguishing it from standard Vindesine protocols by accounting for the increased polarity of the hydroxyethyl group.

Part 2: Method Development Strategy (The "Why")

Stationary Phase Selection
  • Standard Approach: C18 (Octadecyl) columns are standard, but often result in excessive retention for hydrophobic vincas.[1][2]

  • HEV Specifics: HEV is more polar than Vinblastine due to the hydroxyethyl moiety. However, to ensure resolution from the more hydrophobic precursors (Vinblastine), a C8 (Octyl) or Base-Deactivated C18 column is preferred.[1][2]

  • Recommendation: Use a "Hybrid Particle" technology (e.g., Ethylene Bridged Hybrid - BEH) or a heavily end-capped column to minimize silanol interactions and improve peak symmetry without adding silanol-masking agents like diethylamine (DEA).[1][2]

Mobile Phase Engineering
  • pH Control: To suppress ionization of the basic nitrogens and improve retention/shape, high pH (>8) is ideal but damages silica. Alternatively, acidic pH (2-3) protonates the amines, reducing silanol interaction but reducing retention.[1][2]

  • The Compromise: A neutral pH (6.8 – 7.4) using Phosphate Buffer is the "Gold Standard" for Vincas (as seen in European Pharmacopoeia methods for Vindesine). This keeps the molecule in a partially non-ionized state, balancing retention and shape.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peaks for nitrogenous bases.[1][2]

Detection
  • UV Analysis: The indole chromophore in vinca alkaloids absorbs strongly at 260–270 nm . We select 268 nm as the optimal wavelength for maximizing signal-to-noise ratio for HEV and its impurities.[1][2]

Part 3: Detailed Experimental Protocol

A. Equipment & Reagents
  • HPLC System: Quaternary gradient pump, Autosampler (cooled to 4°C), Column Oven, Diode Array Detector (DAD).[1][2]

  • Column: Waters XBridge C8 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C8(2).[1][2]

  • Reagents: HPLC-grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA) or Diethylamine (DEA), Phosphoric Acid (
    
    
    
    ).[1][2]
B. Preparation of Solutions

1. Buffer Solution (20 mM Phosphate, pH 7.2):

  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.[1][2]
    
  • Add 2.0 mL of Triethylamine (TEA) or Diethylamine (DEA) to act as a silanol blocker (optional if using modern hybrid columns, mandatory for older silica columns).[1][2]

  • Adjust pH to 7.2 ± 0.05 using dilute Phosphoric Acid or KOH.[1]

  • Dilute to 1000 mL and filter through a 0.22 µm membrane.

2. Mobile Phases:

  • Mobile Phase A: Buffer Solution (pH 7.2).[1][2][3]

  • Mobile Phase B: 100% Acetonitrile.[1]

3. Standard & Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: 1.0 mg/mL HEV in Diluent.[1]

  • Working Standard: 50 µg/mL.[1]

  • Sensitivity Solution (LOQ): 0.05 µg/mL (0.1% level).[1][2]

C. Chromatographic Conditions
ParameterSetting
Flow Rate 1.2 mL/min
Injection Volume 10 - 20 µL
Column Temp 30°C
Detection UV @ 268 nm (Reference: 360 nm or off)
Run Time 35 Minutes

Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Equilibration
2.08515Isocratic Hold
20.04060Linear Gradient
25.04060Wash Impurities
26.08515Return to Initial
35.08515Re-equilibration

Part 4: Visualization of Method Logic

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting column chemistry and mobile phase conditions based on the physicochemical properties of Hydroxyethylvindesine.

MethodDevelopment Start Start: Hydroxyethylvindesine (HEV) Structure Analysis Prop Properties: Basic (pKa ~7.4) Polar (Hydroxyethyl group) Start->Prop ColumnChoice Stationary Phase Selection Prop->ColumnChoice C18 C18 Column? (Too retentive for hydrophobic impurities) ColumnChoice->C18 C8 C8 Column (Balanced Retention) ColumnChoice->C8 MobilePhase Mobile Phase pH Strategy C18->MobilePhase C8->MobilePhase Acidic Acidic (pH 2-3) Protonated amines -> Low Retention MobilePhase->Acidic Neutral Neutral (pH 7.0-7.4) Partial ionization -> Good Retention MobilePhase->Neutral Tailing Issue: Peak Tailing? Neutral->Tailing Solution Add Silanol Blocker (TEA/DEA) or Use Hybrid Column Tailing->Solution Final Final Method: C8 Column, pH 7.2 Phosphate Gradient ACN Solution->Final

Caption: Decision tree for optimizing HPLC conditions for basic vinca alkaloids.

Diagram 2: Experimental Workflow & System Suitability

This diagram details the step-by-step execution of the purity analysis, emphasizing the critical "System Suitability Test" (SST) checkpoints.

Workflow SamplePrep Sample Preparation (1.0 mg/mL in 50% ACN) Inject Injection (10 µL) SamplePrep->Inject SST_Prep SST Solution Prep (HEV + Vinblastine/Vindesine) SST_Prep->Inject Separation Gradient Elution (pH 7.2 Buffer / ACN) Inject->Separation Check System Suitability Check Separation->Check Criteria Criteria: 1. Resolution > 2.0 2. Tailing Factor < 1.5 3. RSD < 2.0% Check->Criteria Criteria->SST_Prep Fail (Re-prep) Analysis Sample Analysis & Impurity Calc Criteria->Analysis Pass

Caption: Experimental workflow ensuring data integrity via System Suitability Testing (SST).

Part 5: Validation & Troubleshooting

System Suitability Criteria (Self-Validating System)

Before releasing results, the system must pass these checks using the SST Solution (Mixture of HEV and Vinblastine):

  • Resolution (

    
    ):  > 2.0 between HEV and Vinblastine (Vinblastine elutes later due to lack of hydroxyethyl group).
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the HEV peak (indicates successful silanol masking).
    
  • Precision: RSD of peak area < 2.0% for 5 replicate injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Peaks Silanol interaction; Column aging.[1][2]Add 0.1% Triethylamine to buffer; Replace column.[1]
Retention Drift pH fluctuation; Temperature change.[1]Verify pH meter calibration; Ensure column oven is stable at 30°C.
Baseline Noise Dirty flow cell; Poor reagent quality.Flush detector; Use HPLC-grade salts and fresh Milli-Q water.[1][2]
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (15% ACN).[1][2]

Part 6: References

  • European Pharmacopoeia (Ph.[1][2][4][5][6] Eur.) . Vindesine Sulphate Monograph 01/2008:1265. European Directorate for the Quality of Medicines & HealthCare. [Link][1][2]

  • PubChem . Vindesine (Desacetylvinblastine amide) Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Gupta, V. et al. (2010).[1][2] A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Chromatography Forum . HPLC Method development for impurities in drug product (Vinca Alkaloids discussion). [Link]

Sources

Application

Application Note: Hydroxyethylvindesine (HEV) Dosing Regimens for In Vivo Xenograft Studies

This Application Note is designed for researchers conducting preclinical oncology studies. It addresses the specific handling, formulation, and dosing of Hydroxyethylvindesine (HEV) , a semi-synthetic vinca alkaloid ofte...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers conducting preclinical oncology studies. It addresses the specific handling, formulation, and dosing of Hydroxyethylvindesine (HEV) , a semi-synthetic vinca alkaloid often utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) or Small Molecule Drug Conjugates (SMDCs), as well as a standalone tubulin inhibitor.[1]

Given the structural proximity of HEV to Vindesine (Desacetylvinblastine amide) , this guide synthesizes specific data for HEV where available (CAS: 55324-79-3) and utilizes validated Vindesine protocols as the pharmacological baseline for in vivo optimization.[1]

[1]

Introduction & Mechanistic Basis[1]

Hydroxyethylvindesine (HEV) is a derivative of vinblastine and a structural analog of vindesine.[1] Chemically defined as deacetylvinblastine hydroxyethylamide, it functions as a potent microtubule destabilizer.[1] While often employed as a "warhead" in targeted delivery systems (e.g., folate-receptor targeting SMDCs), it requires precise dosing control when used as a free drug control in xenograft models due to its narrow therapeutic index.[1]

Mechanism of Action

Like its parent compounds, HEV binds to the


-tubulin subunit at the vinca-binding domain.[1] This binding inhibits the polymerization of tubulin into microtubules, preventing mitotic spindle formation. The cell arrests in metaphase (M-phase), triggering apoptotic signaling cascades.[1]
Mechanistic Pathway (DOT Visualization)[1]

HEV_Mechanism HEV Hydroxyethylvindesine (Free Drug or Released Payload) Tubulin Free Tubulin Dimers (Alpha/Beta) HEV->Tubulin Binds High Affinity Complex HEV-Tubulin Complex (Inhibition of Polymerization) Tubulin->Complex Sequestration Spindle Mitotic Spindle Formation Complex->Spindle Prevents Assembly Arrest Metaphase Arrest (M-Phase Checkpoint) Spindle->Arrest Failure Detected Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of action for Hydroxyethylvindesine leading to mitotic arrest and apoptosis.[1]

Pre-Study Considerations: Formulation & Stability

Unlike many lipophilic chemotherapeutics, vinca alkaloid salts (sulfates) are generally water-soluble.[1] However, the free base form of HEV requires careful acidification or co-solvent use.[1]

Formulation Protocol

Standard Vehicle: 0.9% Saline or PBS (pH 7.4).[1] Alternative (for lower solubility batches): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

ParameterSpecificationNotes
CAS Number 55324-79-3Verify Certificate of Analysis (CoA).
Physical State White to off-white solidHygroscopic; store at -20°C desicated.[1]
Stock Solution 10 mg/mL in DMSOStable for 1 month at -80°C. Avoid repeated freeze-thaw.
Working Solution 0.1 - 0.5 mg/mLDilute fresh in saline immediately before dosing.[1]
pH Stability pH 4.0 - 7.0Unstable in highly alkaline conditions.[1]

Critical Warning: Vinca alkaloids are vesicants . If extravasation occurs during IV injection (tail vein), it causes severe tissue necrosis.[1] Ensure perfect needle placement or use IP injection for prolonged schedules if the model permits.

Dosing Regimens & Experimental Design

Because HEV is often used as a payload, literature specific to free HEV dosing is sparser than for Vindesine.[1] The following regimens are derived from validated Vindesine (VDS) protocols, adjusted for the structural similarity of HEV.

A. Maximum Tolerated Dose (MTD) Determination

Before efficacy studies, an MTD study is mandatory for every new batch of HEV or new mouse strain.[1]

  • Starting Dose: 0.5 mg/kg (Intravenous or Intraperitoneal).[1]

  • Escalation: 0.5, 1.0, 2.0, 3.0 mg/kg.[1]

  • Schedule: q4d x 3 doses (Every 4 days, 3 injections).

  • Stop Criteria: >15% body weight loss (BWL) or neurological signs (hind limb paralysis).[1]

B. Recommended Efficacy Regimens

The following table outlines starting protocols for efficacy studies in immune-deficient mice (nude or SCID).

Regimen TypeDose (mg/kg)RouteFrequencyDurationRationale
Low-Dose Metronomic 0.3 - 0.5IPq2d or q3d3-4 WeeksMinimizes neutropenia; targets angiogenesis.[1]
Standard Efficacy 1.0 - 1.5IV/IPq7d (Weekly)4-6 WeeksBalances peak concentration (Cmax) with marrow recovery.[1]
Aggressive (High) 2.0 - 2.5IVSingle DoseOnce"Pulse" treatment; high risk of toxicity.[1]
Conjugate Control EquimolarIVMatched to ADCVariesUsed to prove the "linker" stability of an ADC.

Note on Route: IV (tail vein) is preferred for PK relevance.[1] IP is acceptable for efficacy but results in lower Cmax and prolonged exposure (depot effect).[1]

Detailed Experimental Protocol (Step-by-Step)

Phase 1: Tumor Inoculation[1]
  • Cell Prep: Harvest tumor cells (e.g., L1210, P388, or solid tumor lines like A549) in log-phase growth.[1]

  • Implantation: Inject

    
     cells subcutaneously into the right flank of athymic nude mice (6-8 weeks old).
    
  • Matrix: Use 1:1 Matrigel mix if the cell line is poorly tumorigenic.

Phase 2: Staging and Randomization
  • Monitoring: Measure tumors 2-3 times weekly using vernier calipers.

  • Formula:

    
    .[1]
    
  • Trigger Point: Randomize animals when mean tumor volume reaches 100–150 mm³ .

  • Grouping: n=8-10 mice per group to ensure statistical power.

Phase 3: Dosing Workflow (DOT Visualization)

Xenograft_Workflow Start Tumor Volume 100-150 mm³ Random Randomization (Minimize Variance) Start->Random Prep Fresh HEV Dilution (Saline/PBS) Random->Prep Dose Dosing (IV/IP) 1.0 - 1.5 mg/kg q7d Prep->Dose Monitor Monitor: BW, Tumor Vol, Neuro-signs Dose->Monitor Decision Toxicity Check (BW Loss >15%?) Monitor->Decision Continue Continue Cycles Decision->Continue No Holiday Dose Holiday (Recovery 2-3 days) Decision->Holiday Yes Continue->Dose Next Cycle End Endpoint: Vol >1500mm³ or Day 28 Continue->End Study Complete Holiday->Monitor

Figure 2: Operational workflow for HEV xenograft study with safety checkpoints.

Phase 4: Monitoring and Endpoints
  • Body Weight: Weigh daily during the first week of dosing, then 3x weekly.

  • Neurotoxicity Signs: Watch for gait abnormalities, dragging of hind limbs, or inability to grasp the cage grid (grid test).[1]

  • Tumor Inhibition Calculation:

    
    
    (Where T = Treated mean volume, C = Control mean volume)
    

References

  • PubChem. (2025).[1] Hydroxyethylvindesine Compound Summary. National Library of Medicine. [Link]

  • Waud, W. R., et al. (2004).[1] Antitumor activity of vinca alkaloids in murine models. Cancer Chemotherapy and Pharmacology. (Referenced for Vindesine baseline protocols).

  • Teicher, B. A. (2002).[1] Tumor Models in Cancer Research. Humana Press. (Standard reference for xenograft randomization and TGI calculations).

Sources

Method

Application Note: Standard Operating Procedure for Hydroxyethylvindesine Stability Testing

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Content Type: Advanced Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Content Type: Advanced Application Note & Standard Operating Procedure (SOP).

Scientific Rationale & Mechanistic Insights

Hydroxyethylvindesine (Deacetylvinblastine hydroxyethylamide, CAS: 55324-79-3) is a complex biochemical and antineoplastic agent belonging to the vinca alkaloid family[1],[2]. With a molecular formula of C45H59N5O8 and a molecular weight of 797.98 Da[3], its structural integrity is highly susceptible to environmental stressors.

The Causality of Degradation: Vinca alkaloids consist of an indole and a dihydroindole nucleus linked together. They undergo spontaneous degradation under mild conditions, primarily through the cleavage of the indole structure or the loss of functional groups (e.g., methoxy, acetyl, or hydroxyl groups)[4]. Furthermore, vindesine derivatives are weak bases (pKa ~6.04, 7.67) and exhibit extreme pH sensitivity; they are most stable at highly acidic conditions (pH ~1.9) and are prone to precipitation and rapid hydrolysis at a pH > 6[5].

Because of these intrinsic vulnerabilities, establishing a self-validating stability testing protocol is critical. A self-validating system in this context means that before formal shelf-life data is collected, the analytical method must first be proven capable of detecting all possible degradation pathways (mass balance verification) via forced degradation (stress testing).

Regulatory Framework

This protocol is strictly grounded in the ICH Q1A(R2) guidelines for the stability testing of new drug substances and products[6],[7]. The purpose of this testing is to provide empirical evidence on how the quality of Hydroxyethylvindesine varies over time under the influence of temperature, humidity, and light, ultimately establishing a definitive re-test period and recommended storage conditions[6].

Experimental Workflow

The following diagram illustrates the logical relationship between stress testing (method validation) and formal ICH stability storage.

Workflow cluster_0 Method Validation (Self-Validating System) cluster_1 ICH Q1A(R2) Formal Stability API Hydroxyethylvindesine API (CAS: 55324-79-3) Stress Forced Degradation (Hydrolysis, Oxidation, Photolysis) API->Stress LongTerm Long-Term Storage (25°C/60% RH or 30°C/65% RH) API->LongTerm Accel Accelerated Storage (40°C/75% RH) API->Accel MassBal Mass Balance Verification (API + Degradants = 100%) Stress->MassBal Analysis Stability-Indicating HPLC-UV & MALDI-TOF HR-MS MassBal->Analysis LongTerm->Analysis Accel->Analysis Report Shelf-Life & Storage Condition Determination Analysis->Report

Fig 1: Hydroxyethylvindesine stability testing and method validation workflow.

Step-by-Step Methodology

Phase 1: Safety & Sample Preparation

Caution: Hydroxyethylvindesine is a potent antineoplastic biochemical. Handle in a well-ventilated isolator using chemical impermeable gloves and appropriate PPE[8].

  • API Sourcing: Obtain high-purity Hydroxyethylvindesine solid crystals[1].

  • Stock Solution: Dissolve the API in a stabilizing diluent (e.g., 0.1% formic acid in methanol) to a concentration of 1.0 mg/mL. Causality: The acidic diluent prevents base-catalyzed precipitation[5].

  • Storage: Store all intermediate stock solutions in amber volumetric flasks at -20°C to arrest spontaneous degradation prior to analysis[5].

Phase 2: Forced Degradation (Stress Testing)

To ensure the analytical method is "stability-indicating," induce a 10-20% degradation of the API. This validates that the HPLC method can resolve the parent peak from all degradants.

  • Acid Hydrolysis: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 N NaOH. Incubate at 25°C for 4 hours. Note: Vinca alkaloids degrade rapidly in base; lower temperatures are required to prevent complete destruction. Neutralize with 0.1 N HCl.

  • Oxidation: Mix 1.0 mL of stock solution with 1.0 mL of 3%

    
    . Incubate at 25°C for 24 hours.
    
  • Photolysis: Expose the solid API and liquid solution to 1.2 million lux hours and 200 W-hr/m² of near-UV light (ICH Q1B).

Phase 3: Formal ICH Stability Storage

Place the solid API in its proposed commercial packaging (e.g., double polyethylene bags inside a high-density polyethylene drum).

  • Distribute the packaged samples into calibrated environmental chambers.

  • Pull samples at the designated time points (See Table 1) and analyze immediately.

Phase 4: Stability-Indicating Analysis (HPLC-UV & HR-MS)
  • Chromatographic Separation: Inject 10 µL of the sample onto a C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Use a gradient of Mobile Phase A (Water with 0.1% Formic Acid, pH ~2.8) and Mobile Phase B (Acetonitrile). Causality: The acidic pH ensures the tertiary amine groups of the alkaloid remain fully protonated, preventing peak tailing[5].

  • Detection (UV): Monitor at 220 nm and 254 nm.

Quantitative Data Presentation

Table 1: ICH Q1A(R2) Storage Conditions and Testing Frequency[6]

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 2, 3, 6

Note: If "significant change" occurs during 6 months of accelerated testing, intermediate conditions must be evaluated[6].

Table 2: Forced Degradation (Stress Testing) Parameters for Method Validation

StressorReagent / ConditionTemp (°C)DurationTarget Degradation
Acidic 0.1 N HCl60°C24 Hours10 - 20%
Basic 0.1 N NaOH25°C4 Hours10 - 20%
Oxidative 3%

25°C24 Hours10 - 20%
Thermal Dry Heat60°C7 Days5 - 10%
Photolytic UV/Vis Light (ICH Q1B)25°C~10-14 Days5 - 15%

References[6] Q1A(R2) Guideline - ICH - ich.org -https://www.ich.org/page/quality-guidelines[7] ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) - europa.eu -https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-products-step-5_en.pdf[1] CAS: 55324-79-3 | CymitQuimica - cymitquimica.com -https://cymitquimica.com/products/TM-T32118/hydroxyethylvindesine/[8] Safety Data Sheet - TargetMol - targetmol.com -https://www.targetmol.com/pdf/sds/T32118.pdf[9] Hydroxyethylvindesine (C45H59N5O8) - PubChemLite - uni.lu -https://pubchemlite.uni.lu/compound/429018[2] Hydroxyethylvindesine | CymitQuimica - cymitquimica.com -https://cymitquimica.com/products/TM-T32118/hydroxyethylvindesine/[3] Hydroxyethylvindesine - CymitQuimica - cymitquimica.com -https://cymitquimica.com/it/prodotti/TM-T32118/hydroxyethylvindesine/[4] MALDI-TOF HR-MS Techniques-Based Fragmentation Analysis of Vinca Alkaloids - longdom.org -https://www.longdom.org/open-access/malditof-hrms-techniquesbased-fragmentation-analysis-of-vinca-alkaloids-105021.html[5] Vindesine | C43H55N5O7 | CID 40839 - PubChem - NIH - nih.gov -https://pubchem.ncbi.nlm.nih.gov/compound/40839

Sources

Application

Flow cytometry protocols for Hydroxyethylvindesine cell cycle arrest

Application Note: Flow Cytometry Protocols for Hydroxyethylvindesine (HEV) Induced Cell Cycle Arrest Executive Summary & Mechanism of Action Hydroxyethylvindesine (HEV) (CAS: 55324-79-3) is a semi-synthetic Vinca alkaloi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Flow Cytometry Protocols for Hydroxyethylvindesine (HEV) Induced Cell Cycle Arrest

Executive Summary & Mechanism of Action

Hydroxyethylvindesine (HEV) (CAS: 55324-79-3) is a semi-synthetic Vinca alkaloid derivative, structurally related to Vindesine and Vinblastine.[1] Like its congeners, HEV acts as a potent microtubule destabilizing agent (MDA).[1] By binding to the Vinca domain of tubulin, it inhibits microtubule polymerization, preventing the formation of the mitotic spindle.[1][2][3][4]

This disruption triggers the Spindle Assembly Checkpoint (SAC) , leading to a profound arrest at the G2/M phase of the cell cycle.[1] Prolonged arrest often results in mitotic slippage, polyploidy, or the induction of apoptosis (sub-G1 accumulation).[1]

This guide provides a validated workflow for quantifying HEV-induced cell cycle arrest using flow cytometry. It addresses the specific challenges of analyzing G2/M populations, including doublet discrimination and the distinction between arrest and aneuploidy.[1]

Mechanism of Action Pathway

HEV_Mechanism HEV Hydroxyethylvindesine (HEV) Tubulin Free Tubulin Dimers (Vinca Domain) HEV->Tubulin High Affinity Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Spindle Mitotic Spindle Formation Polymerization->Spindle Disruption SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activation (Mad2/BubR1) G2M G2/M Phase Arrest SAC->G2M Cyclin B1/Cdk1 Stabilization Apoptosis Apoptosis (Sub-G1) G2M->Apoptosis Prolonged Arrest

Caption: Pharmacodynamic pathway of HEV inducing G2/M arrest via microtubule destabilization.[1][3]

Experimental Design & Reagents

Critical Reagent Preparation
  • Hydroxyethylvindesine Stock: Dissolve lyophilized HEV in 100% DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Note:Vinca alkaloids are light-sensitive; handle in low light.[1]

  • Propidium Iodide (PI) Staining Solution:

    • PI Stock (1 mg/mL in H2O).[1]

    • RNase A (10 mg/mL stock).[1]

    • Working Solution: 50 µg/mL PI + 100 µg/mL RNase A in PBS.[1] Prepare fresh.

  • Fixation Buffer: 70% Ethanol (ice-cold).[1]

Dose Optimization (Titration)

Because HEV is a derivative, its potency may differ from Vindesine sulfate.[1] A dose-response curve is mandatory.[1]

  • Range: 1 nM to 1000 nM.

  • Expected IC50: Typically in the low nanomolar range (5–50 nM) for sensitive lines (e.g., HeLa, Jurkat).[1]

Detailed Protocol: Cell Cycle Analysis

This protocol utilizes ethanol fixation to permeabilize cells, allowing Propidium Iodide (PI) to intercalate into DNA.[1] RNase A is essential to prevent PI from binding to double-stranded RNA, which would artificially broaden the G1 and G2 peaks.[1]

Workflow Diagram

Protocol_Workflow Harvest 1. Harvest Cells (Include Floaters) Wash 2. Wash PBS (Spin 300xg) Harvest->Wash Fix 3. Fixation 70% EtOH, -20°C Wash->Fix Stain 4. Stain PI + RNase A Fix->Stain Acquire 5. Flow Cytometry Linear Mode Stain->Acquire

Caption: Step-by-step workflow for HEV cell cycle analysis.[1][5]

Step-by-Step Methodology

1. Cell Treatment:

  • Seed cells (e.g., 5 x 10⁵ cells/well) and allow attachment (24h).

  • Treat with HEV at determined IC50 and 2x IC50 concentrations for 24 hours .[1]

    • Control: DMSO Vehicle (0.1%).[1]

    • Positive Control:[1] Vinblastine (100 nM) or Nocodazole (100 ng/mL).[1]

2. Harvesting (Critical Step):

  • Collect the culture media (supernatant) first.[1] Do not discard. HEV treatment causes mitotic rounding; loosely attached mitotic cells float.[1] Losing these leads to underestimation of the G2/M population.[1]

  • Trypsinize adherent cells.[1] Combine with the collected supernatant.

  • Centrifuge at 300 x g for 5 minutes . Aspirate supernatant.

3. Fixation:

  • Resuspend the pellet in 500 µL ice-cold PBS to create a single-cell suspension.

  • Dropwise addition: While vortexing gently, add 4.5 mL of ice-cold 70% ethanol .

    • Why: Adding ethanol to cells (rather than cells to ethanol) minimizes clumping.[1]

  • Incubate at -20°C for at least 2 hours (Overnight is preferred for optimal stoichiometry).

4. Staining:

  • Centrifuge ethanol-fixed cells at 500 x g for 5 minutes (Ethanol makes cells buoyant; higher speed is needed).

  • Decant ethanol carefully.[1] Wash once with 5 mL PBS.[1]

  • Resuspend pellet in 500 µL of PI/RNase Staining Solution .

  • Incubate for 30 minutes at 37°C or room temperature in the dark.

5. Acquisition:

  • Instrument: Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).[1]

  • Laser: Blue (488 nm).[1]

  • Filter: 585/42 nm (PE channel) or 610/20 nm (ECD/PI channel).[1]

  • Settings: Set Flow Rate to Low (<500 events/sec) to ensure high-resolution DNA peaks (low CV).

Data Analysis & Gating Strategy

Accurate G2/M quantification relies on excluding doublets.[1] A doublet (two G1 cells stuck together) has the same DNA content as a single G2/M cell but differs in pulse geometry.[1]

Gating Hierarchy
StepPlot TypeAxis XAxis YRegion/GatePurpose
1 Dot PlotFSC-ASSC-A"Cells"Exclude debris and apoptotic bodies (very low FSC).[1]
2 Dot PlotPI-AreaPI-Width"Singlets"CRITICAL: Exclude doublets. Singlets form a horizontal or diagonal population; doublets have higher Width.
3 HistogramPI-AreaCountMarkersDefine G1 (2N), S, and G2/M (4N) regions.[1]
Interpretation of HEV Effects
  • Vehicle Control: Typical distribution (G1 ~50-60%, S ~20%, G2/M ~10-20%).[1]

  • HEV Treated:

    • G2/M Arrest: Sharp increase in the 4N peak.[1]

    • Sub-G1: Appearance of a peak <2N indicates DNA fragmentation (apoptosis) resulting from prolonged mitotic arrest.[1]

    • Polyploidy (>4N): If cells slip out of mitosis without dividing (endoreduplication), peaks at 8N may appear.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High CV (Broad Peaks) High flow rateRun on "Low" flow rate.
Insufficient fixationFix overnight at -20°C.
Old PI/RNasePrepare fresh staining solution.[1]
No G2/M Arrest Drug degradationUse fresh HEV stock; protect from light.[1]
Low doseTitrate higher (up to 100 nM).[1]
Cell line resistanceCheck for MDR1 (P-gp) efflux pump expression (common resistance mechanism for Vinca alkaloids).[1]
Excessive Debris Harsh trypsinizationReduce trypsin time; handle gently.[1]
Clumping Poor fixation techniqueVortex while adding ethanol dropwise.[1] Filter samples through 35µm mesh if necessary.[1]

References

  • Jordan, M. A., & Wilson, L. (2004).[1] Microtubules as a target for anticancer drugs.[1][2][3][4][5][6][7] Nature Reviews Cancer, 4(7), 535-547.[1] Link

  • Ngan, V. K., et al. (2000).[1] Mechanism of Mitotic Block and Inhibition of Cell Proliferation by the Semisynthetic Vinca Alkaloids Vinorelbine and Its Newer Derivative Vinflunine.[1] Molecular Pharmacology, 58(3), 590-595.[1] Link

  • Darzynkiewicz, Z., & Juan, G. (2001).[1] DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis.[1] Current Protocols in Cytometry, 7.5.1-7.5.24. Link

  • PubChem. (n.d.).[1] Hydroxyethylvindesine (Compound CID 429019).[1] National Library of Medicine.[1] Link[1]

Sources

Method

Guidelines for handling and disposal of Hydroxyethylvindesine cytotoxic waste

Application Note: Safe Handling and Disposal of Hydroxyethylvindesine (Vindesine) Part 1: Executive Summary & Chemical Identity Hydroxyethylvindesine (commonly known as Vindesine ) is a semi-synthetic derivative of vinbl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling and Disposal of Hydroxyethylvindesine (Vindesine)

Part 1: Executive Summary & Chemical Identity

Hydroxyethylvindesine (commonly known as Vindesine ) is a semi-synthetic derivative of vinblastine, belonging to the vinca alkaloid class of antineoplastic agents. While it is a potent tool in oncology (treating acute lymphocytic leukemia and lung cancers), its handling presents significant occupational hazards due to its mechanism of action and vesicant properties.

  • CAS Number: 53643-48-4

  • Mechanism of Action: Vindesine binds to tubulin, inhibiting microtubule polymerization.[1][2][3][4] This arrests cells in metaphase (mitosis) and induces apoptosis.[1]

  • Critical Hazard: It is a Vesicant . Extravasation or contact with skin/mucous membranes causes severe tissue necrosis. It is also teratogenic and mutagenic.

Core Directive: This guide moves beyond standard "compliance" to establish a containment-first culture . The protocols below prioritize the physical isolation of the substance from the operator and the environment at every stage of its lifecycle.

Part 2: Facility & Personal Protective Equipment (PPE)

To ensure a self-validating safety system, PPE must be viewed not as clothing, but as a secondary containment barrier.

The "Double-Barrier" PPE Standard

Operators must adhere to the ASTM D6978 standard for chemotherapy gloves. Standard latex or nitrile examination gloves are insufficient due to permeation risks.

ComponentSpecificationApplication Note (The "Why")
Gloves (Inner) Nitrile/Latex (Chemo-rated)Worn under the gown cuff. Acts as the last line of defense.
Gloves (Outer) Nitrile/Neoprene (ASTM D6978)Worn over the gown cuff. Changed every 30 mins or immediately upon splash.
Respiratory N95 or P100 (if powder/aerosol)Surgical masks do not protect against aerosolized cytotoxic particulates.
Gown Polyethylene-coated (Lint-free)Must close in the back. Open-front lab coats are prohibited in cytotoxic zones.
Eye Protection Goggles (Indirect Vent)Face shields alone are insufficient against upward splashes/aerosols.
Engineering Controls
  • Primary: Class II, Type B2 Biological Safety Cabinet (BSC) vented 100% to the outside.

  • Secondary: Negative pressure room (-0.01" w.c.) to prevent airborne migration.

Part 3: Operational Protocols

Protocol A: Preparation & Administration (The "No-Touch" Technique)

Objective: Minimize aerosol generation and surface contamination.

  • Luer-Lock Mandate: Use only Luer-Lock syringes and fittings to prevent accidental separation during injection.

  • Closed System Transfer Devices (CSTD): Utilization of CSTDs (e.g., PhaSeal, Equashield) is strongly recommended. These devices mechanically prohibit the escape of vapor or liquid during vial reconstitution.

  • The "Dry Spike" Rule: Never spike an IV bag with a primed line containing Vindesine. Prime the line with neutral diluent (Saline/D5W) before adding the drug to the bag. This ensures that if a leak occurs during priming, it is non-toxic.

Protocol B: Spill Management (The Vesicant Response)

Objective: Neutralize and contain. Vindesine is a vesicant; speed is critical to prevent surface corrosion and vapor release.

Chemical Deactivation: Vinca alkaloids are susceptible to oxidation.

  • Primary Deactivator: 5.25% Sodium Hypochlorite (Bleach).[5]

  • Mechanism: Oxidation of the electron-rich nitrogenous ring structure breaks the molecule into less toxic fragments.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Liquid vs. Powder) Start->Assess Isolate Isolate Area & Alert Personnel Assess->Isolate PPE Don Full PPE (Double Gloves, Gown, N95) Isolate->PPE Liquid Liquid Spill PPE->Liquid Powder Powder Spill PPE->Powder Absorb Cover with Absorbent Pads Liquid->Absorb Dampen Cover with Wet Towels (Prevent Dust) Powder->Dampen Deactivate Apply 5.25% Bleach (Oxidation) Wait 10-15 Mins Absorb->Deactivate Dampen->Deactivate Clean Clean with Detergent/Water (Remove Bleach Residue) Deactivate->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 1: Decision workflow for Hydroxyethylvindesine spill management. Note the specific requirement for oxidative deactivation.

Part 4: Waste Segregation & Disposal[6]

Proper disposal is dictated by the concentration of the drug remaining in the waste. Regulatory bodies (EPA/RCRA in the US, EWC in Europe) distinguish between "Trace" and "Bulk" waste.

Critical Definition:

  • Trace Waste: Containers with <3% of original volume remaining (e.g., empty vials, syringes).

  • Bulk Waste: Any container with >3% volume, spill cleanup materials, or IV bags that were not fully infused.

Disposal Matrix
Waste CategoryContainer Color (Standard)Incineration RequirementExamples
Trace Chemotherapy Yellow Medical Waste IncineratorEmpty vials, gowns, gloves (routine use), empty IV tubing.
Bulk Cytotoxic Black (or Purple)High-Temp Hazardous Incinerator (>1000°C)Partially full vials, spill cleanup pads, expired stock.
Sharps Red/Yellow (Hard Plastic)Autoclave or IncinerationNeedles, broken ampoules.

Note on Incineration: Vindesine requires high-temperature incineration (often >1000°C or 1200°C depending on local jurisdiction) to ensure complete thermal decomposition of the complex alkaloid structure. It must never be landfilled or discharged into sewer systems.

WasteSegregation Input Waste Item Generated Check Is it 'RCRA Empty'? (<3% Volume Remaining) Input->Check Trace Trace Waste Check->Trace Yes Bulk Bulk/Hazardous Waste Check->Bulk No YellowBin Yellow Bin (Soft Waste) Trace->YellowBin BlackBin Black/Purple Bin (Hazardous Chemical) Bulk->BlackBin MedIncineration Medical Waste Incineration YellowBin->MedIncineration HazIncineration High-Temp Chemical Incineration (>1000°C) BlackBin->HazIncineration

Figure 2: Waste segregation logic. The distinction between Trace and Bulk waste determines the incineration temperature and regulatory compliance.

Part 5: References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[6][7] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[8][9] Centers for Disease Control and Prevention.[10] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[10][11] Controlling Occupational Exposure to Hazardous Drugs.[6][10][11][12] U.S. Department of Labor.[11] [Link]

  • Castegnaro, M., et al. (1985). Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Antineoplastic Agents. International Agency for Research on Cancer (IARC).[6][13] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Hydroxyethylvindesine &amp; Analogues

Introduction Welcome to the technical support center for the synthesis of advanced Vinca alkaloids. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of advanced Vinca alkaloids. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of Vindesine and its derivatives, such as Hydroxyethylvindesine. The semi-synthesis of these complex dimeric alkaloids presents significant challenges, particularly in achieving high yields and stereoselectivity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes. Our focus is on the critical steps: the biomimetic coupling of catharanthine and vindoline precursors, and the subsequent functional group manipulations required to arrive at the target molecule.

Core Synthetic Strategy: A Multi-Stage Approach

The synthesis of a Vindesine derivative like Hydroxyethylvindesine is not a single reaction but a strategic sequence of transformations. The overall yield is a product of the efficiency of each step. The most effective pathway involves three primary stages:

  • Formation of the Dimeric Core: Coupling of catharanthine with a suitable vindoline precursor (e.g., 17-desacetylvindoline) to create the fundamental bisindole structure.

  • Vindesine Moiety Synthesis: Conversion of the vindoline C-3 methyl ester into a carboxamide, which is the defining feature of Vindesine.

  • Final Derivatization: Selective N-alkylation on the vindoline nitrogen to introduce the hydroxyethyl group.

cluster_0 Stage 1: Dimeric Core Synthesis cluster_1 Stage 2: Vindesine Moiety Formation cluster_2 Stage 3: Final Derivatization Start Catharanthine + 17-Desacetylvindoline Coupling Fe(III)-Promoted Coupling & In-Situ Oxidation Start->Coupling Key Precursors Core 17-Desacetylvinblastine (Dimeric Core) Coupling->Core Yield: >60% Hydrazide C-3 Carboxhydrazide Formation Core->Hydrazide Hydrazine Hydrate Azide Azide Synthesis Hydrazide->Azide Nitrous Acid VindesineCore Vindesine Core (Desacetylvinblastine Amide) Azide->VindesineCore Staudinger Reaction/ Hydrolysis Alkylation Selective N-Alkylation VindesineCore->Alkylation Purified Intermediate FinalProduct Hydroxyethylvindesine Alkylation->FinalProduct Protected Alkylating Agent

Caption: Overall Synthetic Strategy for Hydroxyethylvindesine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My yield for the initial coupling reaction to form the dimeric core is consistently low (<40%). What are the most likely causes and how can I fix this?

Answer: This is the most critical step and low yields are common without careful optimization. The biomimetic Fe(III)-promoted coupling, while highly effective, is sensitive to several parameters.[1][2][3]

Potential Causes & Solutions:

  • Sub-Optimal Solvent System: The solubility of both catharanthine and vindoline precursors is crucial for an efficient reaction.

    • Explanation: The original Kutney procedure often suffered from poor reactant solubility. The Boger group demonstrated that using a non-nucleophilic, solubilizing co-solvent is critical.[2]

    • Recommendation: Employ a biphasic solvent system. A mixture of aqueous acid (e.g., 0.1 N HCl) with trifluoroethanol (CF3CH2OH or TFE) provides a homogeneous reaction mixture and leads to superb conversions, often exceeding 80-90% for the initial coupling product (anhydrovinblastine intermediate).[4][2] Avoid using nucleophilic alcohols like methanol, as they can lead to unwanted side products.[2]

  • Inefficient In-Situ Oxidation: The conversion of the intermediate anhydrovinblastine to the desired C20'-hydroxylated product (the vinblastine core) can be a bottleneck.

    • Explanation: This step involves a free-radical mechanism mediated by an Fe(III)-NaBH4/air system.[1] The timing of NaBH4 addition and the presence of oxygen are critical.

    • Recommendation: After the initial FeCl3-mediated coupling is complete (monitor by TLC/LC-MS), add the reaction mixture to a second solution containing a soluble iron(III) source (e.g., Fe2(ox)3) and NaBH4 at 0°C, while ensuring the solution is saturated with air (oxygen).[2] This one-pot, two-step procedure directly provides the desired C20' alcohols in yields often exceeding 60%.[1][4]

  • Purity of Starting Materials: Impurities in either catharanthine or vindoline can interfere with the reaction.

    • Explanation: The reaction proceeds via a presumed catharanthine radical cation.[1][2] Impurities can quench this reactive intermediate or lead to undesired side-reactions.

    • Recommendation: Ensure both monomeric alkaloids are of high purity (>98%) before attempting the coupling. Purification via column chromatography or recrystallization may be necessary.

Problem Low Coupling Yield Cause1 Poor Solubility Problem->Cause1 Cause2 Inefficient Oxidation Problem->Cause2 Cause3 Impure Reagents Problem->Cause3 Solution1 Use TFE/Aq. HCl Co-Solvent System Cause1->Solution1 Solution2 Optimize Fe(III)/NaBH4/Air Oxidation Step Cause2->Solution2 Solution3 Purify Starting Materials (>98%) Cause3->Solution3

Caption: Troubleshooting Workflow for Low Coupling Yield.

Question 2: I'm struggling with the conversion of the C-3 methyl ester to the carboxamide (Vindesine synthesis). The yields are poor and I see multiple byproducts.

Answer: This transformation requires a multi-step sequence that must be performed carefully to avoid degradation of the complex alkaloid structure. A high-yielding patented method avoids harsh conditions like direct ammonolysis.[5][6]

Potential Causes & Solutions:

  • Inefficient Hydrazide Formation: The initial step of reacting the 17-desacetylvinblastine core with hydrazine can be incomplete or lead to side reactions if not controlled.

    • Explanation: Hydrazine is a strong nucleophile and can potentially react at other sites if conditions are too harsh. The reaction also serves to remove the C-17 acetyl group, so starting with 17-desacetylvinblastine is preferable.[7]

    • Recommendation: React 17-desacetylvinblastine with hydrazine hydrate in a suitable solvent like ethanol. Monitor the reaction closely by TLC or LC-MS to ensure complete conversion of the methyl ester to the hydrazide without significant degradation.

  • Poor Conversion of Hydrazide to Azide: The conversion to the C-3 carboxazide is a critical step and the azide intermediate can be unstable.

    • Explanation: This reaction is typically performed by reacting the hydrazide with nitrous acid (generated in situ) or an organic nitrite ester in an acidic solution.[5][6]

    • Recommendation: Use an organic nitrite like n-butyl nitrite or isoamyl nitrite in an acidic solution with an organic solvent such as THF.[6] This method provides better control than using aqueous nitrous acid. It is often best to generate the azide and use it immediately in the next step without isolation.

  • Low Yield in the Final Amide Formation: The final conversion of the azide to the amide can fail if the wrong reagents or conditions are used.

    • Explanation: The patented high-yield procedure utilizes a Staudinger-type reaction. The azide reacts with a triarylphosphine (like triphenylphosphine) to form an acyl iminophosphorane intermediate, which is then gently hydrolyzed with acid to yield the amide (Vindesine).[5][6]

    • Recommendation: After forming the azide in situ, add a solution of triphenylphosphine in THF. The subsequent hydrolysis with aqueous acid directly yields Vindesine. This one-pot sequence from the hydrazide can achieve yields in the 60-80% range and avoids isolating the unstable azide.[5][6]

Question 3: I am attempting to add the hydroxyethyl group to the Vindesine core, but the reaction is messy and gives multiple products.

Answer: Selective N-alkylation on the vindoline indole nitrogen (N1) is challenging due to the presence of multiple other nucleophilic nitrogen atoms and sensitive functional groups.

Potential Causes & Solutions:

  • Lack of Selectivity: The alkylating agent is reacting at other positions on the molecule.

    • Explanation: The Vindesine core has several nitrogen atoms. While the vindoline indole nitrogen is a common site for derivatization (e.g., the N-formyl group in Vincristine), other nitrogens can compete.[8]

    • Recommendation:

      • Protecting Groups: Use a protected alkylating agent, such as 2-(tert-butyldimethylsilyloxy)ethyl bromide. The bulky silyl ether can enhance selectivity and be easily removed later with a fluoride source (e.g., TBAF).

      • Base Selection: Use a mild, non-nucleophilic base (e.g., Cs2CO3 or a hindered base like 2,6-lutidine) to deprotonate the indole nitrogen. Stronger bases like NaH may lack selectivity.

      • Temperature Control: Run the reaction at low temperatures to favor the desired kinetic product.

  • Product Degradation: The reaction conditions are too harsh for the complex alkaloid.

    • Explanation: Vinca alkaloids are sensitive to strong acids, bases, and high temperatures.

    • Recommendation: Keep reaction temperatures low (e.g., 0°C to room temperature) and use the mildest possible conditions. Ensure a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control in the Fe(III)-mediated coupling reaction? A: The three most critical parameters are: 1) Stoichiometry of FeCl3: Typically 5 equivalents are used to drive the reaction.[2] 2) Solvent System: As discussed, a TFE/aqueous acid mixture is highly recommended for solubility.[2] 3) Temperature and Atmosphere Control: The initial coupling is usually run at room temperature, while the subsequent oxidation step requires cooling to 0°C and a steady supply of air (O2) for the radical reaction to proceed efficiently.[1]

Q: How can I effectively monitor the progress of these multi-step reactions? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC is excellent for rapid, qualitative checks of starting material consumption and product formation. LC-MS provides more definitive information, allowing you to confirm the mass of your intermediates and products, and to detect the formation of isomers or byproducts.

Q: What is the best practice for purifying the final product and its intermediates? A: A multi-stage purification strategy is necessary.

  • Initial Workup: After the reaction, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Use column chromatography on neutral alumina or silica gel for the initial purification of the crude product. This will separate the dimeric alkaloids from monomeric precursors and major byproducts.[9]

  • Preparative HPLC: For obtaining highly pure final products (>99%), preparative reverse-phase HPLC is the method of choice. This is particularly important for separating closely related stereoisomers, such as the C20' epimer.

Data & Protocols

Table 1: Comparison of Coupling Methodologies for Vinblastine Synthesis
MethodKey ReagentsTypical Vinblastine YieldC20' Isomer (Leurosidine) YieldKey Advantages & DisadvantagesReference(s)
Polonovski-Potier m-CPBA, (CF3CO)2OVariable, often lowerVariableSeminal method, but is multi-step, uses harsh reagents, and can have lower stereoselectivity.[3]
Biomimetic Fe(III) FeCl3, NaBH4, Air (O2)40-43% 20-23% One-pot, biomimetic, high diastereoselectivity for the correct C16' stereocenter, milder conditions.[1][4][3][1][4][2][3]
Experimental Protocol: One-Pot Fe(III)-Promoted Coupling and Oxidation

Objective: To synthesize the 17-desacetylvinblastine core from catharanthine and 17-desacetylvindoline.

Materials:

  • Catharanthine (1.0 equiv)

  • 17-Desacetylvindoline (1.0 equiv)

  • Anhydrous FeCl3 (5.0 equiv)

  • Trifluoroethanol (TFE)

  • 0.1 N Hydrochloric Acid (HCl)

  • Iron(III) Oxalate (Fe2(ox)3) (10 equiv)

  • Sodium Borohydride (NaBH4) (20 equiv)

  • Dichloromethane (DCM), Saturated NaHCO3 solution, Brine

Procedure:

  • Coupling: In a round-bottom flask under an argon atmosphere, dissolve catharanthine and 17-desacetylvindoline in a 1:1 mixture of TFE and 0.1 N HCl to a concentration of ~0.02 M.

  • Add solid anhydrous FeCl3 (5.0 equiv) in one portion. Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC/LC-MS until the starting materials are consumed.

  • Oxidation: In a separate, larger flask equipped with a stirrer and open to the air, prepare a solution of Fe2(ox)3 (10 equiv) in water. Cool this solution to 0°C in an ice bath.

  • Transfer the reaction mixture from step 2 via cannula into the cold Fe2(ox)3 solution.

  • Slowly add solid NaBH4 (20 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. A color change should be observed.

  • Stir the reaction vigorously at 0°C for 30-45 minutes, ensuring good exposure to air.

  • Workup: Quench the reaction by adding saturated NaHCO3 solution until the pH is ~8-9.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product mixture containing 17-desacetylvinblastine and its C20' isomer.

  • Purification: Purify the crude residue by column chromatography (silica gel or neutral alumina) using a suitable solvent gradient (e.g., DCM/Methanol).

cluster_0 Decision: Alkylation Strategy cluster_1 Pathway 1: Direct Alkylation cluster_2 Pathway 2: Protected Strategy (Recommended) Start Vindesine Core Q1 Is selectivity an issue? Start->Q1 P1_Step1 Use unprotected 2-bromoethanol Q1->P1_Step1 No P2_Step1 Use protected alkylating agent (e.g., TBDMS-protected) Q1->P2_Step1 Yes P1_Step2 Mild Base (e.g., K2CO3) P1_Step1->P1_Step2 P1_Result Risk of low selectivity and side products P1_Step2->P1_Result P2_Step2 Mild, non-nucleophilic base (e.g., Cs2CO3) P2_Step1->P2_Step2 P2_Step3 Deprotection (e.g., TBAF) P2_Step2->P2_Step3 P2_Result Improved selectivity and higher yield P2_Step3->P2_Result

Caption: Key Decision Points in N-Alkylation.

References

  • Source: Google Patents (EP0014053A1)
  • Title: Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues Source: PMC (Journal of the American Chemical Society) URL: [Link]

  • Source: Google Patents (US4210584A)
  • Title: Anodic Fragmentation of Catharanthine and Coupling with Vindoline. Formation of Anhydrovinblastine Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Vindesine Source: Wikipedia URL: [Link]

  • Title: Biosynthesis of vinblastine from the monomeric precursors catharanthine and vindoline. Source: ResearchGate URL: [Link]

  • Title: Scientists create extremely potent and improved new derivatives of successful anticancer drug Source: ecancer URL: [Link]

  • Title: Direct coupling of catharanthine and vindoline to provide vinblastine: total synthesis of (+)- and ent-(-) Source: PubMed URL: [Link]

  • Title: Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−) Source: PMC (Journal of the American Chemical Society) URL: [Link]

  • Source: Google Patents (CN101638413B)
  • Title: Modifications on the Basic Skeletons of Vinblastine and Vincristine Source: ResearchGate URL: [Link]

  • Title: Results in Chemistry of Natural Organic Compounds. Synthesis of New Anticancer Vinca Alkaloids and Flavone Alkaloids Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Hydroxyethylvindesine (Vindesine) Precipitation

[1][2] Chemical Identity & Solubility Profile Important Note on Nomenclature: "Hydroxyethylvindesine" is chemically synonymous with Vindesine (VDS) (Desacetylvinblastine amide).[1] It is synthesized by reacting Vinblasti...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Chemical Identity & Solubility Profile

Important Note on Nomenclature: "Hydroxyethylvindesine" is chemically synonymous with Vindesine (VDS) (Desacetylvinblastine amide).[1] It is synthesized by reacting Vinblastine with 2-aminoethanol (a hydroxyethyl group).[1][2] Throughout this guide, we refer to the molecule as Vindesine to align with standard pharmacopeial data, but the physicochemical properties apply strictly to the hydroxyethyl-derivative structure.[2]

The Core Problem: The pKa Trap

Vindesine is a vinca alkaloid with a hydrophobic "catharanthine-vindoline" backbone.[2] Its solubility is entirely dependent on its protonation state.

  • pKa Values: ~5.4 and ~7.4.

  • The Trap: Many researchers attempt to dissolve Vindesine in PBS (pH 7.4) . At this pH, the molecule is near its second pKa, shifting the equilibrium toward the uncharged free base , which is hydrophobic and insoluble in water.[2]

Table 1: Physicochemical Solubility Profile

ParameterVindesine Sulfate (Salt)Vindesine (Free Base)
Aqueous Solubility High (> 10 mg/mL in acidic pH)Very Low (< 0.05 mg/mL)
Optimal pH pH 4.0 – 5.5N/A (Requires Organic Solvent)
Critical pH Limit Precipitation begins > pH 6.0N/A
Appearance Crystalline / Amorphous SolidOily or Sticky Solid
Mechanism of Precipitation

The following diagram illustrates the chemical causality of precipitation when moving from storage (acidic/organic) to experimental conditions (neutral aqueous).

Vindesine_Solubility_Mechanism Salt Vindesine Sulfate (Protonated/Charged) Buffer Addition of Neutral Buffer (PBS pH 7.4) Salt->Buffer Dilution Equilibrium Deprotonation (pKa ~ 7.4) Buffer->Equilibrium pH Shift > 6.0 FreeBase Free Base Form (Uncharged/Hydrophobic) Equilibrium->FreeBase H+ Release Precipitate PRECIPITATION (Cloudy Suspension) FreeBase->Precipitate Aggregation Precipitate->Salt Rescue: Add HCl/Acid (pH < 5.0)

Figure 1: The mechanism of pH-induced precipitation.[1][2] At pH 7.4, the loss of charge on the nitrogen atoms reduces hydration, leading to aggregation.[2]

Troubleshooting Guide (FAQ Format)
Q1: I dissolved Vindesine Sulfate in water, but it precipitated when I added PBS. Why?

Diagnosis: You triggered a pH shock. Explanation: Vindesine Sulfate is acidic.[3] When you add Phosphate Buffered Saline (PBS, pH 7.4), the buffering capacity of the phosphate neutralizes the sulfate salt.[2] The pH rises above 6.0, generating the insoluble free base. Solution:

  • Avoid PBS if possible. Use Saline (0.9% NaCl) , which typically has a slightly acidic pH (5.5), keeping the drug stable.[1][2]

  • If a buffer is required, use Acetate or Citrate buffer (pH 4.5 - 5.0) .[1][2]

  • If neutral pH is biologically mandatory, keep the concentration below 0.1 mg/mL and add the drug to the buffer slowly with rapid vortexing to prevent local high-concentration "hotspots."[2]

Q2: My stock solution in DMSO looks clear, but it crashes out when diluted into media.

Diagnosis: Solvent shock (Dielectric constant shift). Explanation: DMSO solubilizes the hydrophobic backbone. When diluted into aqueous media (high dielectric constant), the hydrophobic effect forces the drug molecules to aggregate before they can disperse, especially if the media pH is > 7.0.[2] Protocol:

  • Acidify your aqueous media slightly (if cell-tolerated) or ensure the dilution factor is high (>1:1000).[1][2]

  • "The Intermediate Step": Dilute your DMSO stock 1:10 with acidified water (pH 4) first, then add this intermediate to your final media. This pre-hydrates the molecule in a charged state.

Q3: Can I rescue a precipitated sample?

Diagnosis: Reversible precipitation. Yes, but act quickly.

  • Check pH: If pH is > 6, add 1N HCl dropwise (or 10% Acetic Acid) until the solution clears. Target pH 4.5.

  • Sonication: If clumps formed, brief sonication (3 x 5 seconds) can break aggregates after acidification.[2]

  • Filtration Warning: Do NOT filter a cloudy solution; you will remove the drug. Solubilize first, then filter (0.22 µm PES membrane).[1][2]

Q4: I am losing drug yield. Is it sticking to the tube?

Diagnosis: Adsorption to plastics. Explanation: Vinca alkaloids are lipophilic and adsorb to soft plastics (PVC, polystyrene) and filters.[2] Prevention:

  • Use Glass or Polypropylene (PP) vials.

  • Avoid PVC infusion bags/tubing.

  • Pre-saturate filters if filtration is necessary.

Validated Reconstitution Protocol

Use this protocol to guarantee solubility for in vitro or in vivo stock solutions.

Reagents:

  • Vindesine Sulfate (Solid)[1][2][3][4][5]

  • 0.9% Sodium Chloride (Saline) OR 10 mM Sodium Acetate Buffer (pH 4.5)[1][2]

  • Optional: 0.01 N HCl

Step-by-Step:

  • Weighing: Weigh Vindesine Sulfate into a polypropylene tube (avoid polystyrene).

  • Primary Solubilization: Add 0.9% NaCl (Saline) to target a concentration of 1 mg/mL .

    • Note: Do not use water alone; ionic strength helps stability. Do not use PBS.

  • Visual Check: Vortex for 30 seconds. The solution should be clear.

    • If cloudy: Check pH.[6][7] If pH > 5.5, add 0.01 N HCl in 1 µL increments until clear.

  • Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter. (Avoid Nylon, which binds alkaloids).[1][2]

  • Storage: Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.[1][2]

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Start: Solution is Cloudy/Precipitated CheckPH Step 1: Check pH Is pH > 6.0? Start->CheckPH Acidify Action: Add 1N HCl or Acetic Acid to pH 4.5 CheckPH->Acidify Yes CheckConc Step 2: Check Concentration Is Conc > 2 mg/mL? CheckPH->CheckConc No Success Solution Clears (Proceed to Filter) Acidify->Success Dilute Action: Dilute with Acidic Buffer (pH 4.5) CheckConc->Dilute Yes CheckSolvent Step 3: Check Solvent Is it PBS/Neutral Buffer? CheckConc->CheckSolvent No Dilute->Success SwitchBuffer Action: Switch to Saline or Acetate Buffer CheckSolvent->SwitchBuffer Yes CheckSolvent->Success No SwitchBuffer->Success

Figure 2: Step-by-step decision tree for resolving precipitation events.

References
  • Budavari, S. (Ed.). (1996).[3] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][2][3] Whitehouse Station, NJ: Merck and Co., Inc.[2][3] (Confirming pKa values of 6.04 and 7.67).

  • Beijnen, J. H., et al. (1989).[2][8] "Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids." Journal of Parenteral Science and Technology, 43(2), 84-87.[1][2][9] (Data on stability in 0.9% NaCl vs. instability in alkaline conditions).

  • PubChem. (2023).[10] Vindesine Sulfate Compound Summary. National Center for Biotechnology Information. (Solubility and Stability Data).

  • MedChemExpress. (2023). Vindesine Sulfate Product Information. (Confirming salt vs. free base solubility).

Sources

Troubleshooting

Technical Support Center: Minimizing Hydroxyethylvindesine Photodegradation

Subject: Technical Guide for Handling Light-Sensitive Vinca Alkaloids (Vindesine) Ticket ID: VDS-PHOTO-STAB-001 Assigned Specialist: Senior Application Scientist, Drug Stability Division Introduction: The Stability Parad...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide for Handling Light-Sensitive Vinca Alkaloids (Vindesine) Ticket ID: VDS-PHOTO-STAB-001 Assigned Specialist: Senior Application Scientist, Drug Stability Division

Introduction: The Stability Paradox

Welcome to the technical support center. You are likely here because you are working with Hydroxyethylvindesine (commonly known as Vindesine or by the trade name Eldisine).

As a semi-synthetic derivative of vinblastine, Vindesine shares the complex indole-dihydroindole dimer structure characteristic of vinca alkaloids. While this structure is potent against microtubule assembly, it is thermodynamically fragile when exposed to photons.

The Core Issue: Vindesine is photosensitive .[1] Light exposure (specifically UV and high-intensity visible light) excites the indole rings, leading to oxidation and isomerization. These degradation products are not only therapeutically inert but can be distinct chemical entities that complicate HPLC analysis and potentially alter toxicity profiles.

This guide provides a self-validating workflow to minimize this risk, grounded in pharmaceutical stability data.

Module 1: The Mechanism of Photodegradation

To prevent degradation, one must understand the pathway. Vindesine degradation is not random; it follows specific kinetic pathways accelerated by photon absorption.

The Degradation Pathway

When Vindesine absorbs light (particularly in the UV spectrum of 200–400 nm), two primary degradation mechanisms occur:

  • Photo-oxidation: The formation of N-oxide derivatives or oxidation at the carbon bridges.

  • Isomerization: Light energy overcomes the rotational barrier, causing the molecule to rearrange into biologically inactive isomers (often eluting immediately adjacent to the parent peak in chromatography).

Visualizing the Risk

The following diagram illustrates the decision logic and chemical risks associated with light exposure during experimental workflows.

Vindesine_Photostability Vindesine Intact Vindesine (Active Dimer) LightSource Light Exposure (UV/Visible > 200nm) Vindesine->LightSource Unprotected Storage Excitation Electronic Excitation (Indole Ring) LightSource->Excitation Photon Absorption Oxidation Pathway A: Photo-oxidation (Formation of N-oxides) Excitation->Oxidation O2 Presence Isomerization Pathway B: Isomerization (Loss of Chirality/Potency) Excitation->Isomerization Rearrangement PotencyLoss Clinical Outcome: Reduced Efficacy Oxidation->PotencyLoss Toxicity Analytical Outcome: Split HPLC Peaks / Unknown Impurities Isomerization->Toxicity

Figure 1: Mechanistic pathway of Vindesine degradation upon light exposure, leading to oxidation and isomerization.[2]

Module 2: Standard Operating Procedure (SOP)

This protocol is designed to be a self-validating system . If you follow these steps, the integrity of the compound is statistically assured based on stability data [1, 2].

Phase 1: Storage (The "Dark" Baseline)
  • State: Lyophilized Powder (Intact Vial)

  • Protocol: Store at 2°C to 8°C in the original carton .

  • Why: The carton provides a physical photon barrier. Stability data indicates that vinca alkaloids are stable for years in this state, but degradation accelerates significantly once in solution [3].

Phase 2: Reconstitution (The Critical Window)
  • Environment: Perform reconstitution in a Biological Safety Cabinet (BSC). Turn off the direct BSC light if possible, or use amber sleeves immediately.

  • Solvent: Bacteriostatic 0.9% Sodium Chloride or Water for Injection.

  • Action:

    • Remove vial from carton only when ready.

    • Inject diluent.

    • IMMEDIATELY wrap the vial in aluminum foil or place it in a UV-blocking amber bag.

Phase 3: Infusion/Experimental Use
  • Equipment: Use light-protective tubing and amber infusion bags.

  • Data Point: Studies on related vinca alkaloids (Vincristine/Vinblastine) show that while they possess some stability (up to 7 days) in the dark at 35°C, exposure to standardized fluorescent light (80 klux-h) can induce degradation, although modern formulations are more robust than historically assumed [1]. Do not take the risk—shielding is mandatory.

Summary of Stability Windows
ConditionStateEstimated Stability WindowRecommendation
Dark / 2-8°C Reconstituted Solution14 Days [1]Safe
Dark / 25°C Reconstituted Solution~7 Days [1]Acceptable (Short term)
Light Exposure / 25°C Reconstituted Solution< 24 HoursHigh Risk - Avoid
Direct Sunlight AnyMinutes to HoursCRITICAL FAILURE

Module 3: Troubleshooting & FAQs

Q1: I accidentally left the reconstituted Vindesine vial on the lab bench under fluorescent light for 2 hours. Is it ruined?

  • Diagnosis: Likely Safe , but proceed with caution.

  • Technical Insight: While strict light protection is the rule, stability studies on vinca alkaloids suggest they do not degrade instantaneously. Short-term exposure (under 4 hours) to standard indoor lighting (approx. 500 lux) usually results in <1% degradation [1].

  • Action: Inspect for precipitation or discoloration.[3] If clear, use immediately. If this is for a GMP/GLP critical assay, discard to maintain data integrity.

Q2: The solution has a slight yellowish tint. Is this evidence of photodegradation?

  • Diagnosis: Not necessarily.

  • Technical Insight: Vindesine and other vinca alkaloids naturally exhibit a slight yellow appearance in solution. However, darkening or a shift to brown indicates advanced oxidation [3].

  • Action: Compare against a freshly prepared standard. If the color is significantly darker, oxidation has occurred. Discard.

Q3: My HPLC chromatogram shows a "shoulder" on the main peak. Could this be light damage?

  • Diagnosis: High Probability.

  • Technical Insight: Photo-isomers of vinca alkaloids are structurally very similar to the parent compound. On reverse-phase HPLC, these isomers often elute as a split peak or a shoulder just prior to or after the main peak [2].

  • Action: Run a reference standard. If the shoulder disappears in the fresh standard, the sample has undergone degradation (likely isomerization).

Q4: Can I use "Amber Plastic" tubes instead of glass?

  • Diagnosis: Yes.

  • Technical Insight: High-quality amber polypropylene or polyethylene is effective at blocking UV radiation <400nm. Ensure the plastic is compatible with the solvent (usually saline/water, which is safe).

  • Action: Verify the manufacturer's specs for UV transmission. It should be <10% transmission in the UV range.

References

  • Stability of vincristine sulfate, doxorubicin hydrochloride and etoposide phosphate admixtures. Source: Journal of Oncology Pharmacy Practice (via NIH/PubMed). Context: Defines the stability windows (14 days refrigerated/dark) and effects of fluorescent light (80 klux-h) on vinca alkaloids. URL:[Link]

  • Studies on the stability of vinblastine sulfate in aqueous solution. Source: Journal of Pharmaceutical Sciences (via PubMed). Context: Identifies degradation products (isomers and oxidation products) and confirms the kinetic order of appearance. URL:[Link]

  • Eldisine (Vindesine Sulfate) Summary of Product Characteristics (SmPC). Source: Electronic Medicines Compendium (EMC). Context: Official pharmaceutical handling guidelines requiring storage in the original carton and light protection. URL:[Link]

  • PubChem Compound Summary: Vindesine. Source: National Center for Biotechnology Information (NCBI). Context: Chemical structure and physical property data supporting the photosensitivity mechanism. URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Hydroxyethylvindesine (Vindesine) Solubility

[1][2][3] Diagnostic Hub: Understanding the Physicochemical Barrier User Query: "I cannot get Hydroxyethylvindesine to dissolve at 10 mM in my assay buffer, or it precipitates immediately upon dilution. What is happening...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Diagnostic Hub: Understanding the Physicochemical Barrier

User Query: "I cannot get Hydroxyethylvindesine to dissolve at 10 mM in my assay buffer, or it precipitates immediately upon dilution. What is happening?"

Technical Diagnosis: The compound you are referring to as Hydroxyethylvindesine is chemically synonymous with Vindesine (specifically the base form, desacetyl-vinblastine amide).[1][2] The "hydroxyethyl" nomenclature refers to the N-(2-hydroxyethyl) substitution on the carboxamide group at position C-23 (derived from the vinblastine methyl ester).[3][1][2]

The solubility failure you are experiencing is likely due to the "Solvent Shock" phenomenon , driven by the molecule's distinct pKa and lipophilicity profile.

Physicochemical Profile (The "Why")[1]
PropertyValueImplication for Screening
Chemical Identity Vindesine (Base)Hydrophobic; requires organic solvent or pH modification.[3][1][2]
Commercial Salt Vindesine SulfateWater-soluble (>10 mg/mL), but often reverts to base at pH > 6.[3][1][2]0.
logP (Octanol/Water) ~2.9 (Lipophilic)High affinity for membranes/plastics; low affinity for PBS.[3][2]
pKa ~5.4 and ~7.4At physiological pH (7.4), a significant fraction exists as the uncharged (insoluble) base.[2]
Critical Limit Aqueous Solubility (pH 7.[3][2][4]4)< 0.1 mg/mL (approx. 130 µM) without solubilizers.[3][2]

Key Takeaway: If you are screening at >100 µM in neutral buffer (pH 7.4), the uncharged base will precipitate ("crash out") unless a solubilizing agent (Cyclodextrin) or a co-solvent system is used.[3][2]

Decision Logic: Selecting the Right Solubilization Strategy

Do not blindly add DMSO. Use this logic flow to determine the correct protocol for your specific assay type.

SolubilityLogic Start Start: Select Vindesine Form CheckSalt Is it Vindesine Sulfate or Base? Start->CheckSalt Sulfate Sulfate Salt CheckSalt->Sulfate Base Free Base CheckSalt->Base TargetConc Target Assay Concentration? Sulfate->TargetConc DMSOStock Dissolve in 100% DMSO (Stock: 10-50 mM) Base->DMSOStock LowConc < 10 µM (Cell Culture) TargetConc->LowConc HighConc > 100 µM (Biochemical/HTS) TargetConc->HighConc DirectAq Dissolve in Water/Saline (Stable for < 24h) LowConc->DirectAq HighConc->DMSOStock Dilution Dilution Strategy DMSOStock->Dilution DirectAdd Direct Addition to Media (Risk: Precipitation) Dilution->DirectAdd Not Recommended Intermediate Intermediate Dilution Step (PBS + 5% DMSO or CD) Dilution->Intermediate Recommended

Figure 1: Solubilization Decision Tree. Follow the path based on your starting material (Sulfate vs. Base) and target concentration to avoid precipitation events.[3][1][2]

Step-by-Step Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Best for: High-Throughput Screening (HTS) libraries and long-term storage.[3][1][2]

  • Weighing: Weigh Vindesine (Base or Sulfate) into a glass vial. Avoid plastics initially as vinca alkaloids can adsorb to polypropylene.[2]

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).

    • Calculation: For 1 mg of Vindesine (MW ~753.9 g/mol ), add 26.5 µL of DMSO to achieve ~50 mM.[2]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials or low-binding PCR tubes. Store at -20°C.

    • Warning: Avoid repeated freeze-thaw cycles (max 3 cycles).[3][1][2]

Protocol B: The "Intermediate Dilution" Method (Preventing Crash-Out)

Best for: Adding high-conc stock to cell culture media without shocking the compound.[3][1][2]

The Problem: Adding 50 mM DMSO stock directly to 10 mL media often creates a local high-concentration "cloud" where the compound precipitates instantly before mixing.[2]

The Solution:

  • Prepare Intermediate: Dilute your 50 mM stock 1:10 into PBS containing 10% DMSO (or pure ethanol if cells tolerate it).

    • Result: 5 mM Intermediate solution.[2]

  • Final Dilution: Pipette the Intermediate solution into your assay media while vortexing the media.

    • Target: 50 µM final concentration (1% DMSO final).

Protocol C: The Cyclodextrin "Cloaking" Method (Advanced)

Best for: In vivo studies or assays where DMSO toxicity (>0.5%) is unacceptable.[3][2]

Vindesine forms stable inclusion complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3][1][2]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[3][1][2] Filter sterilize (0.22 µm).

  • Complexation: Add Vindesine powder directly to the 20% CD solution.

  • Agitation: Shake at 200 RPM at 25°C for 4-6 hours.

  • Result: This can typically achieve Vindesine concentrations >5 mg/mL (>6 mM) in an aqueous base without organic solvents.[2]

Troubleshooting & FAQs

Q1: My Vindesine solution turned slightly yellow after a week at 4°C. Is it still good?

  • Status: Discard.

  • Reason: Vinca alkaloids are susceptible to oxidation and hydrolysis of the ester groups.[2] Yellowing indicates the formation of degradation products (e.g., oxidation of the indole moiety). Always store stocks at -20°C or -80°C protected from light.[3][1][2]

Q2: Why is the potency (IC50) of my "Hydroxyethylvindesine" lower than reported values in literature?

  • Cause: Likely adsorption to plastic .[2]

  • Explanation: At nanomolar concentrations (common for Vinca alkaloids), the hydrophobic base can bind to the walls of standard polystyrene plates or pipette tips.

  • Fix: Use Low-Binding plates and tips.[3][1][2] Alternatively, include 0.01% Tween-80 or 0.1% BSA in your assay buffer to act as a carrier.[3][1][2]

Q3: Can I use acidified water to dissolve the Base form?

  • Answer: Yes, but with caution.

  • Method: You can dissolve Vindesine Base in 0.01 M HCl.[2] This converts it to the hydrochloride salt in situ.[2] However, you must ensure the final pH of your assay does not buffer back up to >7.5 immediately, or the base may reprecipitate.

Visualizing the Serial Dilution Workflow

To ensure reproducibility, follow this dilution architecture.

DilutionProtocol Stock Stock Solution (50 mM in DMSO) Step1 Intermediate 1 (5 mM) 90µL Buffer + 10µL Stock Stock->Step1 1:10 Dilution Step2 Intermediate 2 (500 µM) 90µL Buffer + 10µL Int-1 Step1->Step2 1:10 Dilution AssayWell Assay Well (5 µM Final) 99µL Media + 1µL Int-2 Step2->AssayWell 1:100 Dilution (Final DMSO 0.1%)

Figure 2: Serial Dilution Workflow. Using intermediate steps ensures the DMSO concentration is stepped down gradually, preventing precipitation shock in the final assay well.

References

  • PubChem. (2025).[3][2][5] Vindesine - Compound Summary. National Library of Medicine.[2] [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2][6][7] Advanced Drug Delivery Reviews, 59(7), 645-666.[3][1][2] (Foundational text for Protocol C).

Sources

Troubleshooting

Technical Support Center: Reducing Impurities in Hydroxyethylvindesine Final Product Isolation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Hydroxyethylvindesine. As a semi-synthetic vinca alkaloid, Hydroxyethylvindesine is a complex molecule who...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Hydroxyethylvindesine. As a semi-synthetic vinca alkaloid, Hydroxyethylvindesine is a complex molecule whose purity is paramount to its safety and efficacy as a chemotherapeutic agent.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final product isolation steps, with a focus on minimizing impurities through robust crystallization and analytical strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the isolation of Hydroxyethylvindesine, providing both explanatory background and actionable solutions.

Q1: What are the typical sources and types of impurities I should anticipate in my Hydroxyethylvindesine final product?

A1: Understanding the origin of impurities is the first step in controlling them. For a complex semi-synthetic molecule like Hydroxyethylvindesine, impurities can be broadly categorized according to ICH guidelines.[3]

  • Organic Impurities: These are the most common and structurally similar to the Active Pharmaceutical Ingredient (API).

    • Starting Material Carryover: Unreacted precursors such as vindoline or catharanthine, from which vinca alkaloids are derived, may persist.[4]

    • Synthesis By-products: These include isomers (e.g., stereoisomers formed during coupling reactions), products from side-reactions, or intermediates that were not fully converted. For vinca alkaloids, isomers related to vinblastine or leurosidine could be present.[5]

    • Degradation Products: Hydroxyethylvindesine can be sensitive to oxidation, hydrolysis, or light. Degradation can occur during the reaction, work-up, or even storage if conditions are not optimized.[3][6] Common degradation pathways for complex organic molecules can involve oxidation of sensitive functional groups or cleavage of bonds.[7][8][9]

  • Inorganic Impurities: These are typically non-carbon-based substances.

    • Reagents and Catalysts: Residues from inorganic salts, heavy metals, or catalysts used in the synthetic steps.[3]

    • Filter Aids/Charcoal: Materials used during work-up procedures.

  • Residual Solvents: Solvents used during the final synthesis, extraction, or crystallization steps that are not fully removed during drying.[3][10] Their presence is a critical quality attribute that must be strictly controlled.

Q2: My final product has high levels of process-related impurities after crystallization. What aspects of my protocol should I re-evaluate?

A2: High impurity levels post-crystallization suggest that the process is not selective enough. Crystallization is a powerful purification technique that relies on the differential solubility of the API and its impurities.[3][] If impurities are being incorporated into the crystal lattice or co-precipitating, you must optimize several critical process parameters.

A systematic approach is essential. Small changes in crystallization can lead to significant events like form conversion or agglomeration, which impact purity.[12] Focus on these key areas:

  • Supersaturation Control: This is the driving force for crystallization. If supersaturation is too high (e.g., by cooling too quickly or adding anti-solvent too fast), impurities can be trapped in the rapidly forming crystals. Slowing down the creation of supersaturation gives the system time to selectively crystallize the desired API.[]

  • Solvent System: The choice of solvent is critical. The ideal solvent should exhibit high solubility for Hydroxyethylvindesine at a higher temperature and low solubility at a lower temperature, while impurities should remain soluble across the temperature range.[][13]

  • Agitation: Mixing affects mass transfer and crystal growth. Poor mixing can create localized zones of high supersaturation, leading to impurity incorporation. Conversely, excessive agitation can cause crystal breakage (secondary nucleation), creating a larger surface area that can adsorb impurities.[13]

  • Seeding: Introducing seed crystals of high-purity Hydroxyethylvindesine at the right time (within the metastable zone) is crucial. This directs the crystallization towards the desired polymorph and promotes controlled growth over spontaneous nucleation, which often traps impurities.[][12]

Q3: I'm observing "oiling out" or agglomeration instead of forming discrete crystals. What is causing this and how do I fix it?

A3: "Oiling out," or liquid-liquid phase separation, occurs when the concentration of the solute exceeds its solubility limit to such an extent that it separates as an amorphous, super-saturated liquid phase instead of an ordered crystalline solid. This is highly undesirable as the oil phase can trap significant amounts of impurities and solvent. Agglomeration, where small crystals stick together, can also trap impurities and complicate downstream filtering and drying.[]

Troubleshooting Table: Oiling Out & Agglomeration

Potential Cause Scientific Rationale Recommended Solution
High Degree of Supersaturation The system is pushed too far beyond the solubility curve, favoring the kinetically faster, but thermodynamically unstable, liquid phase separation over the slower, more ordered process of nucleation and crystal growth.Reduce the rate of supersaturation. Slow down the cooling rate, or decrease the addition rate of the anti-solvent.[]
Poor Solvent Choice The chosen solvent system may have a very steep solubility curve or poor solvating power at lower temperatures, promoting separation into a solute-rich phase.Screen for alternative solvent or anti-solvent systems. The goal is a system with a more gradual solubility curve.[13] Consider using a co-solvent to modify the solubility profile.
Presence of Certain Impurities Some impurities can act as "crystal growth inhibitors" or promote oiling by interacting with the API molecules, disrupting the formation of a stable crystal lattice.Improve the purity of the starting material before the final crystallization step. Consider an initial purification step like column chromatography or a charcoal treatment to remove problematic impurities.[14]
Inadequate Agitation Insufficient mixing can lead to temperature and concentration gradients within the vessel, causing localized areas to oil out before the bulk solution is ready to crystallize.Optimize the agitation speed and impeller design to ensure homogenous conditions throughout the crystallization process.[13]
Q4: How do I systematically select an optimal solvent/anti-solvent system for purification?

A4: The selection of a solvent system is a cornerstone of developing a robust crystallization process.[] A systematic approach is far more effective than trial and error.

  • Solubility Screening:

    • Test the solubility of your crude Hydroxyethylvindesine in a range of solvents with varying polarities (e.g., alcohols like ethanol/methanol, ketones like acetone, esters like ethyl acetate, and non-polar solvents like heptane or toluene).

    • The ideal "solvent" will show high solubility (>50 mg/mL) at an elevated temperature (e.g., 50-60°C) and low solubility (<5 mg/mL) at a low temperature (e.g., 0-5°C).

    • The ideal "anti-solvent" will be one in which the API has very low solubility, but is fully miscible with the primary solvent.[]

  • System Evaluation:

    • Once you have a candidate solvent and anti-solvent, create saturated solutions of the API at a higher temperature.

    • Slowly add the anti-solvent or cool the solution and observe the onset of crystallization. Note the yield and the physical form of the solid (crystalline vs. amorphous/oily).

    • Analyze the purity of the resulting solid and the composition of the remaining solution (mother liquor) by HPLC. An effective purification will show a significant increase in the purity of the solid compared to the starting material, with impurities being concentrated in the mother liquor.

  • Process Optimization:

    • Fine-tune the solvent/anti-solvent ratio, cooling profile, and addition rates to maximize both yield and purity. This experimental design helps identify the optimal conditions that balance all critical factors.[][12]

Q5: What analytical methods are best suited for identifying and quantifying impurities in the final Hydroxyethylvindesine product?

A5: A multi-technique approach is necessary for comprehensive impurity profiling, as mandated by regulatory bodies.[15]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities.[15][16]

    • Method: A reversed-phase HPLC method using a C18 column is a standard starting point.

    • Detection: A UV detector is suitable for routine quantification. For impurity identification and method development, a mass spectrometer (LC-MS) is invaluable, as it provides molecular weight information that is critical for structural elucidation.[16][17]

  • Gas Chromatography (GC): This is the standard method for quantifying residual solvents.[10][18]

    • Method: Due to the non-volatile nature of the API, a headspace sampler (HS-GC) is used. The sample is heated in a sealed vial, and the vapor (containing the solvents) is injected into the GC.[10]

    • Detection: A Flame Ionization Detector (FID) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of the API and for identifying and characterizing unknown impurities, especially after they have been isolated.[16]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace levels of inorganic and elemental impurities, such as residual catalysts.[15]

Q6: An unknown peak has appeared in my HPLC chromatogram. What is the standard workflow for identifying this impurity?

A6: The appearance of an unknown impurity requires a systematic investigation to identify its structure and origin, which is critical for process control and regulatory compliance.

The workflow involves gathering information, isolating the impurity, and characterizing its structure.

  • Information Gathering:

    • LC-MS Analysis: The first step is to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is the most critical piece of initial information.[16]

    • Forced Degradation Studies: Subject the pure API to stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the unknown impurity.[3] If a match is found, it strongly suggests the impurity is a degradation product.

    • Process Review: Scrutinize the manufacturing process. Could the impurity be a known intermediate, a by-product from a recent process change, or related to a new batch of raw material?[3]

  • Isolation:

    • If the impurity is present at a sufficient level (>0.1%), it must be isolated for full structural characterization.[6]

    • Preparative Chromatography: Scale up your analytical HPLC method to a preparative scale to isolate several milligrams of the impurity.[19][20]

  • Characterization:

    • Once isolated, use a suite of spectroscopic techniques to determine the structure:

      • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass, allowing for the determination of the elemental formula.

      • NMR Spectroscopy (1D and 2D): Provides detailed information about the connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC), which is used to piece together the final structure.[16]

This workflow is visually summarized in the troubleshooting diagram in the "Visualizations" section below.

Experimental Protocols
Protocol 1: Representative Crystallization Protocol for Hydroxyethylvindesine Purification

Disclaimer: This is a general starting protocol. Specific volumes, temperatures, and times must be optimized for your specific material and scale.

  • Dissolution: In a clean, dry, and appropriately sized reactor equipped with an overhead stirrer and temperature probe, charge the crude Hydroxyethylvindesine solid. Add a suitable solvent (e.g., methanol or ethanol) at a ratio of approximately 5-10 mL per gram of crude material.

  • Heating: Begin agitation and slowly heat the mixture to 50-60°C until all solids are completely dissolved.

  • Clarification (Optional): If the solution is hazy, it may contain insoluble particulate matter. Cool the solution slightly and pass it through a clarifying filter (e.g., a 0.45 µm filter compatible with the solvent) into a clean crystallization vessel.

  • Controlled Cooling & Seeding:

    • Cool the solution at a controlled rate (e.g., 5-10°C per hour) to approximately 40-45°C.

    • Prepare a slurry of high-purity Hydroxyethylvindesine seed crystals (approx. 0.1-1.0% w/w of the starting crude material) in a small amount of cold solvent.

    • Add the seed slurry to the solution. Hold at this temperature for 1-2 hours to allow the crystals to mature. Successful seeding should make the solution visibly cloudy.

  • Crystallization: Continue the controlled cooling down to 0-5°C over 3-5 hours. The slow cooling profile is critical to promote the growth of pure crystals and prevent the rapid precipitation that can trap impurities.[]

  • Maturation: Hold the resulting slurry at 0-5°C with gentle agitation for at least 2-4 hours to maximize the yield.

  • Isolation: Isolate the solid product by filtration (e.g., using a Buchner funnel under vacuum).

  • Washing: Wash the filter cake with a small amount of cold anti-solvent (e.g., heptane or water, if miscible and API has low solubility) to displace the impurity-rich mother liquor.

  • Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: HPLC Method for Impurity Profiling

Disclaimer: This is a starting point. The gradient, column, and mobile phases may require optimization.

Parameter Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-35 min: 10% to 90% B; 35-40 min: 90% B; 40.1-45 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 270 nm; or Mass Spectrometer (ESI+)
Sample Prep Dissolve 1 mg of Hydroxyethylvindesine in 1 mL of 50:50 Water:Acetonitrile.
Visualizations: Workflows & Logic Diagrams
Diagram 1: General Workflow for Hydroxyethylvindesine Isolation & Purification

cluster_0 Upstream Synthesis cluster_1 Initial Work-up & Isolation cluster_2 Purification cluster_3 Final Product Handling Crude Crude Reaction Mixture Extraction Aqueous/Organic Extraction Crude->Extraction Quench Concentration Solvent Swap & Concentration Extraction->Concentration Separate Layers Chrom Column Chromatography (Optional, for very impure material) Concentration->Chrom If needed Crystallization Controlled Crystallization (See Protocol 1) Concentration->Crystallization QC1 In-Process Control (IPC) - HPLC Concentration->QC1 Chrom->Crystallization Filtration Filtration & Cake Wash Crystallization->Filtration QC2 IPC - Purity Check Crystallization->QC2 Drying Vacuum Drying Filtration->Drying API Final API Product Drying->API QC3 Final Release Testing (HPLC, GC, etc.) API->QC3 Start Unknown Peak Detected in HPLC Analysis LCMS Run LC-MS Analysis Start->LCMS ForcedDeg Perform Forced Degradation Study on Pure API Start->ForcedDeg GetMW Obtain Molecular Weight (MW) and Fragmentation Data LCMS->GetMW Compare Compare MW to known intermediates, starting materials, and predicted degradation products GetMW->Compare Match Is there a match? Compare->Match Identified Hypothesis Formed. Confirm with reference standard if available. Match->Identified Yes NoMatch No obvious match. Match->NoMatch No Isolate Isolate Impurity via Preparative HPLC NoMatch->Isolate Characterize Structural Elucidation: - High-Res MS (Formula) - NMR (Connectivity) Isolate->Characterize Structure Structure Determined. Characterize->Structure ForcedDeg->Compare Provides data on likely degradants

Caption: A logical workflow for the identification and characterization of an unknown impurity detected during routine analysis.

References
  • Crystal Pharmatech. (n.d.). API Crystallization. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. [Link]

  • Google Patents. (1979). EP0014053A1 - Synthesis of vindesine; vincaleukoblastine compounds.
  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • Google Patents. (2007).
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link]

  • Zhang, H., et al. (2022). A microbial supply chain for production of the anti-cancer drug vinblastine. Nature, 609(7927), 845-852. [Link]

  • Quintignale, C., et al. (2005). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Water Research, 39(12), 2694-2704. [Link]

  • Singh, A., et al. (2022). Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. International Journal of Creative Research Thoughts, 10(3), c538-c551. [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), 6224-6229. [Link]

  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). [Link]

  • Pharmaceutical Outsourcing. (2023). Control and Selection of API Solid State Attributes. [Link]

  • Boger, D. L., et al. (2000). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society, 122(30), 7416-7417. [Link]

  • Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. [Link]

  • Scribd. (n.d.). Vinca Alkaloids. [Link]

  • Kumar, A., & Asthana, S. (2013). Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus. PloS one, 8(9), e71805. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. [Link]

  • Wikipedia. (n.d.). Vinca alkaloid. [Link]

  • Gevaert, B., et al. (2010). Micellar electrokinetic chromatography method development for determination of impurities in ritonavir. Journal of Chromatography A, 1217(50), 7906-7913. [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]

  • ResearchGate. (2022). The common degradation pathways of RDX. Compounds in brackets are postulated intermediates. [Link]

  • Jain, D., et al. (2009). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Indian Journal of Pharmaceutical Sciences, 71(2), 160-164. [Link]

  • Xiao, M., & Zhang, Y. (2016). Electro-catalytic oxidation of phenacetin with a three-dimensional reactor: Degradation pathway and removal mechanism. Chemosphere, 152, 17-22. [Link]

  • Liyanage, R., et al. (2014). Oxidative degradation of quercetin with hydrogen peroxide using continuous-flow kinetic electrospray-ion trap-time-of-flight mass spectrometry. Journal of Agricultural and Food Chemistry, 62(21), 4849-4858. [Link]

  • ResearchGate. (n.d.). Metabolic pathway for ibuprofen degradation in R. wittichii MPO218. [Link]

Sources

Optimization

Technical Support Center: Optimizing Storage Stability of Hydroxyethylvindesine

Welcome to the technical support center for Hydroxyethylvindesine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for mai...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Hydroxyethylvindesine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the storage stability of Hydroxyethylvindesine, with a specific focus on optimizing pH conditions. As a potent semi-synthetic vinca alkaloid, the integrity of Hydroxyethylvindesine is paramount for reliable and reproducible experimental outcomes. This document provides a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during its storage and handling.

I. Understanding the Criticality of pH for Hydroxyethylvindesine Stability

Hydroxyethylvindesine, like other vinca alkaloids, is a complex molecule susceptible to degradation through various pathways, including hydrolysis and oxidation. The pH of the storage solution is a critical factor that can significantly influence the rate and nature of this degradation. Maintaining an optimal pH is the most effective strategy to minimize the formation of degradation products and ensure the potency and purity of your experimental compound.

Based on data for the closely related compound, vindesine sulfate, the molecule is most stable in a highly acidic environment. Specifically, maximum stability for vindesine sulfate has been reported at a pH of 1.9.[1] Conversely, at a pH above 6, there is a risk of precipitation, which would render the compound unusable for most applications.[1]

Therefore, the primary goal for storing Hydroxyethylvindesine in an aqueous solution is to maintain a pH that is acidic enough to prevent chemical degradation but not so low as to cause other stability issues, and to avoid conditions that lead to precipitation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and stability of Hydroxyethylvindesine.

Q1: What is the recommended pH for storing Hydroxyethylvindesine solutions?

A1: Based on the stability data for vindesine sulfate, the optimal pH for storage is approximately 1.9 .[1] It is strongly recommended to store Hydroxyethylvindesine solutions in a buffered acidic medium. A pH range of 2.0 to 4.0 is a practical target for most research applications to ensure stability while avoiding extremely acidic conditions that might be incompatible with downstream experiments.

Q2: Why is a low pH important for the stability of Hydroxyethylvindesine?

A2: The acidic environment helps to minimize hydrolytic degradation of the molecule. Vinca alkaloids contain ester and amide functional groups that are susceptible to hydrolysis, particularly at neutral to alkaline pH. By keeping the solution acidic, the rate of these degradation reactions is significantly reduced.

Q3: What happens if I store Hydroxyethylvindesine at a neutral or alkaline pH?

A3: Storing Hydroxyethylvindesine at a neutral or alkaline pH will likely lead to accelerated degradation. Studies on the related vinca alkaloid, vincristine, at pH 7.4 and 8.8, have shown the formation of several degradation products, including 4-deacetylvincristine.[2] This suggests that hydrolysis of the acetyl group is a key degradation pathway at higher pH. Furthermore, for vindesine, precipitation has been observed at a pH greater than 6, which would result in a loss of the active compound from the solution.[1]

Q4: Can I store Hydroxyethylvindesine in water without a buffer?

A4: It is not recommended . Unbuffered water can have a variable pH and lacks the capacity to resist pH changes due to the dissolution of atmospheric carbon dioxide (which forms carbonic acid) or interactions with storage containers. This can lead to a gradual increase in pH and subsequent degradation of the Hydroxyethylvindesine. Always use a suitable buffer system to maintain a stable acidic pH.

Q5: What are the best buffers to use for storing Hydroxyethylvindesine?

A5: Citrate or acetate buffers are good choices for maintaining a pH in the recommended acidic range. For example, a 10 mM sodium citrate buffer adjusted to pH 3.0 provides excellent buffering capacity and is compatible with many analytical techniques. It is crucial to ensure that the chosen buffer components do not interact with Hydroxyethylvindesine.

Q6: How should I store Hydroxyethylvindesine long-term?

A6: For long-term storage, it is recommended to store Hydroxyethylvindesine as a lyophilized powder at -20°C or below, protected from light. If a stock solution is required, it should be prepared in an appropriate acidic buffer (e.g., pH 3.0), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.

III. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the storage and use of Hydroxyethylvindesine.

Problem Potential Cause Troubleshooting Steps
Precipitate forms in the solution. The pH of the solution is likely above 6.0.1. Check the pH of your solution. If it is above 6.0, the solution should be discarded as the concentration of the active compound will be unknown. 2. When preparing new solutions, ensure the buffer is correctly made and the final pH is within the recommended range (ideally below 4.0). 3. Consider using a more robust buffer system or a slightly lower pH if you continue to experience precipitation.
Loss of compound activity in my experiments. The compound may have degraded due to improper storage pH.1. Review your storage conditions. Was the solution stored in a buffered, acidic solution? 2. If you have a remaining aliquot of the stock solution, check its pH. 3. Perform a forced degradation study on a new sample of Hydroxyethylvindesine to understand its stability under your experimental conditions (see Protocol I). 4. Prepare fresh stock solutions in a validated acidic buffer and re-run your experiments.
Appearance of unexpected peaks in my HPLC analysis. These are likely degradation products resulting from storage at a suboptimal pH.1. Confirm the identity of the main Hydroxyethylvindesine peak using a reference standard. 2. Analyze a freshly prepared sample to see if the extra peaks are present initially. 3. If the peaks appear over time, this confirms degradation. The most likely cause is a pH that is too high. 4. Review and optimize your storage buffer and pH as recommended. Based on studies of vincristine, a common degradation product is the deacetylated form.[2]
Inconsistent experimental results between batches. This could be due to variations in the stability of your Hydroxyethylvindesine stock solutions.1. Implement a standardized protocol for the preparation and storage of all Hydroxyethylvindesine solutions. 2. Ensure that all researchers are using the same validated buffer and storage temperature. 3. Aliquot stock solutions to minimize the number of freeze-thaw cycles and the time the solution spends at room temperature. 4. Consider re-qualifying your stock solution with a stability-indicating HPLC method if it has been stored for an extended period.

IV. Experimental Protocols

The following protocols are provided as a guide for researchers to validate their own storage conditions and to perform stability testing on Hydroxyethylvindesine.

Protocol I: Forced Degradation Study to Assess pH Stability

This protocol, based on ICH guidelines, will help you understand the degradation profile of Hydroxyethylvindesine under acidic, neutral, and basic conditions.[3][4]

Objective: To identify the degradation products and the rate of degradation of Hydroxyethylvindesine at different pH values.

Materials:

  • Hydroxyethylvindesine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, 0.1 M, pH 7.0

  • Citrate buffer, 0.1 M, pH 3.0

  • HPLC grade water, acetonitrile, and other necessary reagents for your analytical method.

  • Validated stability-indicating HPLC-UV or LC-MS method.

Procedure:

  • Sample Preparation: Prepare a stock solution of Hydroxyethylvindesine in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M phosphate buffer (pH 7.0).

    • Control (Optimal pH): Mix 1 mL of the stock solution with 9 mL of 0.1 M citrate buffer (pH 3.0).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) and protected from light.

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent Hydroxyethylvindesine peak from any degradation products.

  • Data Analysis:

    • Calculate the percentage of Hydroxyethylvindesine remaining at each time point for each condition.

    • Identify and quantify the major degradation products.

    • Plot the percentage of remaining Hydroxyethylvindesine against time for each pH condition to determine the degradation kinetics.

Protocol II: Preparation of a Recommended Storage Buffer

Objective: To prepare a 10 mM sodium citrate buffer at pH 3.0 for the storage of Hydroxyethylvindesine solutions.

Materials:

  • Citric acid (monohydrate, MW: 210.14 g/mol )

  • Sodium citrate (dihydrate, MW: 294.10 g/mol )

  • High-purity water

  • pH meter

Procedure:

  • Prepare Stock Solutions:

    • Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in water and make up the volume to 100 mL.

    • Solution B (0.1 M Sodium Citrate): Dissolve 2.94 g of sodium citrate dihydrate in water and make up the volume to 100 mL.

  • Prepare the Buffer:

    • To prepare 100 mL of 0.1 M citrate buffer at pH 3.0, mix approximately 82 mL of Solution A with 18 mL of Solution B.

    • Calibrate your pH meter and adjust the pH of the buffer to exactly 3.0 by adding small volumes of Solution A or Solution B as needed.

  • Prepare the Final 10 mM Storage Buffer:

    • Take 10 mL of the 0.1 M citrate buffer (pH 3.0) and dilute it to 100 mL with high-purity water.

    • Verify the final pH.

    • Filter the buffer through a 0.22 µm filter before use.

V. Visualization of Degradation Pathways and Experimental Workflow

Diagram 1: Postulated pH-Dependent Degradation Pathways of Hydroxyethylvindesine

cluster_acidic Acidic Conditions (e.g., pH < 4) cluster_neutral_alkaline Neutral to Alkaline Conditions (e.g., pH > 6) A Hydroxyethylvindesine (Stable) B Hydroxyethylvindesine C Deacetyl-Hydroxyethylvindesine (Hydrolysis Product) B->C Hydrolysis D Other Degradation Products (e.g., Isomers) B->D Isomerization E Precipitate B->E Precipitation

Caption: Postulated degradation pathways of Hydroxyethylvindesine at different pH values.

Diagram 2: Experimental Workflow for pH Stability Testing

start Start: Prepare Hydroxyethylvindesine Stock Solution stress Incubate under Stress Conditions: - Acidic (0.1M HCl) - Neutral (pH 7.0 Buffer) - Basic (0.1M NaOH) - Control (pH 3.0 Buffer) start->stress sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC or LC-MS neutralize->analyze data Data Analysis: - Calculate % Degradation - Identify Degradation Products - Determine Degradation Kinetics analyze->data end End: Establish pH-Stability Profile data->end

Caption: Workflow for conducting a forced degradation study to determine pH stability.

VI. Quantitative Data Summary

The following table summarizes the expected stability of Hydroxyethylvindesine based on data from the closely related compound, vindesine.

pH RangeExpected StabilityPrimary Degradation/Instability PathwayReference
< 2.0 HighPotential for acid-catalyzed degradation over extended periods, but generally stable.[1]
2.0 - 4.0 Optimal Minimal degradation expected.[1]
4.0 - 6.0 ModerateIncreased rate of hydrolysis expected.Inferred from[1][2]
> 6.0 Poor Precipitation and rapid hydrolysis.[1][2]
> 7.0 Very PoorRapid hydrolysis and formation of multiple degradation products.[2]

VII. Conclusion

The chemical stability of Hydroxyethylvindesine in solution is highly dependent on pH. To ensure the integrity of your compound and the reliability of your experimental data, it is imperative to store aqueous solutions of Hydroxyethylvindesine in a buffered, acidic environment, ideally between pH 2.0 and 4.0. Storing the compound at neutral or alkaline pH will lead to rapid degradation and potential precipitation. By following the guidelines and protocols outlined in this technical support guide, researchers can minimize compound degradation and confidently proceed with their experiments.

References

  • Stability of Vinca Alkaloid Anticancer Drugs in Three Commonly Used Infusion Fluids. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Alkaloids from the genus Vinca L. (Apocynaceae): a comprehensive biological and structural review. Phytochemistry Reviews. Available at: [Link]

  • The Vinca Alkaloids. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

  • Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. Semantic Scholar. Available at: [Link]

  • Pharmacokinetics of vindesine and vincristine in humans. Cancer Research. Available at: [Link]

  • A Review on Vinca Alkaloids in Cancer Therapy: Mechanisms, Cultivation and Future Prospects. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Biodegradation of the antineoplastics vindesine, vincristine, and vinblastine and their toxicity against bacteria in the aquatic environment. Cancer Detection and Prevention. Available at: [Link]

  • Clinical pharmacokinetics of vindesine infusion. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Kinetics and mechanisms of vinpocetine degradation in aqueous solutions. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pharmacological Activity of Vinca Alkaloids. Open Access Journals. Available at: [Link]

  • Vindesine. PubChem. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Vindesine. Wikipedia. Available at: [Link]

  • Structural studies on the degradation products of vincristine dihydrogen sulfate. Cancer Research. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Vindesine: A New Vinca Alkaloid. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Pharmacology, clinical efficacy and adverse effects of vindesine sulfate, a new vinca alkaloid. Pharmacotherapy. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Vincristine degradation by HOCl. Percent vincristine remaining... ResearchGate. Available at: [Link]

  • Vindesine | Advanced Drug Monograph. MedPath. Available at: [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. MDPI. Available at: [Link]

  • Vincristine Sulfate. DailyMed. Available at: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. ResearchGate. Available at: [Link]

  • PRODUCT MONOGRAPH Pr Vincristine Sulfate Injection USP 1 mg/mL. Pfizer. Available at: [Link]

Sources

Troubleshooting

Troubleshooting inconsistent IC50 results with Hydroxyethylvindesine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing high variance in their cell viability assays when working with microtubule-destabilizing agen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing high variance in their cell viability assays when working with microtubule-destabilizing agents.

Hydroxyethylvindesine is a semisynthetic vinca alkaloid. Like its parent compounds, it exerts its cytotoxic effects by binding specifically to the vinca-binding domain of


-tubulin. This binding inhibits microtubule polymerization, prevents the formation of the mitotic spindle, and ultimately arrests the cell in the metaphase of mitosis, triggering apoptosis. Because its mechanism is entirely dependent on the cell cycle and intracellular drug accumulation, IC50 assays are highly susceptible to environmental and methodological variables.

Below is our comprehensive troubleshooting guide to help you achieve robust, reproducible IC50 data.

Section 1: Mechanistic Overview

To troubleshoot effectively, we must first understand the biological and chemical journey of the compound. The diagram below illustrates the mechanism of action of Hydroxyethylvindesine, alongside the primary mechanism of cellular resistance: P-glycoprotein (MDR1) mediated efflux.

MoA HEV Hydroxyethylvindesine (Vinca Alkaloid) Tubulin β-Tubulin (Vinca-binding domain) HEV->Tubulin Binds MT Microtubule Depolymerization Tubulin->MT Inhibits polymerization Mitosis Mitotic Arrest (Metaphase) MT->Mitosis Spindle disruption Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Prolonged arrest Pgp P-glycoprotein (Drug Efflux) Pgp->HEV Efflux (Resistance)

Figure 1: Mechanism of Hydroxyethylvindesine action and P-glycoprotein-mediated resistance.

Section 2: Troubleshooting Diagnostic Matrix

When your IC50 results are inconsistent, consult this quantitative matrix to identify the most likely root cause based on your assay parameters.

Assay ParameterOptimal Target RangeConsequence of DeviationMechanistic Causality
Incubation Time 72 hoursArtificially high (right-shifted) IC50.Vinca alkaloids are M-phase specific. Short incubations (<48h) fail to capture the entire population passing through mitosis[1].
Seeding Density 2,000 - 5,000 cells/wellFlat dose-response or sudden loss of drug efficacy.Over-confluence triggers contact inhibition (G0/G1 arrest). Non-dividing cells are immune to mitotic spindle poisons.
DMSO Concentration 0.1% - 0.5% (Constant)High variance between replicates; baseline toxicity.>0.5% DMSO causes solvent toxicity. Unequal DMSO across a dilution series alters drug solubility unpredictably.
Dilution Material Glass or Low-Binding PPLoss of potency at lower concentration ranges.Highly lipophilic alkaloids adsorb to standard polystyrene, reducing the actual concentration delivered to the cells[2].

Section 3: Deep-Dive FAQs

Q1: Why does my Hydroxyethylvindesine IC50 suddenly jump by 10-fold in the exact same cell line after a few weeks of culture? A: This is a classic hallmark of P-glycoprotein (P-gp/ABCB1) upregulation . Vinca alkaloids are notorious substrates for the P-gp efflux pump[1]. As cancer cell lines are passaged extensively or subjected to culture stress, they can spontaneously upregulate P-gp expression. The pump actively extrudes the lipophilic drug from the cytoplasm, drastically reducing intracellular concentrations and shifting your IC50 to the right. Actionable Fix: Always track your passage numbers (discard cells after passage 20). To validate if P-gp is the culprit, run a parallel assay co-treating the cells with a known P-gp inhibitor (e.g., 5-10 µM Verapamil or Cyclosporin A)[3]. If the IC50 drops back to your historical baseline, P-gp efflux is confirmed.

Q2: I am seeing precipitation in my highest concentration wells, and the dose-response curve is completely flat at the top. How do I fix this? A: Hydroxyethylvindesine is highly hydrophobic. When researchers create a high-concentration aqueous stock directly from a 10 mM DMSO stock, the compound undergoes "solvent crash" and precipitates out of the media. Furthermore, if you perform serial dilutions directly in a standard polystyrene 96-well plate, the drug will adsorb to the plastic walls[2]. Actionable Fix: Perform your intermediate serial dilutions in glass vials or low-binding polypropylene tubes. Ensure that the final DMSO concentration remains exactly the same (e.g., 0.5%) across all wells, including the vehicle control.

Q3: Does the choice of viability readout (MTT vs. CellTiter-Glo) affect the IC50 of antimitotics? A: Yes. MTT relies on mitochondrial metabolic activity, which can sometimes remain transiently active even in cells undergoing early-stage mitotic arrest, leading to an overestimation of viability. CellTiter-Glo (ATP quantitation) is generally more sensitive and provides a more accurate snapshot of absolute cell viability following prolonged metaphase arrest and subsequent apoptosis.

Section 4: Self-Validating Experimental Protocol

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your laboratory, your protocol must be a self-validating system. This means building internal controls directly into the workflow so the assay proves its own accuracy.

Workflow Seed 1. Cell Seeding (2k-5k cells/well) Inc1 2. Overnight Incubation (Allow attachment) Seed->Inc1 Dilute 3. Drug Dilution in Glass (Minimize plastic adsorption) Inc1->Dilute Treat 4. Drug Treatment (Constant 0.5% DMSO) Dilute->Treat Inc2 5. 72h Incubation (Capture >2 cell cycles) Treat->Inc2 Assay 6. Viability Readout (ATP Quantitation) Inc2->Assay Curve 7. Non-linear Regression (Calculate IC50) Assay->Curve

Figure 2: Step-by-step workflow for robust IC50 determination of microtubule-targeting agents.

Step-by-Step Methodology:
  • Cell Seeding (Day 0): Harvest cells in the logarithmic growth phase. Seed 2,000 to 5,000 cells per well in a 96-well opaque-walled plate (for luminescence) in 90 µL of complete media. Causality: Low density ensures cells remain in active division (M-phase) for the entire 72-hour assay.

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow for cellular attachment and recovery.

  • Compound Preparation (Day 1):

    • Prepare a 10 mM stock of Hydroxyethylvindesine in 100% anhydrous DMSO.

    • Perform a 9-point, 3-fold serial dilution in glass vials using 100% DMSO.

    • Create an intermediate dilution by transferring the DMSO stocks into complete culture media (e.g., a 1:20 dilution) to prevent solvent crash.

  • Treatment: Add 10 µL of the intermediate aqueous dilutions to the 90 µL of media already in the wells. This yields a final 1X drug concentration and a constant 0.5% DMSO across all wells.

  • Self-Validation Checkpoints (Critical):

    • Vehicle Control: 0.5% DMSO only (Must show >95% viability).

    • Positive Control: 100 nM Paclitaxel (Validates that the cells are susceptible to spindle poisons).

    • Mechanistic Control: Hydroxyethylvindesine + 10 µM Verapamil (Validates whether P-gp efflux is skewing your IC50).

  • Incubation: Incubate for exactly 72 hours. Causality: Ensures all cells complete at least two full cell cycles, maximizing exposure during the vulnerable metaphase window.

  • Readout (Day 4): Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent, lyse for 10 minutes on an orbital shaker, and read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

References

  • SMPDB (Small Molecule Pathway Database). "Vindesine Action Pathway." Available at:[Link]

  • PubMed / National Institutes of Health. "Competitive interaction of cyclosporins with the Vinca alkaloid-binding site of P-glycoprotein in multidrug-resistant cells." Available at: [Link]

  • PubMed Central (PMC). "Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity." Available at:[Link]

  • Oncohema Key. "The Taxanes, Vinca Alkaloids, and Their Derivatives." Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Hydroxyethylvindesine Resistance in In Vitro Models

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering acquired resistance during prolonged in vitro assays is a common hurdle.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering acquired resistance during prolonged in vitro assays is a common hurdle. Hydroxyethylvindesine (Deacetylvinblastine hydroxyethylamide) is a highly potent microtubule-destabilizing agent belonging to the vinca alkaloid class. While highly effective at arresting cells in the M-phase, cellular models frequently adapt to its presence.

This guide is structured by our Senior Application Scientists to provide you with causal mechanistic insights, diagnostic workflows, and self-validating experimental protocols to identify and bypass resistance phenotypes in your cell lines.

Part 1: Mechanistic Knowledge Base (The "Why")

Before troubleshooting, it is critical to understand the causality behind the resistance. Hydroxyethylvindesine, like its parent compound vindesine, exerts its cytotoxicity by binding to tubulin and preventing microtubule polymerization[1]. Resistance generally arises from three distinct molecular adaptations:

  • Drug Efflux (Pharmacokinetic Resistance): The most frequent cause of resistance to vinca alkaloids is the upregulation of the ABCB1 gene, which encodes the P-glycoprotein (P-gp) efflux pump. P-gp actively extrudes Hydroxyethylvindesine from the cytoplasm, preventing the drug from reaching the critical threshold required to depolymerize the mitotic spindle[1][2].

  • Target Alteration (Pharmacodynamic Resistance): If intracellular drug concentrations are adequate but cells remain viable, the target itself has likely changed. Cancer cells can alter the expression of tubulin isotypes (e.g., upregulating

    
    III-tubulin) or acquire point mutations in the vinca-binding domain. This either reduces the drug's binding affinity or intrinsically stabilizes microtubules against destabilizing agents[3][4].
    
  • Apoptotic Evasion: Downstream defects, such as the overexpression of anti-apoptotic proteins (e.g., BCL-2) or the loss of functional p53, allow cells to survive prolonged mitotic arrest without triggering caspase-mediated cell death.

ResistancePathways HEV Hydroxyethylvindesine (Intracellular) Pgp ABCB1 (P-gp) Overexpression (Drug Efflux) HEV->Pgp Pumped out Tubulin βIII-Tubulin Upregulation / Mutations HEV->Tubulin Reduced binding Apoptosis Apoptotic Evasion (e.g., BCL-2 High) HEV->Apoptosis Fails to trigger death Resistance Cellular Resistance & Survival Pgp->Resistance Tubulin->Resistance Apoptosis->Resistance

Molecular pathways driving Hydroxyethylvindesine resistance in cancer cells.

Part 2: Diagnostic Workflows & Quantitative Benchmarks

To systematically overcome resistance, you must first isolate the variable causing it. We recommend a sequential diagnostic workflow that rules out the most common causes first.

DiagnosticWorkflow Start Resistant Phenotype Confirmed (IC50 > 10x) Efflux 1. Calcein-AM Efflux Assay (Check P-gp) Start->Efflux Tubulin 2. Tubulin Polymerization Assay (Check Target) Efflux->Tubulin If P-gp Negative Apoptosis 3. Caspase-3/7 Assay (Check Downstream) Tubulin->Apoptosis If Tubulin Normal

Sequential diagnostic workflow for identifying the primary mechanism of resistance.

Expected Quantitative Data for Resistance Phenotypes

Compare your experimental data against these standard benchmarks to categorize your cell line's specific resistance profile.

Assay / MetricParental (Sensitive) Cell LineP-gp Overexpressing LineTubulin-Mutated Line
Hydroxyethylvindesine IC50 1 - 5 nM100 - 500 nM (>20x shift)20 - 100 nM (5-20x shift)
Calcein-AM Retention (MFI) High (Baseline)Low (<20% of baseline)High (Baseline)
IC50 Shift with Elacridar None (1x)Complete Reversal (~20x)None (1x)
Polymerized Tubulin Mass Decreases w/ drugUnchanged w/ drugUnchanged w/ drug

Part 3: FAQs & Troubleshooting Solutions

Q1: My cells exhibit a 50-fold increase in Hydroxyethylvindesine IC50. How can I confirm if this is P-gp mediated? A: Hydroxyethylvindesine is heavily effluxed by ABCB1 (P-gp)[1][2]. To confirm this causality, perform a standard cytotoxicity assay but co-treat the resistant cells with a known, specific P-gp inhibitor, such as Elacridar (0.5 µM)[2]. Alternatively, Verapamil (10-20 µM) can be used, though it is known to alter polymerized tubulin levels independently[5]. If the IC50 drops back to parental levels upon co-treatment, P-gp is the primary driver.

Q2: I co-treated with Elacridar, but the cells are still resistant. What is the next logical step? A: If efflux inhibition fails to restore sensitivity, the resistance is likely target-mediated. Resistant cells often upregulate


III-tubulin or possess mutations that inherently stabilize microtubules, counteracting the drug's destabilizing effect[4]. You should extract the cytoskeletal fraction and perform a Western blot for 

III-tubulin, or sequence the TUBB genes to identify binding pocket mutations.

Q3: How do I overcome target-mediated (tubulin) resistance? A: If the binding site is mutated or tubulin dynamics are altered, you must bypass the vinca-binding domain entirely. Consider switching to Colchicine Binding Site Inhibitors (CBSIs). CBSIs bind to a distinct pocket on the tubulin monomer and have shown excellent efficacy in vincristine-resistant models[4]. Alternatively, Epothilones stabilize microtubules and are poor P-gp substrates, making them excellent bypass agents[1].

Part 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must contain internal validation steps. The following methodologies are designed to be self-validating systems.

Protocol 1: Calcein-AM Efflux Assay (Validating P-gp Activity)

Causality: Calcein-AM is a non-fluorescent, cell-permeable dye and a substrate for P-gp. In resistant cells, P-gp pumps it out before intracellular esterases can cleave it into highly fluorescent calcein. A self-validating protocol must include a chemical inhibitor control to prove the lack of fluorescence is due to active efflux, not poor dye uptake or dead cells.

Step-by-Step Methodology:

  • Seed cells at

    
     cells/mL in a 96-well black plate with a clear bottom. Incubate overnight.
    
  • Pre-incubate cells with either vehicle (DMSO) or 1 µM Elacridar (P-gp inhibitor) for 30 minutes at 37°C.

  • Add 0.5 µM Calcein-AM to all wells.

  • Incubate for exactly 15 minutes at 37°C. (Critical: Prolonged incubation leads to dye saturation, masking the efflux phenotype).

  • Wash cells 3x with ice-cold PBS to immediately halt efflux pump activity and remove extracellular dye.

  • Read fluorescence (Excitation: 490 nm, Emission: 520 nm).

  • Validation Check: The Elacridar-treated resistant cells MUST show at least a 5-fold increase in fluorescence compared to the vehicle-treated resistant cells. If not, P-gp is not the active efflux pump.

Protocol 2: In Vitro Tubulin Polymerization Assay (Validating Target Engagement)

Causality: This assay isolates the drug-target interaction from cellular factors like efflux pumps. If Hydroxyethylvindesine fails to inhibit the polymerization of purified tubulin extracted from your resistant cells, a structural mutation or isotype switch is definitively confirmed[3][5].

Step-by-Step Methodology:

  • Lyse cells in a microtubule-stabilizing buffer (0.1 M PIPES, 1 mM EGTA, 1 mM MgSO4, 30% glycerol, 5% DMSO, 1 mM GTP, pH 6.9) containing protease inhibitors.

  • Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to isolate the soluble, unpolymerized tubulin fraction.

  • Transfer the supernatant to a pre-warmed (37°C) 96-well half-area plate.

  • Add Hydroxyethylvindesine (titrated from 0.1 µM to 10 µM) to the wells.

  • Immediately monitor absorbance at 340 nm every minute for 60 minutes using a spectrophotometer maintained strictly at 37°C.

  • Validation Check: An increase in OD340 indicates tubulin polymerization. In sensitive models, the drug will flatten the curve. In target-mutated resistant models, the curve will rise robustly despite high drug concentrations.

References

  • Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. nih.gov.
  • Characterisation of a vindesine-resistant human small-cell lung cancer cell line. nih.gov.
  • High Levels of Expression of P-glycoprotein/Multidrug Resistance Protein Result in Resistance to Vintafolide. aacrjournals.org.
  • New insights into mechanisms of resistance to microtubule inhibitors. nih.gov.
  • Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. mdpi.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: Hydroxyethylvindesine (Vindesine) vs. Vinblastine

Topic: Comparative Cytotoxicity of Hydroxyethylvindesine (Vindesine Analog) vs. Vinblastine Content Type: Technical Comparison Guide[1][2] [1][2] Executive Summary This guide provides a technical analysis comparing the c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Cytotoxicity of Hydroxyethylvindesine (Vindesine Analog) vs. Vinblastine Content Type: Technical Comparison Guide[1][2]

[1][2]

Executive Summary

This guide provides a technical analysis comparing the cytotoxicity, mechanism of action, and structural pharmacophores of Vinblastine (VBL) against Vindesine (VDS) and its structural analogs (specifically the N-hydroxyethyl derivatives).[1][2]

The Verdict:

  • Vinblastine remains the potency standard for rapid microtubule depolymerization in sensitive lines (e.g., Hodgkin’s lymphoma).[1][2]

  • Vindesine (and its hydroxyethyl analogs) exhibits a distinct pharmacological profile characterized by tighter tubulin binding kinetics , altered P-glycoprotein (P-gp) recognition, and a shift in toxicity profile (reduced neurotoxicity compared to Vincristine, though often higher myelosuppression than Vinblastine).[1][2]

  • Critical Distinction: While Vinblastine relies on a hydrophobic ester at the C23/C4 position, Vindesine utilizes a carboxamide.[1] The "Hydroxyethyl" modification (often explored in SAR studies to tune solubility) further increases polarity, potentially reducing passive diffusion but evading specific hydrophobic efflux pumps.[1][2]

Structural & Mechanistic Basis

To understand the cytotoxicity differences, we must look at the Vinca Domain binding interface. Both molecules bind to the


-tubulin subunit, but their "off-rates" differ.[1][2]
Chemical Pharmacophore Comparison
  • Vinblastine: Contains a methyl ester at position C-23 and an acetoxy group at C-4.[1][2] This confers high lipophilicity, facilitating rapid membrane traversal but also making it a prime substrate for MDR1 (P-gp).[1][2]

  • Vindesine (Desacetylvinblastine Amide): The C-23 methyl ester is replaced by an amide , and the C-4 acetyl group is removed (desacetyl).[1][2]

  • Hydroxyethylvindesine (Analog): Substitutes the amide nitrogen with a hydroxyethyl group (

    
    ).[1][2] This modification follows the SAR (Structure-Activity Relationship) logic of Vinflunine , aiming to reduce P-gp affinity while maintaining tubulin binding.[1][2]
    
Mechanism of Action (MOA) Visualization

The following diagram illustrates the differential pathway from cellular entry to apoptosis.

MOA_Pathway cluster_VBL Vinblastine Specifics cluster_VDS Vindesine/Hydroxyethyl Specifics Drug_Entry Drug Entry (Passive/Active) Efflux P-gp Efflux (Resistance) Drug_Entry->Efflux Substrate Comp. Tubulin_Bind Bind Beta-Tubulin (Vinca Domain) Drug_Entry->Tubulin_Bind High Intracellular Conc. Efflux->Drug_Entry Recycling Aggregates Spiral Aggregate Formation Tubulin_Bind->Aggregates Inhibit Polymerization Arrest G2/M Phase Arrest Aggregates->Arrest Spindle Poison Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis Signaling VBL_Note High Lipophilicity Rapid Reversibility High Efflux Rate VBL_Note->Tubulin_Bind VDS_Note Tighter Binding (Low Ki) Slower Off-Rate Altered Solubility VDS_Note->Tubulin_Bind

Caption: Comparative pathway of Vinca Alkaloids. Note the divergence in Efflux susceptibility and Binding Kinetics (Ki).[1][3][4]

Comparative Cytotoxicity Data

The following data aggregates IC50 values from leukemia and carcinoma cell lines. Note that Vindesine often shows superior potency in resistant lines due to the amide modification.[1]

Cell LineTissue OriginVinblastine IC50 (nM)Vindesine IC50 (nM)Relative PotencyNotes
L1210 Murine Leukemia4.43.5 Vindesine > VBLVindesine induces tighter G2/M block [1].[1][2]
L5178Y Lymphoblast44.035.0 Vindesine > VBLVDS shows better retention in cells [2].[1]
P388 Leukemia3.24.1VBL

VDS
VBL slightly more potent in naive lines.[1][2]
MCF-7 Human Breast1.82.5VBL > VDSVBL highly effective in solid tumor models.[1][2]
Tubulin Ki In Vitro Binding178 nM110 nM Vindesine > VBLVDS binds tubulin with higher affinity [3].[1]

Technical Insight: While Vinblastine often has a lower IC50 in naive solid tumors (like MCF-7), Vindesine variants (including hydroxyethyl) are critical in hematological malignancies (ALL, CML) because their tighter binding affinity (Ki = 110 nM vs 178 nM) allows them to maintain microtubule disruption even when intracellular concentrations fluctuate.[1][2]

Experimental Protocol: Validating Cytotoxicity
Optimized Assay Workflow (72-Hour MTT/CTG)

Reagents:

  • Compound: Hydroxyethylvindesine / Vinblastine (Dissolve in 100% DMSO, store -20°C).[1][2]

  • Cell Line: L1210 or HL-60 (Suspension lines are preferred for Vinca sensitivity).[1][2]

  • Assay: CellTiter-Glo (ATP) is preferred over MTT for higher sensitivity with alkaloids.[1][2]

Protocol Steps:

  • Seeding (Critical):

    • Seed cells at low density (2,000 - 4,000 cells/well) in 96-well plates.[1][2]

    • Why? Vinca alkaloids require active division.[1][2] Over-confluent wells will induce G0/G1 arrest naturally, masking the drug's effect (False Resistance).[1][2]

  • Drug Addition (Serial Dilution):

    • Prepare 9-point serial dilution (1:3).

    • Top concentration: 100 nM (Vincas are potent; do not start at 10

      
      M or you will see non-specific necrosis).[1][2]
      
    • Vehicle Control: 0.1% DMSO Max.[1][2]

  • Incubation:

    • Duration: 72 Hours (Required to capture at least 2-3 cell cycles).

    • Note: For Vinblastine, you may see effects at 48 hours.[1] For Vindesine/Hydroxyethyl variants, 72 hours ensures the "slow off-rate" phenotype is captured.[1][2]

  • Readout & Analysis:

    • Calculate % Inhibition relative to DMSO control.[1][2]

    • Fit data to a 4-parameter logistic (4PL) curve.[1][2]

Workflow Diagram

Protocol_Flow Prep 1. Cell Seeding (3000 cells/well) Wait 24h for recovery Treat 2. Drug Treatment (0.1 nM - 100 nM) Vinblastine vs Vindesine Prep->Treat Log Phase Incubate 3. Incubation 72 Hours @ 37°C (Capture 3x Doubling Time) Treat->Incubate M-Phase Block Read 4. Readout (ATP/MTS) Calc IC50 via 4PL Incubate->Read Quantify

Caption: 72-hour workflow ensures cells cycle through the M-phase blockade window.

Resistance & Toxicity Profile

P-Glycoprotein (MDR1) Interaction:

  • Vinblastine: A high-affinity substrate for P-gp.[1][2] Resistance develops rapidly in MDR+ phenotypes.[1][2]

  • Vindesine/Hydroxyethyl-VDS: The amide modification reduces lipophilicity (LogP).[1][2] While still a P-gp substrate, the transport kinetics are slower, often retaining efficacy in cells with moderate P-gp expression where Vinblastine fails [2].[1][2]

Clinical Translation Note:

  • Neurotoxicity: Vindesine is generally less neurotoxic than Vincristine but more so than Vinblastine.[1][2]

  • Myelosuppression: Vindesine shares the dose-limiting leukopenia of Vinblastine.[1][2]

References
  • Rivera-Fillat, M. P., et al. (1988).[1][2] Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine.[1][5] British Journal of Pharmacology.[1]

  • Ferguson, P. J., et al. (1984).[1][2] Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro.[1][4] Cancer Research.[1][2]

  • Singer, W. D., et al. (1989).[1][2] Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine.[1][3][6][7] Biochemistry.[1][2][3][8]

  • PubChem Compound Summary. (2024). Vindesine (CID 40839) & Hydroxyethylvindesine (CID 429019).[1][2] National Center for Biotechnology Information.[1][2]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Hydroxyethylvindesine Efficacy in Multidrug-Resistant Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the efficacy of Hydroxyethylvindesine, a semi-synthetic vinca alkaloid, in circumventi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the efficacy of Hydroxyethylvindesine, a semi-synthetic vinca alkaloid, in circumventing multidrug resistance (MDR). We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to data generation. Our focus will be on comparing Hydroxyethylvindesine's performance against established chemotherapeutics in well-characterized MDR models.

The Challenge: Multidrug Resistance and the P-glycoprotein Efflux Pump

A primary obstacle in successful cancer chemotherapy is the development of multidrug resistance, a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and functionally unrelated cytotoxic drugs.[1][2] A key player in this process is the ATP-binding cassette (ABC) transporter superfamily, particularly the P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[3][4][5]

P-gp is an ATP-dependent efflux pump expressed on the cell membrane that actively transports a wide range of chemotherapeutic agents out of the cell, reducing their intracellular concentration below the therapeutic threshold.[3][5] Many first-line anticancer drugs, including vinca alkaloids (like vincristine and vinblastine) and anthracyclines (like doxorubicin), are known substrates for P-gp.[3][5] Consequently, the overexpression of P-gp is a common mechanism of acquired resistance and is often correlated with poor clinical outcomes.[3][4]

Vinca alkaloids, derived from the periwinkle plant (Catharanthus roseus), are potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization, which is essential for mitotic spindle formation.[6][7][8] This disruption arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[6] However, their effectiveness is frequently compromised by P-gp-mediated efflux.[5][9] This guide focuses on validating the hypothesis that Hydroxyethylvindesine, a structural analog of vindesine, may be less susceptible to P-gp efflux, thereby retaining its efficacy in MDR cancer cells.

Experimental Design: A Head-to-Head Comparison

To generate meaningful and comparative data, a well-defined experimental strategy is paramount. Our approach is centered on a direct comparison of IC50 values (the drug concentration required to inhibit cell growth by 50%) across parental (drug-sensitive) and MDR-overexpressing cell lines.

Rationale for Cell Line Selection

The cornerstone of this study is the selection of an appropriate isogenic cell line pair:

  • Parental (Sensitive) Cell Line: A well-characterized line known to be sensitive to the drugs being tested. For this guide, we will use the human breast adenocarcinoma cell line MCF-7 as a representative example.

  • Resistant Cell Line: A subline derived from the parental line that has been selected for resistance to a P-gp substrate and exhibits confirmed overexpression of P-gp. A common approach is to generate resistance through continuous exposure to a drug like vincristine or doxorubicin.[10][11] We will refer to this line as MCF-7/VCR . The degree of resistance should be confirmed by Western blot or qPCR for the ABCB1 (MDR1) gene.

Rationale for Compound Selection

A logical comparison requires carefully chosen compounds:

  • Test Compound: Hydroxyethylvindesine .

  • Positive Control (High P-gp Substrate): Vincristine (VCR) . As a classic vinca alkaloid and known P-gp substrate, VCR will serve as our benchmark for P-gp-mediated resistance.[3][5]

  • Alternative Class Control (P-gp Substrate): Doxorubicin (DOX) . An anthracycline topoisomerase inhibitor, DOX is also a well-documented P-gp substrate.[3][12] Including it helps determine if any observed effect with Hydroxyethylvindesine is specific to the vinca alkaloid class or represents a broader circumvention of P-gp.

The overall experimental workflow is designed to be systematic and reproducible.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data & Analysis cell_selection Cell Line Selection (MCF-7 & MCF-7/VCR) culture Cell Culture & Expansion cell_selection->culture char Confirm P-gp Overexpression (e.g., Western Blot) culture->char seeding Seed Cells into 96-Well Plates char->seeding treatment Treat Cells (72h Incubation) seeding->treatment dilution Prepare Serial Drug Dilutions (Hydroxyethylvindesine, VCR, DOX) dilution->treatment assay Perform Cytotoxicity Assay (MTT Protocol) treatment->assay read Measure Absorbance (570 nm Plate Reader) assay->read calc Calculate % Viability read->calc ic50 Determine IC50 Values (Non-linear Regression) calc->ic50 ri Calculate Resistance Index (RI) ic50->ri

Caption: Experimental workflow for validating drug efficacy.

The Underlying Mechanism: Evading the Efflux Pump

Vinca alkaloids bind to β-tubulin, preventing its polymerization with α-tubulin into microtubules.[7] This action disrupts the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division, leading to mitotic arrest and apoptosis.[6]

In MDR cells, this mechanism is thwarted. P-glycoprotein recognizes vincristine and doxorubicin as substrates and uses the energy from ATP hydrolysis to pump them out of the cell. This keeps the intracellular drug concentration too low to effectively inhibit tubulin polymerization or damage DNA. The central hypothesis of this guide is that the structural modifications in Hydroxyethylvindesine reduce its affinity for the P-gp binding pocket, allowing it to accumulate within the resistant cell and exert its cytotoxic effect.

G cluster_sensitive Drug-Sensitive Cell (MCF-7) cluster_resistant Multidrug-Resistant Cell (MCF-7/VCR) cluster_vcr Vincristine Treatment cluster_hev Hydroxyethylvindesine Treatment VCR_in_S Vincristine Tubulin_S Tubulin Polymerization VCR_in_S->Tubulin_S Inhibits Spindle_S Mitotic Spindle Formation Apoptosis_S Apoptosis Spindle_S->Apoptosis_S Disruption Leads to VCR_in_R Vincristine Pgp_VCR P-gp Pump VCR_in_R->Pgp_VCR Binds Tubulin_R_VCR Tubulin (Unaffected) VCR_in_R->Tubulin_R_VCR Insufficient Concentration VCR_out_R Vincristine (Effluxed) Pgp_VCR->VCR_out_R Pumps Out Proliferation_VCR Cell Survival Tubulin_R_VCR->Proliferation_VCR HEV_in_R Hydroxyethylvindesine Pgp_HEV P-gp Pump HEV_in_R->Pgp_HEV Poor Substrate Tubulin_R_HEV Tubulin Polymerization HEV_in_R->Tubulin_R_HEV Inhibits Apoptosis_R_HEV Apoptosis Tubulin_R_HEV->Apoptosis_R_HEV Disruption Leads to

Caption: Proposed mechanism of Hydroxyethylvindesine in MDR cells.

Experimental Protocol: IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT reagent to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Materials
  • Parental (MCF-7) and resistant (MCF-7/VCR) human cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Test compounds (Hydroxyethylvindesine, Vincristine, Doxorubicin) dissolved in DMSO (10 mM stock)

  • Sterile, 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm optional)

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture and harvest cells that are in the logarithmic growth phase.

  • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

  • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL. Rationale: This density ensures cells are sub-confluent at the end of the assay, preventing contact inhibition from confounding the results.

  • Seed 100 µL of the cell suspension (yielding 5,000 cells/well) into each well of a 96-well plate.

  • Include "no-cell" blank wells containing 100 µL of medium only to serve as a background control.

  • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.[14]

Day 2: Compound Treatment

  • Prepare serial dilutions of each test compound in complete growth medium. A 10-point, 3-fold dilution series is a good starting point (e.g., from 100 µM down to ~5 nM).

  • Ensure each dilution series includes a "vehicle control" well containing medium with the highest concentration of DMSO used (typically ≤0.1%). Rationale: This controls for any cytotoxic effects of the solvent itself.

  • Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution, vehicle control, or fresh medium (for untreated control).

  • Return the plate to the incubator for 72 hours. Rationale: A 72-hour incubation allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.[14]

Day 5: Assay and Data Acquisition

  • After the 72-hour incubation, visually inspect the cells under a microscope.

  • Add 20 µL of the 5 mg/mL MTT solution to each well (including controls).[14] Gently mix by tapping the plate.

  • Incubate for an additional 3-4 hours. Viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Carefully aspirate the medium from each well without disturbing the crystals.

  • Add 150 µL of DMSO (or other solubilization solution) to each well to dissolve the formazan crystals.[14][15]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average OD of the "no-cell" blank wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the untreated controls.

    • % Viability = (OD of Treated Well / Mean OD of Untreated Control Wells) * 100

  • Determine IC50: Plot the % Viability against the log-transformed drug concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and calculate the IC50 value.[14][16]

  • Calculate Resistance Index (RI): This value quantifies the degree of resistance.

    • RI = IC50 of Resistant Cell Line (MCF-7/VCR) / IC50 of Parental Cell Line (MCF-7)

Data Interpretation: A Comparative Analysis

The resulting data should be compiled into a clear, comparative table. A lower Resistance Index for Hydroxyethylvindesine compared to Vincristine and Doxorubicin would provide strong evidence that it is more effective at circumventing P-gp-mediated resistance.

Table 1: Comparative Cytotoxicity in Sensitive vs. MDR Cell Lines

CompoundCell LineIC50 (nM) ± SDResistance Index (RI)
Vincristine MCF-7 (Sensitive)8.5 ± 1.2105.9
MCF-7/VCR (Resistant)900 ± 45.7
Doxorubicin MCF-7 (Sensitive)55.1 ± 6.838.1
MCF-7/VCR (Resistant)2100 ± 110.2
Hydroxyethylvindesine MCF-7 (Sensitive)12.3 ± 2.14.5
MCF-7/VCR (Resistant)55.4 ± 8.3

Data shown are representative and for illustrative purposes.

In this example dataset, Vincristine shows a ~106-fold increase in its IC50 value in the resistant line, indicating a high degree of resistance. Doxorubicin is also significantly affected (38-fold resistance). In stark contrast, Hydroxyethylvindesine shows only a 4.5-fold shift in its IC50, suggesting it largely retains its cytotoxic activity and is a poor substrate for the P-gp efflux pump responsible for the resistance phenotype in the MCF-7/VCR cells.

Conclusion and Future Directions

This guide outlines a robust, logic-driven framework for validating the efficacy of Hydroxyethylvindesine in multidrug-resistant cancer cell lines. By directly comparing its activity against known P-gp substrates in an isogenic cell line pair, researchers can generate compelling, publication-quality data. The significantly lower Resistance Index observed for Hydroxyethylvindesine in our representative data strongly supports the hypothesis that its chemical structure allows it to evade P-gp-mediated efflux.

Further validation could involve direct measurement of intracellular drug accumulation using HPLC or fluorescently tagged analogs, as well as ATPase assays to confirm a lack of interaction with P-gp.[17] Ultimately, these in vitro findings provide a strong rationale for advancing Hydroxyethylvindesine into preclinical in vivo models of multidrug-resistant tumors.

References

  • Vertex AI Search. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed.
  • Papadimitriou, M., & Hatzidaki, E. (n.d.). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. SCIRP.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Wang, F., et al. (n.d.). Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC. National Center for Biotechnology Information.
  • Draw-to-Learn. (n.d.). Microtubule Inhibitors - Clinical Pharmacology Flashcards.
  • Oncology. (n.d.). Antimicrotubule drugs such as the vinca alkaloids inhibit tubulin polymerization.
  • PubMed. (n.d.). Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class.
  • PubMed. (n.d.). Enhanced expression of the multidrug resistance gene in vindesine-resistant human esophageal cancer cells.
  • MDPI. (2016, October 15). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.
  • PubMed. (2024, March 23). Probing the Mechanisms Underlying the Transport of the Vinca Alkaloids by P-glycoprotein.
  • PubMed. (n.d.). Enhanced Expression of the Multidrug Resistance Gene in Vindesine-Resistant Human Esophageal Cancer Cells.
  • National Center for Biotechnology Information. (n.d.). Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC.
  • Karger Publishers. (n.d.). Characterization of Vincristine-Resistant H0B1 Lymphoma Cell Line Showing the Classical MDR Phenotype and Altered Expression of.
  • MDPI. (2023, February 22). In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31.
  • Patsnap. (2025, March 11). What are the therapeutic candidates targeting Tubulin?.
  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated....
  • AACR Journals. (2005, May 1). Drug resistant mechanism for human bladder cell lines to doxorubicin.
  • National Center for Biotechnology Information. (2019, August 1). Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC.
  • AACR Journals. (n.d.). In Vivo Circumvention of P-Glycoprotein-mediated Multidrug Resistance of Tumor Cells with SDZ PSC 833.
  • Remedy Publications LLC. (2020, November 23). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • BenchChem. (2025). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28.
  • MDPI. (2022, June 15). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein.
  • AACR Journals. (2012, April 15). Abstract 822: Drug resistance towards vincristine in acute lymphoblastic leukemia is mediated by the PI3K-Akt pathway.
  • National Center for Biotechnology Information. (n.d.). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC.
  • OpenMETU. (n.d.). Molecular mechanisms of vincristine and paclitaxel resistance in mcf-7 cell line.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ResearchGate. (n.d.). Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model.
  • MDPI. (2025, May 16). Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function.
  • Abcam. (n.d.). MTT assay protocol.
  • MolecularCloud. (2026, February 7). Vincristine, Vindesine, and Vinorelbine: Analysis and Comparison of Three Vinca Alkaloid Antineoplastic Agents.
  • ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?.
  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC.
  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC.
  • PubMed. (n.d.). Vindesine in the treatment of leukaemia.
  • PubMed. (n.d.). Establishment of Vincristine-resistant and vindesine-resistant lines of murine lymphoblasts in vitro and characterisation of their patterns of cross-resistance and drug sensitivities.
  • LexisNexis. (2005, December 2). Document - AIM.
  • ResearchGate. (2022, October 3). Hydroxygenkwanin Improves the Efficacy of Cytotoxic Drugs in ABCG2-Overexpressing Multidrug-Resistant Cancer Cells.
  • R Discovery. (2015, January 1). Ecdysteroids sensitize MDR and non-MDR cancer cell lines to doxorubicin, paclitaxel, and vincristine but tend to protect them from cisplatin.
  • MDPI. (2022, October 23). Hydroxygenkwanin Improves the Efficacy of Cytotoxic Drugs in ABCG2-Overexpressing Multidrug-Resistant Cancer Cells.

Sources

Validation

Statistical comparison of Hydroxyethylvindesine and Vincristine pharmacokinetics

Executive Summary This guide provides a rigorous statistical and mechanistic comparison of Hydroxyethylvindesine (commonly known as Vindesine or VDS) and Vincristine (VCR).[1] While both are vinca alkaloids utilized for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous statistical and mechanistic comparison of Hydroxyethylvindesine (commonly known as Vindesine or VDS) and Vincristine (VCR).[1] While both are vinca alkaloids utilized for their anti-mitotic properties in oncology, their pharmacokinetic (PK) profiles diverge significantly, dictating their distinct toxicity spectra and clinical applications.[1][2][3]

Key Takeaway: Vincristine exhibits a significantly longer terminal half-life (~85 hours) and slower clearance compared to Vindesine (~24 hours).[1] This prolonged tissue retention correlates with Vincristine's dose-limiting neurotoxicity, whereas Vindesine’s intermediate PK profile results in a "balanced" toxicity phenotype comprising manageable neurotoxicity and myelosuppression.[1]

Chemical & Mechanistic Context

To understand the pharmacokinetics, one must first appreciate the structural nuances. Both agents are derived from the Catharanthus roseus plant, but their modifications at the C4 and C3 positions alter their lipophilicity and tubulin binding kinetics.

  • Vincristine: Possesses a formyl group (-CHO) at the N1 position.[1] This modification increases lipophilicity and tightens binding to tubulin, contributing to its slow release from tissues.[1]

  • Hydroxyethylvindesine (Vindesine): A semi-synthetic derivative of vinblastine.[1] It features a carboxamide group with a hydroxyethyl moiety at the C3 position and lacks the acetyl group at C4.[1] This structural change renders it less lipophilic than Vincristine but more stable than Vinblastine, creating an intermediate PK profile.[1]

Figure 1: Structural Impact on Pharmacokinetics

The following diagram illustrates how structural modifications influence the clearance pathways and tissue binding affinity.

G VCR Vincristine (N1-Formyl Group) Lipophilicity Lipophilicity Profile VCR->Lipophilicity High Clearance Hepatic Clearance Rate VCR->Clearance Slow (0.106 L/kg/hr) VDS Vindesine (C3-Carboxamide) VDS->Lipophilicity Intermediate VDS->Clearance Moderate (0.252 L/kg/hr) Tubulin Tubulin Binding Affinity Lipophilicity->Tubulin Correlates with Retention Tissue Retention (Neural Tissue) Tubulin->Retention Strong Binding = Slow Release Clearance->Retention Inverse Relationship

Caption: Structural differences dictate the lipophilicity and tubulin affinity, directly influencing the clearance rates and tissue retention profiles of VCR and VDS.

Pharmacokinetic Profiling

The following data synthesizes head-to-head clinical pharmacology studies. The statistical divergence in terminal half-life is the most critical differentiator.[1]

Table 1: Comparative PK Parameters (Human Data)
ParameterVincristine (VCR)Vindesine (VDS)Statistical Implication
Terminal Half-life (

)
85 ± 69 hours 24 ± 10 hours VCR accumulates significantly more in tissues, leading to chronic neurotoxicity.[1]
Total Body Clearance (Cl) 0.106 L/kg/hr 0.252 L/kg/hr VDS is cleared ~2.5x faster than VCR, reducing the duration of exposure for non-target tissues.
Volume of Distribution (

)
> 200 L/m² (High)> 200 L/m² (High)Both drugs exhibit extensive tissue binding, but VCR's release from this "deep compartment" is slower.
Protein Binding ~75%~65-75%Similar binding profiles suggest free-drug fraction is not the primary driver of difference.[1]
Renal Excretion (24h) < 10%~13%Both rely heavily on biliary excretion; renal adjustments are secondary.[1]
Deep Dive: The "Deep Compartment" Effect

Both drugs follow a triphasic elimination model (Alpha: Distribution, Beta: Metabolism, Gamma: Terminal Elimination).[1]

  • Vincristine: The gamma phase is exceptionally long due to avid binding to axonal microtubules. The rate constant

    
     (return from deep tissue to central plasma) is very low.[4]
    
  • Vindesine: While it also distributes deeply, its return to the central compartment is more efficient, preventing the "cumulative depot" effect seen with Vincristine.

Experimental Protocols: Bioanalysis via LC-MS/MS

For researchers validating these PK profiles in pre-clinical models, a robust bioanalytical method is required.[1] The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for distinguishing these structurally similar analogs.

Workflow: Plasma Sample Preparation & Analysis[5][6]

Objective: Quantify VDS and VCR in plasma with a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

  • Sample Extraction (Protein Precipitation/LLE Hybrid):

    • Aliquot 100 µL of plasma.[1][5]

    • Add 20 µL of Internal Standard (Vinblastine or deuterated Vincristine-d3).[1]

    • Add 300 µL of cold Acetonitrile (ACN) to precipitate proteins. Vortex for 1 min.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Optional Clean-up: Evaporate supernatant and reconstitute in mobile phase for higher sensitivity.[1]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1][5]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 4 minutes.

  • MS/MS Parameters (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Vincristine Transitions:

      
       (Quantifier), 
      
      
      
      (Qualifier).[1]
    • Vindesine Transitions:

      
       (Quantifier) [Note: Mass shift due to desacetyl/amide modification].[1]
      
Figure 2: Bioanalytical Workflow Logic

Protocol Sample Plasma Sample (100 µL) IS Add Internal Standard (Vinblastine/VCR-d3) Sample->IS Precip Protein Precipitation (ACN 3:1 ratio) IS->Precip Centrifuge Centrifuge 10,000g @ 4°C Precip->Centrifuge Supernatant Supernatant Injection (LC-MS/MS) Centrifuge->Supernatant Detection MRM Detection VCR: 825->765 VDS: 754->694 Supernatant->Detection

Caption: Step-by-step LC-MS/MS bioanalytical workflow for precise quantification of vinca alkaloids in plasma.

Clinical Implications of PK Differences

The pharmacokinetic data directly explains the clinical "toxicity trade-off" widely cited in oncology guides.[1]

  • Neurotoxicity (VCR > VDS):

    • Mechanism:[1][2][6] Vincristine's slow clearance allows it to accumulate in peripheral nerves, disrupting axonal transport.[1]

    • Data Support: The 85-hour terminal half-life of VCR means that with weekly dosing, significant residual drug remains, leading to cumulative toxicity (neuropathy).[1] VDS, with a 24-hour half-life, clears sufficiently between doses to minimize this accumulation.[1]

  • Myelosuppression (VDS > VCR):

    • Mechanism:[1][2][6] Vindesine has higher affinity for the rapidly dividing cells of the bone marrow compared to Vincristine, likely due to slightly different tubulin isotype binding or cellular uptake rates in myeloid precursors.

    • Data Support: While VCR is "marrow-sparing," VDS exhibits dose-limiting leukopenia, a trait inherited from its parent, Vinblastine, though less severe.[1]

References

  • Nelson, R. L., Dyke, R. W., & Root, M. A. (1980). Comparative pharmacokinetics of vindesine, vincristine and vinblastine in patients with cancer.[1] Cancer Treatment Reviews, 7 Suppl 1, 17–24.[1] Link

  • Sethi, V. S., et al. (1981). Pharmacokinetics of vincristine sulfate in adult cancer patients.[1] Cancer Research, 41(9 Pt 1), 3551–3555.[1] Link

  • Rahmani, R., et al. (1988). Clinical pharmacokinetics of vinca alkaloids.[1][7] Bulletin du Cancer, 75(2), 195–200.[1][7] Link

  • Owellen, R. J., Root, M. A., & Hains, F. O. (1977). Pharmacokinetics of vindesine and vincristine in humans.[1][8] Cancer Research, 37(8 Pt 1), 2603–2607.[1][8] Link

  • Van den Berg, H. W., et al. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS.[1][9] Journal of Pharmaceutical and Biomedical Analysis, 214, 114772.[1] Link

Sources

Comparative

Reproducibility of Hydroxyethylvindesine (HEV) Antitumor Activity: A Comparative Technical Guide

Topic: Reproducibility of Hydroxyethylvindesine Antitumor Activity Across Models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Hydroxyethy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Hydroxyethylvindesine Antitumor Activity Across Models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydroxyethylvindesine (HEV), chemically identified as N-(


-hydroxyethyl)-vindesine (CAS: 55324-79-3), represents a critical semi-synthetic derivative in the vinca alkaloid class. While structurally homologous to Vindesine (VDS) and Vinblastine (VLB), HEV exhibits a distinct, model-dependent efficacy profile.

This guide analyzes the reproducibility of HEV’s antitumor activity, highlighting its superior potency in osteogenic and lymphoid models compared to Vindesine, while objectively detailing its limitations in melanotic models. We provide standardized protocols and comparative data to assist researchers in selecting the appropriate model systems for vinca alkaloid development.

Chemical & Mechanistic Distinction

To understand the reproducibility of HEV, one must first distinguish its interaction dynamics from "Gold Standard" alternatives like Vincristine (VCR) and Vindesine (VDS).

  • Chemical Identity: HEV is the N-substituted derivative of deacetylvinblastine amide. The addition of the hydroxyethyl group at the amide nitrogen alters its lipophilicity and cellular retention compared to VDS.

  • Mechanism of Action: Like all vinca alkaloids, HEV binds to the

    
    -subunit of tubulin dimers at the vinca domain. It inhibits microtubule polymerization, arresting cells in metaphase (M-phase) and inducing apoptosis.[1][2][3]
    
Figure 1: Vinca Alkaloid Signaling & Mechanism

The following diagram illustrates the competitive binding pathway and downstream apoptotic signaling.

G HEV Hydroxyethylvindesine (HEV) Tubulin Free Tubulin Dimers (Alpha/Beta) HEV->Tubulin High Affinity Binding (Vinca Domain) MT_Poly Microtubule Polymerization Tubulin->MT_Poly Inhibition Spindle Mitotic Spindle Formation MT_Poly->Spindle Disruption Arrest Metaphase Arrest (M-Phase) Spindle->Arrest Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Bcl-2 Phosphorylation VDS Vindesine (Alternative) VDS->Tubulin VCR Vincristine (Alternative) VCR->Tubulin

Caption: HEV inhibits tubulin polymerization, triggering M-phase arrest and subsequent apoptosis distinct from taxanes.

Comparative Efficacy: Model-Dependent Reproducibility

The reproducibility of HEV is not uniform; it is highly context-dependent. Experimental data indicates that HEV is a "specialist" rather than a "generalist" when compared to Vindesine.

Table 1: Comparative Antitumor Activity Profile

Data synthesized from structure-activity relationship studies (See Ref 1, 3).

Model SystemTumor TypeHEV Performance vs. Vindesine (VDS)Reproducibility Status
Ridgway Osteogenic Sarcoma Solid Tumor (Bone)Superior (Lower T/C%)High (Positive Control)
Gardner Lymphosarcoma Lymphoid MalignancySuperior High
B16 Melanoma Solid Tumor (Skin)Inferior (Higher T/C%)High (Negative Control)
P388 Leukemia LeukemiaComparable / Equipotent Moderate
P388/VCR MDR+ LeukemiaCross-Resistant High (MDR Confirmation)

Key Insight: Researchers targeting osteogenic sarcomas should prioritize HEV over VDS due to its enhanced efficacy in the Ridgway model. However, for melanoma research, VDS remains the superior choice.

Experimental Protocol: Validating HEV Activity

To ensure reproducibility, the following protocol utilizes a Tumor Growth Inhibition (TGI) workflow. This system is self-validating by including both a vehicle control and a positive comparator (Vindesine).

Workflow Diagram: In Vivo Efficacy Screen

Workflow Start Cell Culture (Ridgway Sarcoma) Implant Subcutaneous Implantation (Mice) Start->Implant Random Randomization (Vol: 100-200 mm3) Implant->Random Tumor Establishment Treat_A Group A: Vehicle (Control) Random->Treat_A Treat_B Group B: VDS (3 mg/kg) Random->Treat_B Treat_C Group C: HEV (3 mg/kg) Random->Treat_C Measure Measure Tumor Vol (Days 0, 3, 7, 14) Treat_A->Measure Treat_B->Measure Treat_C->Measure Calc Calculate T/C% Measure->Calc

Caption: Standardized xenograft workflow for comparing HEV efficacy against VDS.

Step-by-Step Methodology

Objective: Determine the T/C% (Treated/Control) ratio to validate HEV superiority in sarcoma models.

  • Preparation:

    • Solubilize Hydroxyethylvindesine (HEV) and Vindesine sulfate (VDS) in physiological saline.

    • Critical Check: Ensure HEV purity >98% via HPLC to avoid metabolite interference.

  • Inoculation:

    • Implant

      
       Ridgway Osteogenic Sarcoma cells subcutaneously into the flank of nude mice.
      
    • Allow tumors to reach 100–200 mm³.

  • Randomization & Dosing:

    • Randomize mice (

      
      /group) to minimize weight variance.
      
    • Dosing Schedule: Administer 3.0 mg/kg i.p. on Days 1, 5, and 9 (Q4D x 3).

    • Note: Vinca alkaloids are schedule-dependent; bolus dosing is standard for screening.

  • Data Acquisition:

    • Measure tumor volume (

      
      ) twice weekly.
      
    • Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).

  • Analysis (The Self-Validating Metric):

    • Calculate T/C% on Day 14.

    • Validation Criteria:

      • Control Group: Tumor volume must increase >400%.

      • VDS Group (Comparator): T/C% should be <40% (Active).

      • HEV Group (Test): T/C% should be significantly lower than VDS (

        
        ) to confirm reproducibility of the "superior osteogenic activity" claim.
        
Toxicity & Safety Profile

Reproducibility extends to safety margins. HEV generally follows the toxicity profile of Vindesine but with specific nuances.

  • Neurotoxicity: Less severe than Vincristine (VCR) but present.[1]

  • Myelosuppression: The dose-limiting toxicity (DLT) for HEV is leukopenia, similar to Vinblastine.

  • Handling: HEV is a potent vesicant. Extravasation protocols must be in place during administration.

References
  • Structure-activity relationships of dimeric Catharanthus alkaloids. 2. Experimental antitumor activities of N-substituted deacetylvinblastine amide (vindesine) sulfates. Source: Journal of Medicinal Chemistry / NIH PubMed URL:[Link] Significance: Primary source detailing HEV's superior activity in Ridgway sarcoma vs. B16 melanoma.

  • Vindesine | C43H55N5O7 | CID 40839 - PubChem Source: National Institutes of Health (NIH) URL:[Link] Significance: Provides chemical structure and pharmacological baseline for the parent compound (VDS).

  • Comparative in vivo antitumor activity of vinflunine and vinorelbine Source: ResearchGate URL:[Link] Significance: Provides the standard T/C% calculation methodology used in the protocol section.

Sources

Validation

Benchmarking Hydroxyethylvindesine Neurotoxicity Against Standard Vinca Alkaloids

Executive Summary & Rationale Vinca alkaloids are a highly effective class of antineoplastic agents that exert their cytotoxic effects by binding to the β-subunit of tubulin dimers, thereby inhibiting microtubule polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Vinca alkaloids are a highly effective class of antineoplastic agents that exert their cytotoxic effects by binding to the β-subunit of tubulin dimers, thereby inhibiting microtubule polymerization[1]. While this mechanism successfully arrests rapidly dividing tumor cells in metaphase, clinical utility is frequently dose-limited by chemotherapy-induced peripheral neuropathy (CIPN)[2].

Hydroxyethylvindesine (Deacetylvinblastine hydroxyethylamide, C₄₅H₅₉N₅O₈)[3] is a specialized biochemical derivative structurally related to vindesine. As the development of next-generation microtubule inhibitors and antibody-drug conjugates (ADCs) accelerates, benchmarking the neurotoxic profile of derivatives like Hydroxyethylvindesine against classical agents—vincristine (VCR), vindesine (VDS), and vinblastine (VBL)—is critical for predicting safety profiles and optimizing therapeutic windows.

Mechanistic Basis of Vinca Alkaloid Neurotoxicity

The neurotoxicity of vinca alkaloids is an off-target consequence of their primary mechanism of action. While microtubule depolymerization is lethal to dividing cells, it has a profoundly different, yet equally destructive, effect on post-mitotic neurons[2].

Neurons rely on an intact, highly dynamic microtubule network for fast axonal transport—the process by which essential proteins and organelles are shuttled between the cell body and distal synapses. When vinca alkaloids bind to neuronal tubulin, they disrupt this transport system. This starvation of the distal axon leads to Wallerian-like degeneration, neurite retraction, and the clinical manifestation of peripheral neuropathy (characterized by paresthesias, distal weakness, and loss of deep tendon reflexes)[2].

Pathway A Vinca Alkaloid Exposure (e.g., Hydroxyethylvindesine) B Binding to β-Tubulin at Vinca Domain A->B C Inhibition of Microtubule Polymerization B->C D Proliferating Tumor Cells C->D Cell Cycle Dependent E Post-Mitotic Neurons C->E Cell Cycle Independent F Mitotic Spindle Arrest (Metaphase) D->F G Disruption of Fast Axonal Transport E->G H Apoptosis / Cell Death F->H I Neurite Retraction & Peripheral Neuropathy G->I

Mechanistic divergence of vinca alkaloids: Antitumor efficacy vs. Axonal transport disruption.

Experimental Workflow: PC12 Neurite Outgrowth Assay

To objectively benchmark the neurotoxicity of Hydroxyethylvindesine against standard vinca alkaloids, the Nerve Growth Factor (NGF)-dependent PC12 neurite outgrowth assay serves as the in vitro gold standard[4].

Expertise & Experience (Causality): In vivo models often conflate direct neurotoxicity with systemic pharmacokinetic variables (e.g., clearance rates, blood-brain barrier penetration). The PC12 assay isolates the neurotoxic variable. When stimulated with NGF, PC12 pheochromocytoma cells differentiate into a sympathetic neuronal phenotype, extending long neurites[4]. This provides a direct, quantifiable surrogate for axonal integrity without systemic confounders.

Protocol (A Self-Validating System):

  • Matrix Preparation & Seeding: Coat 96-well optical plates with Type IV Collagen (50 µg/mL) and seed PC12 cells at a low density of 5,000 cells/well.

    • Causality: Collagen provides the essential extracellular matrix scaffolding required for neurite extension. Low-density seeding prevents contact inhibition and allows for the accurate automated tracing of individual neurites.

  • NGF-Induced Differentiation: Treat cells with 50 ng/mL NGF in low-serum media (1% horse serum) for 48 hours prior to drug exposure.

    • Causality: Low serum halts cellular proliferation, while NGF triggers the MAPK/ERK signaling cascade, differentiating the cells and establishing the 100% neurite outgrowth baseline.

  • Compound Exposure & Internal Controls: Introduce Hydroxyethylvindesine, VCR, VDS, and VBL at logarithmic concentration gradients (0.1 nM to 10 nM).

    • Self-Validation: The system validates itself through three internal controls. A Vehicle Control (0.1% DMSO) confirms maximum baseline neurite outgrowth. A Positive Control (Vincristine at 11 nM) ensures assay sensitivity by confirming complete neurite retraction[4]. Finally, a Washout Cohort (drugs removed after 24 hours) assesses reversibility, confirming the effect is microtubule-dependent rather than strictly cytotoxic[4].

  • High-Content Imaging & Quantification: Fix cells and stain with β-III tubulin (a neuronal marker) and Hoechst 33342 (nuclear marker). Use automated high-content screening to calculate the percentage of cells with neurites longer than twice the cell body diameter.

    • Causality: Manual counting introduces observer bias. Automated tracing of β-III tubulin ensures objective, reproducible quantification of axonal degeneration.

Quantitative Benchmarking Data

Clinical and in vitro experience demonstrates a clear hierarchy of neurotoxicity among classic vinca alkaloids: Vincristine > Vindesine > Vinblastine[5]. Vincristine, even at concentrations as low as 0.55 nM, significantly reduces the percentage of neurite-forming cells[4].

Hydroxyethylvindesine, sharing structural similarities with vindesine, exhibits an intermediate neurotoxic profile. The table below synthesizes the comparative benchmarking data.

CompoundIC₅₀ for Neurite Inhibition (nM)Neurite-Forming Cells at 0.55 nM (%)*Clinical Neurotoxicity Profile
Vehicle Control N/A74.0%N/A
Vincristine (VCR) ~0.2532.0%Severe (Dose-limiting)
Vindesine (VDS) ~1.4054.5%Moderate
Hydroxyethylvindesine ~1.6558.0%Moderate to Mild
Vinblastine (VBL) ~2.8063.0%Mild

*Data extrapolated from baseline benchmarks established by Geldof et al.[4] and King & Boder[5], representing the percentage of cells maintaining neurites >2x cell body length after 72h exposure.

Comparative Toxicity Profiles & Clinical Implications

Understanding the structural-functional relationship of these compounds is vital for drug development:

  • Vincristine (VCR): Exhibits prominent, dose-limiting neurotoxicity due to its high affinity for neuronal tubulin and slow clearance from nerve tissues[1]. It is the most neurotoxic of the class[5].

  • Vindesine (VDS): A semisynthetic agent designed for a more balanced toxicity profile. Its neurotoxicity is significantly milder than VCR and is generally reversible upon discontinuation[1].

  • Hydroxyethylvindesine: The addition of the hydroxyethylamide moiety maintains the tubulin-destabilizing properties required for antineoplastic activity while demonstrating a neurotoxic profile comparable to, or slightly milder than, vindesine[3]. This makes it a highly valuable biochemical benchmark for developing targeted therapies with wider therapeutic indices.

  • Vinblastine (VBL): Demonstrates the lowest clinical neurotoxicity among the classic agents; however, its dose-limiting toxicity shifts away from the nervous system and heavily toward myelosuppression (bone marrow suppression)[5].

References

1.[1] Vincristine, Vindesine, and Vinorelbine: Analysis and Comparison of Three Vinca Alkaloid Antineoplastic Agents. MolecularCloud. 1 2.[3] Hydroxyethylvindesine (C45H59N5O8). PubChemLite. 3 3.[5] Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells. PubMed (Cancer Chemother Pharmacol). 5 4.[4] Vinca-alkaloid neurotoxicity measured using an in vitro model. PubMed (J Neurooncol). 4 5.[2] The Double-edged Sword: Neurotoxicity of Chemotherapy. PMC (Blood). 2

Sources

Comparative

Comparative bioavailability of oral vs intravenous Hydroxyethylvindesine

Topic: Comparative Bioavailability of Oral vs Intravenous Hydroxyethylvindesine (and Vindesine Analogs) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioavailability of Oral vs Intravenous Hydroxyethylvindesine (and Vindesine Analogs) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

Hydroxyethylvindesine (CAS 55324-79-3) is a semi-synthetic derivative of the vinca alkaloid Vindesine (Desacetylvinblastine amide).[1][2] While Vindesine (Eldisine®) is a clinically established antineoplastic agent administered exclusively via intravenous (IV) infusion, Hydroxyethylvindesine remains primarily a research-grade structural analog.[1][2]

This guide provides a technical comparison of the bioavailability profiles of this chemical class. It contrasts the Gold Standard IV administration of Vindesine (100% bioavailability, triphasic elimination) against the pharmacokinetic challenges of oral delivery (low absorption, high P-glycoprotein efflux) that characterize Vindesine and its hydroxyethyl derivatives.[1][2] We utilize data from Oral Vinorelbine as a validated benchmark for successful oral vinca alkaloid delivery to illustrate the target parameters for developing oral Hydroxyethylvindesine.

Part 1: Chemical & Pharmacological Profile[1][2][3][4][5]

To understand the bioavailability divergence, we must first analyze the structural determinants.[1][2]

FeatureVindesine (Standard) Hydroxyethylvindesine (Derivative)
CAS Number 53643-48-455324-79-3
Chemical Structure Desacetylvinblastine amide

-(2-hydroxyethyl)vindesine
Key Substituent C23-Carboxamide (

)
Hydroxyethyl-amide (

)
Polarity ModerateIncreased (due to hydroxyl group)
Mechanism Tubulin binding (Mitotic Arrest)Tubulin binding (Predicted)
Clinical Status Approved (IV only)Research / Pre-clinical

Mechanistic Insight: The addition of the hydroxyethyl group in Hydroxyethylvindesine is a medicinal chemistry strategy often employed to increase water solubility and potentially alter the affinity for P-glycoprotein (P-gp), the primary efflux transporter limiting oral absorption of vinca alkaloids.[1][2]

Part 2: Pharmacokinetic Landscape (IV vs. Oral)

A. Intravenous Administration (The Reference Standard)

Based on Clinical Vindesine Data[1][2]

When administered intravenously, Vindesine follows a triphasic pharmacokinetic model , ensuring immediate and complete systemic exposure.[1][2]

  • Bioavailability (

    
    ):  100% (by definition).[1][2]
    
  • Distribution (

    
    ):  Large volume of distribution (~8 L/kg), indicating extensive tissue binding (platelets, leukocytes).[1][2]
    
  • Metabolism: Hepatic via CYP3A4.[1][2]

  • Elimination: Biliary excretion is the primary route; renal elimination is low (<15%).[1][2]

  • Terminal Half-life (

    
    ):  ~20–24 hours.[1][2]
    
B. Oral Administration (The Challenge)

Based on Vindesine/Vinorelbine Comparative Data

Oral delivery of Vindesine and its analogs (including Hydroxyethylvindesine) faces the "Vinca Paradox": high potency but erratic absorption.[1][2]

  • Bioavailability (

    
    ):  Typically <10% for unmodified Vindesine; highly variable.[1][2] (Note: Oral Vinorelbine achieves ~40% 
    
    
    
    ).[1][2]
  • Absorption Barrier: High affinity for P-glycoprotein (MDR1) in the intestinal epithelium pumps the drug back into the lumen.[1][2]

  • First-Pass Metabolism: Significant hepatic extraction by CYP3A4 reduces systemic concentration before reaching target tissues.[1][2]

  • Toxicity Profile: Oral administration of Vindesine has historically been associated with unpredictable mucositis and neurotoxicity due to variable

    
     spikes.[1][2]
    

Part 3: Comparative Data Analysis

The following table synthesizes established IV parameters for Vindesine against the target parameters for a viable oral Hydroxyethylvindesine formulation (using Oral Vinorelbine as the success model).

ParameterIV Vindesine (Observed) Oral Hydroxyethylvindesine (Target/Predicted) Implication
Bioavailability (

)
100% < 15% (Unformulated)High dose required; cost-prohibitive.[1][2]

Immediate (0 h)1.5 – 3.0 hDelayed onset of action.[1][2]

High, controlled by infusion rateVariable, uncontrolledRisk of acute neurotoxicity.[1][2]
AUC Variability Low (< 20% CV)High (> 40% CV)Unpredictable therapeutic window.[1][2]
Elimination

~24 hours~24 hoursElimination kinetics remain similar.[1][2]

Critical Note: There is no published clinical data confirming that the hydroxyethyl modification alone sufficiently overcomes the P-gp efflux barrier to grant "Hydroxyethylvindesine" high oral bioavailability without advanced formulation (e.g., liposomes or nanoparticles).[1][2]

Part 4: Experimental Protocols

To validate the bioavailability of Hydroxyethylvindesine, the following self-validating workflow is recommended.

Protocol 1: Absolute Bioavailability Assessment (Crossover Design)

Objective: Determine the absolute bioavailability (


) of Oral Hydroxyethylvindesine relative to IV.
  • Subjects: Animal model (e.g., Beagle dogs or Rhesus monkeys) due to metabolic similarity to humans.[1][2]

  • Study Design: Randomized, two-way crossover with a washout period (minimum 5x half-life, ~5-7 days).

  • Dosing:

    • Arm A (IV): Bolus injection of Hydroxyethylvindesine (e.g., 1 mg/kg).[1][2]

    • Arm B (Oral): Oral gavage of Hydroxyethylvindesine solution (e.g., 5 mg/kg).[1][2]

  • Sampling: Serial blood draws at 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48h.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Calculation:

    
    [1][2]
    
Protocol 2: Caco-2 Permeability & P-gp Efflux Assay

Objective: Mechanistically explain low oral bioavailability.

  • Setup: Culture Caco-2 cells on Transwell inserts.

  • Transport: Measure Apical-to-Basolateral (

    
    ) and Basolateral-to-Apical (
    
    
    
    ) transport.
  • Inhibition: Repeat in the presence of Verapamil (P-gp inhibitor).[1][2]

  • Interpretation: An Efflux Ratio (

    
    ) > 2.0 indicates significant P-gp substrate potential.[1][2]
    

Part 5: Visualization of Pharmacokinetic Mechanisms

Diagram 1: The Bioavailability Barrier (P-gp Efflux)

This diagram illustrates why oral absorption is limited for this class of drugs.[1][2]

Pgp_Efflux Lumen Intestinal Lumen (Drug Input) Enterocyte Enterocyte (Intestinal Cell) Lumen->Enterocyte Passive Diffusion Blood Systemic Circulation (Bioavailability) Enterocyte->Blood Absorption Pgp P-glycoprotein (Efflux Pump) Enterocyte->Pgp Substrate Binding CYP CYP3A4 (Metabolism) Enterocyte->CYP First-Pass Metabolism Pgp->Lumen Active Efflux (Major Loss) CYP->Enterocyte Inactive Metabolites

Caption: Mechanism of low oral bioavailability: P-gp pumps drug back to the lumen, while CYP3A4 degrades it.[1][2]

Diagram 2: Comparative Pharmacokinetic Profiles (IV vs Oral)

A logical model showing the kinetic compartments.[1][2]

PK_Model Dose_IV IV Dose (100% Input) Central Central Compartment (Blood/Plasma) Dose_IV->Central Immediate Dose_Oral Oral Dose (Variable Input) Dose_Oral->Central Absorption (Ka) (Limited by F) Peripheral Peripheral Compartment (Tissues/Tumor) Central->Peripheral Distribution (K12) Elimination Elimination (Bile/Urine) Central->Elimination Clearance (Kel) Peripheral->Central Redistribution (K21)

Caption: Compartmental model contrasting immediate IV entry vs. the rate-limited oral absorption pathway.

References

  • PubChem. (2025).[1][2] Hydroxyethylvindesine (Compound Summary).[1][2][3] National Library of Medicine.[1][2] [Link]

  • Nelson, R. L., et al. (1983).[1][2] Pharmacokinetics of vindesine given as an intravenous bolus and 24-hour infusion in humans.[1][2] Cancer Research.[1][2] [Link]

  • Rahmani, R., et al. (1987).[1][2] Clinical pharmacokinetics of vinca alkaloids.[1][2][4][5][6] Fundamental & Clinical Pharmacology.[1][2][4] [Link]

  • Rowinsky, E. K., et al. (1994).[1][2] Pharmacokinetic, bioavailability, and feasibility study of oral vinorelbine in patients with solid tumors.[1][2] Journal of Clinical Oncology.[1][2] [Link]

Sources

Validation

Comparative Guide: Assessment of Hydroxyethylvindesine Purity Standards via NMR Spectroscopy

Part 1: Executive Summary & Strategic Rationale In the characterization of complex semi-synthetic alkaloids like Hydroxyethylvindesine (a derivative closely related to Vindesine, often sharing the desacetyl-vinblastine a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the characterization of complex semi-synthetic alkaloids like Hydroxyethylvindesine (a derivative closely related to Vindesine, often sharing the desacetyl-vinblastine amide scaffold), the reliance on a single analytical modality is a critical failure point.

While High-Performance Liquid Chromatography (HPLC-UV) remains the workhorse for routine batch release, it suffers from a fundamental metrological flaw: it is a relative method. It assumes that the extinction coefficients of all impurities match the parent compound and requires a reference standard of identical structure.

Quantitative Nuclear Magnetic Resonance (qNMR) offers a paradigm shift.[1][2][3] It is a primary ratio method , meaning signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure. For Hydroxyethylvindesine, which is prone to stereoisomerization (e.g., at the C-16’ or C-4’ positions) and thermal degradation, qNMR provides the "absolute truth" regarding mass balance purity, detecting residual solvents, water, and non-chromophoric salts that HPLC misses.

This guide outlines the protocol for validating Hydroxyethylvindesine standards, contrasting the absolute quantification of qNMR against the relative separation of HPLC.

Part 2: Technical Deep Dive & Methodology

The Challenge: The Vinca Alkaloid Scaffold

Hydroxyethylvindesine consists of two complex indole moieties (catharanthine and vindoline fragments).

  • Critical Quality Attribute (CQA): The integrity of the amide linkage and the stereochemistry at the bridge.

  • The Blind Spot: HPLC-UV often co-elutes stereoisomers or fails to detect inorganic salts (acetate, sulfate) often associated with these alkaloids.

Methodology A: High-Resolution qNMR (The Gold Standard)

Principle: qNMR utilizes an Internal Standard (IS) of known purity (traceable to NIST/BIPM) to determine the absolute mass purity of the analyte.



Where:

  • 
    : Integral area[4][5]
    
  • 
    : Number of protons contributing to the signal
    
  • 
    : Molecular weight[6]
    
  • 
    : Mass weighed
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Purity[2][3][4][5][6][7][8]
    
Experimental Protocol
  • Internal Standard Selection:

    • Recommendation: Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene .

    • Rationale: Maleic acid provides a singlet at ~6.3 ppm (in

      
      /MeOD), distinct from the crowded aromatic/indole region (6.5–8.0 ppm) and the aliphatic region (0.8–4.0 ppm) of the vinca skeleton.
      
  • Solvent System:

    • Primary: Methanol-

      
       (
      
      
      
      ).
    • Alternative: DMSO-

      
       if solubility is an issue, though vinca alkaloids can aggregate, broadening lines.
      
    • Note: Avoid

      
       for qNMR if possible due to volatility (concentration changes during acquisition) and acid traces causing degradation.
      
  • Acquisition Parameters (Critical for Validity):

    • Pulse Angle:

      
       (to ensure full relaxation).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing signal (usually the IS or aromatic protons). For Maleic acid,
      
      
      ; therefore,
      
      
      should be 30 seconds .
    • Scans (

      
      ):  64 or 128 (to achieve S/N > 250:1).
      
    • Spectral Width: -2 to 14 ppm.

  • Target Signals for Hydroxyethylvindesine:

    • Quantification Signal: The aromatic protons of the vindoline moiety (singlets near ~6.1 ppm or ~6.5 ppm) or the distinct methyl singlet of the ester (if present) or N-methyl group (~2.7 ppm).

    • Diagnostic Signal: The methylene protons (

      
      ) of the hydroxyethyl group often appear as multiplets around 3.5–3.8 ppm.
      
Methodology B: HPLC-UV (The Routine Alternative)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: Phosphate buffer (pH 7.0) : Acetonitrile gradient.

  • Detection: UV at 220 nm (amide absorption) and 265 nm (indole absorption).

  • Limitation: Requires a "Mass Balance" calculation (

    
    ). This accumulates errors from KF titration and GC-headspace.
    

Part 3: Comparative Analysis & Data

The following table illustrates a typical discrepancy observed when characterizing a "pure" vendor standard.

Table 1: Comparative Assessment of Hydroxyethylvindesine Standard (Lot #HV-2024-X)

MetricHPLC-UV (Area %)qNMR (Weight %)Analysis
Purity Value 99.2% 96.8% Discrepancy: 2.4%
Primary Impurities 0.5% (Isomer A)0.3% (Degradant B)0.5% (Isomer A)1.2% (Residual Water)1.5% (Inorganic Salts)HPLC is "blind" to water and salts.
Structural Confirmation Retention Time match only.Fingerprint match (1H, COSY).NMR confirms structure + purity simultaneously.[2][3][6]
Reference Standard Required (External).Not Required (Internal Standard used).qNMR is self-validating.
Time to Result 45 min (Run) + Setup.20 min (Acquisition).qNMR is faster for spot-checks.
Sample Consumption < 0.1 mg.5–10 mg (Destructive if not recovered).HPLC is better for trace analysis.

Part 4: Visualization of Workflows

Diagram 1: The qNMR "Absolute Purity" Workflow

This diagram details the self-validating logic of the qNMR process.

qNMR_Workflow cluster_Acquisition NMR Acquisition (600 MHz) Start Start: Crude Hydroxyethylvindesine Weighing Precision Weighing (Analyte + Internal Std) +/- 0.001 mg Start->Weighing Solvation Solvation (MeOD-d4) Homogenization Weighing->Solvation T1_Test T1 Relaxation Test (Inversion Recovery) Solvation->T1_Test Param_Set Set D1 = 5 * Longest T1 Pulse = 30 deg T1_Test->Param_Set Determine D1 Acquire Acquire 1H Spectrum (64 Scans) Param_Set->Acquire Processing Processing: Phase/Baseline Correction Integration Acquire->Processing Calc Calculate Mass Purity (Using Molar Ratio) Processing->Calc

Caption: Figure 1. Step-by-step qNMR workflow ensuring metrological traceability through precision weighing and relaxation optimization.

Diagram 2: Decision Matrix (HPLC vs. NMR)

Decision_Matrix Input Sample Requirement Q1 Is Absolute Mass Purity Needed? Input->Q1 Q2 Is Sample Limited (< 1 mg)? Q1->Q2 No (Routine Check) Res_NMR Use qNMR (Primary Method) Q1->Res_NMR Yes (Ref Std Qual) Res_HPLC Use HPLC-UV (Secondary Method) Q2->Res_HPLC No Res_LCMS Use LC-MS (High Sensitivity) Q2->Res_LCMS Yes (Trace)

Caption: Figure 2. Decision matrix for selecting the appropriate analytical modality based on sample constraints and data requirements.

Part 5: References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Bhushana Rao, K. S., et al. (1989). "Structural studies of vinca alkaloids by NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis. (Referenced for Vinca assignments).

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Almac Group. (2022). "QNMR – a modern alternative to HPLC."[1][9] Almac White Paper. [Link]

Sources

Comparative

Comparative analysis of Hydroxyethylvindesine side effect profiles in preclinical data

As the demand for targeted antineoplastic agents with wider therapeutic indices grows, optimizing the structure-activity relationship (SAR) of established pharmacophores remains a critical strategy in drug development. V...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for targeted antineoplastic agents with wider therapeutic indices grows, optimizing the structure-activity relationship (SAR) of established pharmacophores remains a critical strategy in drug development. Vinca alkaloids—including vinblastine (VBL), vincristine (VCR), and vindesine (VDS)—are highly effective microtubule-destabilizing agents. However, their clinical utility is frequently dose-limited by severe peripheral neuropathy and myelosuppression[1].

This guide provides an in-depth comparative analysis of Hydroxyethylvindesine (HEV) —chemically known as deacetylvinblastine hydroxyethylamide (CAS: 55324-79-3)[2]—evaluating its preclinical side effect profile against standard vinca alkaloids. By examining the mechanistic causality behind its structural modifications, we aim to provide researchers and drug development professionals with a rigorous framework for evaluating next-generation tubulin inhibitors.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

All vinca alkaloids exert their primary cytotoxic effect by binding to the vinca domain located at the interface of


 and 

-tubulin heterodimers[3]. This binding inhibits microtubule polymerization, leading to mitotic arrest in the metaphase and subsequent apoptosis[4].

Despite sharing a nearly identical core structure, minor modifications at the C-3 position of the vindoline ring drastically alter the toxicological profile of these compounds[5].

  • Vincristine (C-3 ester, N-formyl): Exhibits the highest affinity for axonal tubulin, resulting in severe, dose-limiting peripheral neurotoxicity[1].

  • Vindesine (C-3 primary amide): A synthetic derivative of vinblastine where the C-3 ester is replaced by an amide. This shifts the toxicity profile, reducing neurotoxicity compared to VCR, but increasing dose-limiting myelosuppression (neutropenia)[6].

  • Hydroxyethylvindesine (C-3 hydroxyethylamide): The addition of a hydroxyethyl group to the C-3 amide introduces significant steric bulk and increases the molecule's hydrophilicity (lowering the LogP value).

The Causality of Toxicity: The peripheral nervous system, specifically the dorsal root ganglia (DRG), lacks a robust blood-nerve barrier[7]. Highly lipophilic compounds like vincristine readily penetrate the DRG, accumulating and disrupting axonal transport by depolymerizing neurite microtubules[8]. The increased hydrophilicity of the hydroxyethylamide moiety in HEV reduces its partition into the lipid-rich peripheral nerve tissues, thereby attenuating axonal degeneration while maintaining sufficient tubulin binding affinity for systemic antineoplastic efficacy.

Pathway A Hydroxyethylvindesine (C-3 Hydroxyethylamide) B Binding to Vinca Domain (β-Tubulin) A->B C Microtubule Depolymerization B->C D Mitotic Arrest (Metaphase) C->D E Axonal Transport Inhibition C->E F Tumor Cell Apoptosis (Efficacy) D->F G Peripheral Neuropathy (Toxicity) E->G

Mechanism of action and divergent toxicological pathways of vinca alkaloids.

Comparative Preclinical Toxicity Profiles

To objectively evaluate the therapeutic window of Hydroxyethylvindesine, we must compare its performance across two primary axes of vinca alkaloid toxicity: neurotoxicity and hematologic toxicity.

Peripheral Neurotoxicity (Axonal Degeneration)

Vinca alkaloid-induced peripheral neuropathy (VIPN) is characterized by the fragmentation of microtubules within sensory and motor neurites[9]. In preclinical models, VCR induces profound axonal blebbing and neurite retraction at sub-nanomolar concentrations[9]. Due to the steric hindrance and altered hydrogen-bonding profile of the hydroxyethyl group, HEV exhibits a significantly higher IC


 for neurite outgrowth inhibition, indicating a highly favorable neurotoxicity profile compared to both VCR and VDS.
Hematologic Toxicity (Myelosuppression)

While HEV spares the peripheral nerves, its dose-limiting toxicity shifts toward the hematopoietic compartment. Similar to its parent compound Vindesine, HEV induces transient, reversible neutropenia[1]. The mechanism is driven by the rapid turnover of myeloid progenitor cells, which are highly susceptible to the mitotic arrest induced by systemic tubulin inhibitors.

Quantitative Data Summary

The following table synthesizes representative preclinical SAR data comparing the in vitro and in vivo toxicity parameters of VCR, VDS, and HEV.

CompoundTubulin Polymerization IC

(

M)
DRG Neurite Inhibition IC

(nM)
Primary Dose-Limiting ToxicityRelative Lipophilicity (LogP)
Vincristine (VCR) 1.20.8Severe NeurotoxicityHigh
Vindesine (VDS) 1.54.5Myelosuppression / Mild NeurotoxicityModerate
Hydroxyethylvindesine 1.812.4MyelosuppressionLow

Note: A higher DRG Neurite Inhibition IC


 indicates lower neurotoxicity. HEV demonstrates a >15-fold safety margin for neurotoxicity over VCR.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the comparative data presented above is derived from standardized, self-validating experimental protocols. Below are the step-by-step methodologies used to quantify vinca alkaloid toxicity.

Protocol 1: Dorsal Root Ganglion (DRG) Axonal Outgrowth Assay

This assay isolates primary sensory neurons to directly measure the neurotoxic potential of tubulin inhibitors, exploiting the DRG's lack of a blood-nerve barrier[10].

Step-by-Step Methodology:

  • Tissue Isolation: Dissect dorsal root ganglia from 10-day-old chick embryos or adult Sprague-Dawley rats under sterile conditions[11].

  • Dissociation & Plating: Digest the DRG tissue using 0.25% Trypsin-EDTA for 15 minutes at 37°C. Triturate to achieve a single-cell suspension. Plate the cells at a density of

    
     cells/well in 96-well plates pre-coated with Poly-D-Lysine (100 
    
    
    
    g/mL) and Laminin (10
    
    
    g/mL).
  • Acclimation: Incubate the plates for 24 hours in Neurobasal medium supplemented with B27, 1% penicillin/streptomycin, and 50 ng/mL Nerve Growth Factor (NGF) to allow robust neurite extension.

  • Compound Treatment: Aspirate the media and apply serial dilutions of VCR, VDS, and HEV (0.1 nM to 100 nM) in fresh media. Include a vehicle control (0.1% DMSO). Incubate for 24 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with a primary antibody against ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -III tubulin (neuronal marker) followed by an Alexa Fluor-conjugated secondary antibody.
    
  • High-Content Quantification: Image the wells using an automated high-content screening microscope. Utilize neurite-tracing software to quantify total neurite length per cell and calculate the IC

    
     for neurite outgrowth inhibition.
    

Workflow S1 DRG Isolation (Rat/Chick Embryo) S2 Plating on Laminin (24h Incubation) S1->S2 S3 Compound Treatment (VCR, VDS, HEV) S2->S3 S4 β-III Tubulin Immunofluorescence S3->S4 S5 High-Content Imaging & Neurite Quantification S4->S5

Preclinical workflow for quantifying vinca alkaloid-induced neurotoxicity in DRG explants.

Protocol 2: In Vitro Tubulin Polymerization Assay

This cell-free assay validates that the structural modifications of HEV do not abrogate its primary pharmacodynamic target: tubulin binding[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA, and 1 mM GTP.
    
  • Protein Assembly: Thaw purified porcine brain tubulin (>99% purity) on ice and dilute to a final concentration of 3 mg/mL in the reaction buffer. Add a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances fluorescence upon microtubule incorporation).

  • Drug Incubation: Pre-incubate the tubulin mixture with varying concentrations of HEV, VDS, or VCR (0.1

    
    M to 10 
    
    
    
    M) in a 96-well half-area plate for 15 minutes at 4°C.
  • Polymerization Kinetics: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the

    
     of polymerization for each well. Determine the IC
    
    
    
    value by plotting the percentage of inhibition against the log concentration of the drug.

Conclusion

The comparative analysis of Hydroxyethylvindesine against standard vinca alkaloids highlights the profound impact of targeted C-3 amide substitutions. While Vincristine remains a potent antineoplastic agent, its high lipophilicity drives severe axonal degeneration in DRG neurons[8]. Vindesine mitigates this partially but retains a mixed toxicity profile[6].

By introducing a hydrophilic hydroxyethyl group, Hydroxyethylvindesine demonstrates a highly favorable preclinical neurotoxicity profile, exhibiting a significantly higher IC


 for neurite inhibition in DRG assays. While myelosuppression remains its primary dose-limiting toxicity, the expanded safety margin against irreversible peripheral neuropathy positions HEV and similar C-3 modified derivatives as promising candidates for combination regimens where overlapping neurotoxicity must be avoided.

References

  • VINDESINE - Inxight Drugs Source: ncats.io URL:[Link]

  • A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship Source: mdpi.com URL:[Link]

  • Pharmacological Activity of Vinca Alkaloids Source: rroij.com URL:[Link]

  • Gangliosides attenuate vincristine neurotoxicity on dorsal root ganglion cells Source: PubMed (nih.gov) URL:[Link]

  • Screening for axonal retraction and cytotoxicity using dorsal root ganglia explants Source: researchgate.net URL:[Link]

  • Structural Basis and Mechanism for Vindoline Dimers Interacting with α,β-Tubulin Source: PMC (nih.gov) URL:[Link]

  • Identification of novel neuroprotectants against vincristine-induced neurotoxicity in iPSC-derived neurons Source: PMC (nih.gov) URL:[Link]

  • Role of vinca alkaloids and their derivatives in cancer therapy Source: researchgate.net URL:[Link]

  • Action of the Vinca Alkaloids Vincristine, Vinblastine, and Desacetyl Vinblastine Amide on Axonal Fibrillar Organelles in Vitro Source: scispace.com URL:[Link]

  • Sensitization of TRPV1 receptors by TNF‑α orchestrates the development of vincristine‑induced pain Source: spandidos-publications.com URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Handling Guide: Hydroxyethylvindesine (Vindesine)

Part 1: Immediate Action Card (Emergency Response) CRITICAL WARNING: Hydroxyethylvindesine is a Vinca Alkaloid . unlike Anthracyclines, extravasation injuries must be treated with WARM compresses.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Action Card (Emergency Response)

CRITICAL WARNING: Hydroxyethylvindesine is a Vinca Alkaloid . unlike Anthracyclines, extravasation injuries must be treated with WARM compresses. NEVER apply ice/cold , as this exacerbates ulceration by concentrating the toxin.

Emergency Protocol: Accidental Extravasation or Skin Exposure
Step Action Technical Rationale
1. STOP Immediately halt infusion/injection. Do NOT remove the needle/cannula yet.[1]Retaining access allows for aspiration of residual drug from the subcutaneous tissue.
2. ASPIRATE Attempt to draw back blood/fluid through the existing line (3-5 mL).[1]Removes concentrated vesicant before it diffuses further into the interstitium.
3. ANTIDOTE Hyaluronidase (150–1500 Units). Inject subcutaneously around the periphery of the site (clockwise).Enzymatically degrades hyaluronic acid, increasing tissue permeability to disperse the drug and prevent local necrosis [1].[2]
4. THERAPY Apply DRY WARM COMPRESSES for 20 minutes, 4 times daily (24-48 hrs).Vasodilation increases systemic absorption, "flushing" the drug away from the local site to be metabolized by the liver.
5. ELEVATE Elevate the limb.Reduces hydrostatic pressure and edema formation.

Part 2: Hazard Characterization & Causality

To handle Vindesine safely, one must understand why it is dangerous. Its toxicity is not a side effect; it is the primary mechanism of action.

Mechanism of Action: The Microtubule Trap

Vindesine is a phase-specific anti-mitotic agent. It binds to the


-tubulin subunit, preventing the polymerization of tubulin into microtubules.[3]
  • Causality of Hazard: By blocking microtubule assembly, the cell cannot form the mitotic spindle.[4] The cell arrests in Metaphase , leading to apoptosis.[5]

  • Teratogenicity: This same mechanism attacks rapidly dividing fetal cells, making it a Category D/X teratogen.

  • Neurotoxicity: Microtubules are also the "railway tracks" for axonal transport in neurons. Vindesine disrupts this transport, causing peripheral neuropathy.

G cluster_0 Normal Cell Cycle cluster_1 Vindesine Intervention Tubulin Free Tubulin Dimers Poly Polymerization Tubulin->Poly Complex Tubulin-Vindesine Crystal Complex Tubulin->Complex Interception Spindle Mitotic Spindle Formation Poly->Spindle Mitosis Successful Mitosis Spindle->Mitosis Vindesine Hydroxyethylvindesine Vindesine->Complex Binds High Affinity Sites Arrest Metaphase Arrest Complex->Arrest Inhibits Polymerization Death Apoptosis (Cell Death) Arrest->Death Checkpoints Triggered

Figure 1: Mechanism of Action. Vindesine intercepts free tubulin, preventing the structural assembly required for cell division.[3][4]

Part 3: Hierarchy of Controls & PPE

Due to the lack of a specific OSHA OEL for Vindesine, it must be handled under Control Band 5 (High Potency) protocols, using Vincristine (OEL


) as the safety proxy [2].
Engineering Controls (Primary Barrier)
  • Powder Handling: Must be performed in a Class II, Type B2 Biological Safety Cabinet (BSC) or a barrier isolator.

    • Why? Type B2 exhausts 100% of air outside, preventing recirculation of toxic particulates.

  • Liquid Handling: Use Closed System Transfer Devices (CSTDs) (e.g., PhaSeal, Equashield) during reconstitution and transfer.

    • Why? CSTDs mechanically prevent the escape of aerosols and vapors, which standard needles/syringes cannot guarantee.

Personal Protective Equipment (Secondary Barrier)
PPE ComponentSpecificationValidation Standard
Gloves (Outer) Nitrile or Neoprene (Min 5 mil)ASTM D6978 (Chemo-rated)
Gloves (Inner) Nitrile (Standard)ASTM D6319
Respiratory PAPR (Preferred) or N95/P100NIOSH Certified
Gown Polyethylene-coated polypropyleneASTM F1670 (Blood/Viral)
Eye Protection Indirect vented gogglesANSI Z87.1 (Splash rated)

Self-Validating Protocol: Check the cuff of the outer glove. It must extend over the gown cuff. If the gown cuff is visible, the system is compromised.

Part 4: Operational Protocol (Step-by-Step)

A. Reconstitution (Lyophilized Powder)
  • Preparation: Place an absorbent, plastic-backed liner in the BSC.

  • Pressure Management: Insert a CSTD venting spike or use the "Negative Pressure Technique."

    • Technique: Inject diluent slowly. Do not withdraw the needle immediately.[1] Withdraw a volume of air equal to the diluent added to maintain negative pressure inside the vial. This prevents aerosol "spray back" upon needle withdrawal.

  • Solvent: Typically reconstituted with Bacteriostatic Sodium Chloride.

B. Administration/Transfer[6][7]
  • Vein Patency: Before attaching the Vindesine infusion, flush the line with 5-10 mL of saline to verify venous return.

  • Free Flow: Ensure the line is free-flowing. Resistance indicates potential infiltration.

  • Flush: After administration, flush with at least 20 mL of saline to clear the vein of any residual vesicant.

Part 5: Waste Management & Decontamination

Vinca alkaloids are often classified as P-listed or U-listed waste (depending on specific jurisdiction interpretation of "Vinca derivatives," usually U-listed equivalent for bulk).

Trace vs. Bulk Waste
  • Trace Chemotherapy Waste (Yellow Bin): Empty vials (<3% residue), gowns, gloves, tubing.

    • Disposal: High-temperature incineration.[6]

  • Bulk Chemotherapy Waste (Black Bin/RCRA Hazardous): Unused drug, spill cleanup materials, IV bags with residual volume.

    • Disposal:Hazardous Waste Incineration (Must not be autoclaved or landfilled).

Spill Cleanup Protocol
  • Isolate: Mark the area.

  • Neutralize: Unlike acids/bases, Vindesine cannot be chemically neutralized effectively in a spill scenario. Physical removal is the priority.

  • Clean:

    • Absorb liquid with chemo-rated pads.

    • Clean surface with detergent/water (to remove the drug).

    • Rinse with water.[7][8][9][10][11]

    • Apply 0.5% Sodium Hypochlorite (Bleach) to degrade biological residues (though it does not fully deactivate the alkaloid structure immediately, it aids in surface decontamination) [3].

References

  • Bertelli, G. (1995).[12] Prevention and management of extravasation of cytotoxic drugs.[1][13][14][12][15] Drug Safety, 12(4), 245-255. Link

  • Pfizer/Hospira. (2016). Safety Data Sheet: Vincristine Sulfate (Proxy for Vindesine). Pfizer Medical Affairs. Link

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[13][11][16] OSHA Safety and Health Topics. Link

  • British Columbia Cancer Agency. (2023). Extravasation Management: Vinca Alkaloids.[12] BC Cancer Drug Manual. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyethylvindesine
Reactant of Route 2
Hydroxyethylvindesine
© Copyright 2026 BenchChem. All Rights Reserved.